Technical Documentation Center

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole
  • CAS: 1393442-16-4

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole: A Technical Guide

Introduction & Retrosynthetic Analysis Benzimidazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in advanced kinase inhibitors (e.g., CDK4/6 inhibitors). The compound 5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

Benzimidazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in advanced kinase inhibitors (e.g., CDK4/6 inhibitors). The compound 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole is a highly functionalized and commercially critical building block[1]. The 5-bromo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), while the 6-fluoro substituent modulates the physicochemical properties, lipophilicity, and metabolic stability of the final active pharmaceutical ingredient (API).

From a retrosynthetic perspective, the target benzimidazole can be disconnected at the imidazole ring, tracing back to an appropriately substituted o-phenylenediamine: 4-bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine . This diamine is derived from the chemoselective reduction of 4-bromo-5-fluoro-N-isopropyl-2-nitroaniline , which is in turn synthesized via a regioselective nucleophilic aromatic substitution (SNAr) of the commercially available with isopropylamine.

Synthesis SM 1-Bromo-2,4-difluoro -5-nitrobenzene (CAS: 345-24-4) Int1 4-Bromo-5-fluoro-N- isopropyl-2-nitroaniline (CAS: 1314987-28-4) SM->Int1 Step 1: SNAr iPrNH2, DIPEA THF, 25°C Int2 4-Bromo-5-fluoro-N1- isopropylbenzene-1,2-diamine Int1->Int2 Step 2: Reduction Fe, NH4Cl EtOH/H2O, 80°C Prod 5-Bromo-6-fluoro-1-isopropyl -2-methylbenzimidazole (CAS: 1393442-16-4) Int2->Prod Step 3: Cyclization MeC(OMe)3, p-TsOH 80°C

Figure 1: Three-step synthetic workflow for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of.

Causality & Logic: The starting material, 1-bromo-2,4-difluoro-5-nitrobenzene, possesses two fluorine atoms activated by the strongly electron-withdrawing nitro group[2]. Isopropylamine can theoretically attack at C2 (para to NO2) or C4 (ortho to NO2). The attack at C4 is kinetically favored. This regioselectivity is driven by the stabilization of the Meisenheimer complex transition state through intramolecular hydrogen bonding between the incoming primary amine and the adjacent nitro group. Furthermore, the C2 position is sterically hindered by the adjacent bulky bromine atom at C1.

SNAr_Mechanism Start 1-Bromo-2,4-difluoro-5-nitrobenzene PathA Attack at C4 (ortho to NO2) Start->PathA iPrNH2 PathB Attack at C2 (para to NO2) Start->PathB iPrNH2 TS_A Stabilized Transition State (H-bonding with NO2) PathA->TS_A TS_B Sterically Hindered (Flanked by Br) PathB->TS_B Major Major Product: 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline TS_A->Major Fast kinetics Minor Minor Product: 2-Bromo-5-fluoro-N-isopropyl-4-nitroaniline TS_B->Minor Slow kinetics

Figure 2: Mechanistic divergence in the regioselective SNAr of the difluoroarene precursor.

Protocol (Self-Validating System):

  • Charge a clean, dry round-bottom flask with 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) and anhydrous THF (0.5 M).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to act as a non-nucleophilic acid scavenger.

  • Cool the mixture to 0 °C using an ice bath to control the initial exothermic reaction.

  • Add isopropylamine (1.1 eq) dropwise. Self-Validation: The solution will transition from pale yellow to deep orange, indicating the formation of the SNAr product.

  • Stir the reaction at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material (Rf ~ 0.8) is completely converted to the product (Rf ~ 0.5).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. The crude product typically exhibits >95% regioselectivity and is used without further purification.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 4-bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine.

Causality & Logic: Reducing a nitro group in the presence of an aryl bromide is notoriously challenging. Standard catalytic hydrogenation (e.g., Pd/C with H2) frequently leads to competitive hydrodehalogenation (loss of the bromine atom). To ensure absolute chemoselectivity, a dissolving metal reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is employed. This method operates via a single-electron transfer (SET) mechanism that reduces the nitro group while leaving the aryl C-Br bond completely intact.

Protocol (Self-Validating System):

  • Dissolve 4-bromo-5-fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 0.2 M).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (5.0 eq).

  • Heat the suspension to 80 °C (reflux) under a nitrogen atmosphere for 2-3 hours.

  • Self-Validation: The reaction transitions from a deep orange solution to a dark brown/black suspension as iron oxides (Fe3O4) form. Complete consumption of the yellow starting material on TLC indicates reaction completion.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues, washing the cake generously with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO3 to neutralize any acidic byproducts, dry, and evaporate. The resulting diamine is air-sensitive and should be used immediately in the next step.

Step 3: Cyclocondensation to Benzimidazole

Objective: Synthesis of1[1].

Causality & Logic: While traditional benzimidazole syntheses use acetic acid under harsh reflux conditions, this protocol utilizes trimethyl orthoacetate with a catalytic amount of p-toluenesulfonic acid (p-TsOH). The orthoester acts as both the C2-carbon source and the dehydrating agent. This anhydrous approach prevents the hydrolysis of the intermediate amidine and drives the equilibrium toward the cyclized product at lower temperatures, resulting in a cleaner reaction profile and higher yields.

Protocol (Self-Validating System):

  • Dissolve the crude 4-bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine (1.0 eq) in Trimethyl orthoacetate (3.0 eq). Toluene (0.3 M) can be added as a co-solvent if necessary.

  • Add a catalytic amount of p-TsOH monohydrate (0.05 eq).

  • Heat the mixture to 80 °C for 3-4 hours. The generation of methanol byproduct can be distilled off to drive the reaction forward.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO3 to quench the acid catalyst. Dry the organic layer over MgSO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) or recrystallize from heptane/EtOAc to afford the pure target compound as an off-white solid.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the three-step synthesis, serving as a benchmark for process chemists scaling this route.

StepReaction TypeReagents & CatalystsConditions (Temp / Time)Typical YieldExpected Purity (LC-MS)
1 SNArIsopropylamine, DIPEA25 °C / 4-6 h85 - 90%>95% (Regioisomer free)
2 Nitro ReductionFe powder, NH4Cl80 °C / 2-3 h75 - 80%>90% (Crude)
3 CyclocondensationTrimethyl orthoacetate, p-TsOH80 °C / 3-4 h80 - 85%>98% (Post-purification)

Conclusion

This three-step sequence provides a robust, scalable, and highly regioselective route to 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole. By understanding the mechanistic underpinnings of each step—from the H-bond directed SNAr to the chemoselective iron reduction—process chemists can reliably produce this critical building block with high fidelity, avoiding the pitfalls of dehalogenation and regioisomeric mixtures.

References

  • PubChem. "1-Bromo-4,5-difluoro-2-nitrobenzene | CID 19261542". URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Executive Summary In the landscape of modern medicinal chemistry, halogenated benzimidazoles serve as privileged scaffolds for the development of targeted therapeutics. 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated benzimidazoles serve as privileged scaffolds for the development of targeted therapeutics. 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4) is a highly functionalized building block frequently utilized in the synthesis of advanced kinase inhibitors. Its structural architecture is meticulously designed: the isopropyl group disrupts planar stacking to enhance solubility and fits precisely into hydrophobic kinase pockets, while the fluorine atom lowers the pKa of the benzimidazole core, thereby improving membrane permeability and blocking metabolic oxidation[1]. The bromine atom at the 5-position acts as a critical electrophilic handle for late-stage diversification via transition-metal-catalyzed cross-coupling.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating de novo synthesis protocol, and details its downstream application in oncology drug discovery.

Physicochemical Properties & Molecular Descriptors

Understanding the quantitative descriptors of this intermediate is essential for predicting its behavior in both synthetic workflows and biological environments. The data below synthesizes its core properties[2].

PropertyValueCausality / Impact in Drug Design
CAS Number 1393442-16-4Unique identifier for regulatory tracking and procurement.
Molecular Formula C11H12BrFN2Defines the exact atomic composition and halogen ratio.
Molecular Weight 271.13 g/mol Low molecular weight allows for the downstream addition of large heterocycles while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 0The absence of N-H bonds prevents non-specific hydrogen bonding, enhancing passive membrane permeability.
Hydrogen Bond Acceptors 3 (2 Nitrogen, 1 Fluorine)Facilitates critical, directional interactions with the amino acid residues in the kinase hinge region.
Topological Polar Surface Area ~17.8 ŲHighly lipophilic profile ensures excellent cell penetrance and oral bioavailability potential.
Estimated LogP ~3.6Balances aqueous solubility with the lipophilicity required to cross the lipid bilayer.

De Novo Synthesis & In-Process Validation

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on chemoselectivity and rigorous quality control. The following three-step protocol details the synthesis of the benzimidazole core from a fluorinated nitrobenzene precursor. Every step is designed as a self-validating system to ensure absolute structural integrity before proceeding to the next stage.

SynthesisWorkflow SM 1-Bromo-2,4-difluoro -5-nitrobenzene Step1 SNAr (Isopropylamine) SM->Step1 Int1 N-Isopropyl-4-bromo -5-fluoro-2-nitroaniline Step1->Int1 Step2 Reduction (Fe/NH4Cl) Int1->Step2 Int2 Diamine Intermediate Step2->Int2 Step3 Cyclization (AcOH/Heat) Int2->Step3 Prod Target Benzimidazole (CAS: 1393442-16-4) Step3->Prod

Fig 1: Synthesis workflow for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure: React 1-bromo-2,4-difluoro-5-nitrobenzene with isopropylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in Tetrahydrofuran (THF) at room temperature for 4 hours.

  • Causality: The fluorine atom positioned ortho to the strongly electron-withdrawing nitro group is highly activated. Isopropylamine selectively attacks this position over the para-fluorine. DIPEA is utilized as a non-nucleophilic base to scavenge the generated HF, preventing the protonation and subsequent deactivation of the isopropylamine nucleophile.

  • Self-Validating QC Check: Analyze a reaction aliquot via LC-MS. The step is validated only when the starting material mass is completely depleted and the product mass corresponding to N-isopropyl-4-bromo-5-fluoro-2-nitroaniline emerges.

Step 2: Chemoselective Nitro Reduction
  • Procedure: Suspend the Step 1 intermediate in an Ethanol/Water mixture. Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH4Cl) (2.0 eq). Heat the suspension to 80°C for 2 hours.

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) poses a severe risk of hydrodebromination at the 5-position, which would destroy the cross-coupling handle. The Fe/NH4Cl system provides a mild, chemoselective reduction, converting the nitro group to a primary amine without cleaving the sensitive aryl-bromide bond.

  • Self-Validating QC Check: 1H-NMR analysis of the crude product must reveal the appearance of a broad singlet integrating for two protons (the new -NH2 group) around 4.5–5.0 ppm.

Step 3: Imidazole Ring Cyclization
  • Procedure: Dissolve the resulting diamine intermediate in glacial acetic acid. Add acetic anhydride (1.5 eq) and heat the mixture to 100°C for 6 hours.

  • Causality: Acetic acid serves a dual purpose as both the solvent and the electrophilic carbon source (in conjunction with the anhydride) to install the 2-methyl group. The thermal conditions drive the dehydration process required to close the imidazole ring, yielding the final aromatic system.

  • Self-Validating QC Check: UPLC-MS must confirm the target mass of 271.13 g/mol ([M+H]+ = 272.1). Furthermore, the primary amine protons must be entirely absent in the NMR spectrum, replaced by a sharp singlet near 2.5 ppm corresponding to the newly formed 2-methyl group.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its ability to undergo late-stage functionalization. By leveraging the 5-bromo position, researchers can attach various heterocycles (such as pyrimidines or pyridines) to build libraries of kinase inhibitors.

Protocol: Biaryl Construction via Pd-Catalyzed Coupling

  • Materials: 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (1.0 eq), Pyrimidine-5-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1 v/v).

  • Procedure:

    • Degassing: Suspend the benzimidazole core and boronic ester in the dioxane/water mixture. Sparge with N2 for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the delicate Pd(0) active species.

    • Catalyst Addition: Add Pd(dppf)Cl2 and K2CO3 under a positive N2 stream. Causality: The bulky dppf ligand accelerates the reductive elimination step, which is often the rate-limiting bottleneck in the synthesis of sterically hindered biaryls. The biphasic solvent ensures solubility of both the organic electrophile and the inorganic base required for transmetalation.

    • Thermal Activation: Heat to 90°C for 12 hours.

  • Self-Validating QC Check: The reaction is validated via LC-MS when the starting material mass ([M+H]+ = 272.1) is fully replaced by the cross-coupled product mass.

Mechanistic Impact: CDK4/6 Inhibition Pathway

Derivatives synthesized from this benzimidazole scaffold (structurally related to the FDA-approved drug Abemaciclib) are potent inhibitors of Cyclin-Dependent Kinases 4 and 6[3]. By acting as ATP-competitive inhibitors, these molecules insert themselves into the kinase hinge region, a binding event heavily facilitated by the hydrogen bond acceptors (nitrogen and fluorine) on the benzimidazole core.

This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for the cell to transition from the G1 phase to the S phase, thereby halting tumor proliferation[3].

CDK46Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Expression Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Rb Protein (Active) CDK46->Rb Phosphorylation Blocked Inhibitor Benzimidazole-derived CDK4/6 Inhibitor Inhibitor->CDK46 ATP-competitive Inhibition E2F E2F Factor (Sequestered) Rb->E2F Binds CellCycle G1/S Arrest E2F->CellCycle Prevents Progression

Fig 2: Mechanism of action for benzimidazole-derived CDK4/6 inhibitors causing G1/S phase arrest.

References

  • PubChem. "Abemaciclib | C27H32F2N8 | CID 46220502". National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

Comprehensive NMR Structural Elucidation of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole: A Technical Guide

Executive Summary In the landscape of modern targeted oncology, halogenated benzimidazole derivatives serve as critical building blocks for cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors[1]. Specifically, 5-Bromo-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, halogenated benzimidazole derivatives serve as critical building blocks for cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors[1]. Specifically, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4) is a highly specialized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as Abemaciclib analogs[2].

During the synthesis of these intermediates, the cyclization of asymmetric fluorinated o-phenylenediamines frequently yields a mixture of regioisomers. Differentiating the target 5-bromo-6-fluoro isomer from the closely related 6-bromo-4-fluoro isomer is a persistent analytical challenge. This whitepaper provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to elucidate the exact regiochemistry of this scaffold, detailing the causality behind experimental parameters, pulse sequence selection, and spin-spin coupling interpretation.

Principles of Regiochemical Elucidation: Structural Causality

The primary analytical directive when evaluating this benzimidazole intermediate is establishing the relative spatial orientation of the fluorine atom, the bromine atom, and the remaining aromatic protons. We employ nJHF​ and nJCF​ scalar couplings as an intrinsic, self-validating molecular ruler[3].

Because the 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, its scalar coupling to adjacent protons ( 1H ) and carbons ( 13C ) provides unambiguous distance markers:

  • Ortho-coupling ( 3JHF​ ) : Typically ranges from 8.0 to 11.0 Hz.

  • Meta-coupling ( 4JHF​ ) : Typically ranges from 5.0 to 8.0 Hz.

  • Para-coupling ( 5JHF​ ) : Usually negligible (< 2.0 Hz).

In the 5-bromo-6-fluoro isomer, the fluorine atom at C-6 is ortho to the proton at C-7 and meta to the proton at C-4. Consequently, the 1H NMR spectrum must exhibit a doublet with a large 3JHF​ coupling (~9.0 Hz) for H-7, and a doublet with a smaller 4JHF​ coupling (~6.5 Hz) for H-4. If the molecule were the 6-bromo-4-fluoro isomer, the coupling profile would drastically shift, presenting a near-zero para-coupling to H-7. This divergent J-coupling logic forms a self-validating system that eliminates the need for complex 2D NOESY experiments.

G A Regioisomer Differentiation (5-Br-6-F vs 6-Br-4-F) B 1H & 19F NMR J-Coupling Analysis A->B C Target: 5-Br-6-F Isomer (Protons at C4 & C7) B->C D Alternative: 6-Br-4-F Isomer (Protons at C5 & C7) B->D E H7: Ortho to F (³J_HF ≈ 9.0 Hz) H4: Meta to F (⁴J_HF ≈ 6.5 Hz) C->E F H5: Ortho to F (³J_HF ≈ 10.0 Hz) H7: Para to F (⁵J_HF < 2.0 Hz) D->F

Regiochemical differentiation logic utilizing scalar H-F coupling constants.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity capture of the fine 4JHF​ meta-couplings, the experimental workflow must be rigorously controlled. The following protocol guarantees a self-validating data package.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing :

    • Dissolve 15.0 mg of the API intermediate in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is selected due to the lipophilic nature of the isopropyl group and the halogenated core. The solvent must contain 0.03% v/v tetramethylsilane (TMS). TMS acts as an internal zero-point reference, creating a strictly calibrated chemical shift scale that prevents drift-induced misassignments.

  • Sample Degassing :

    • Subject the prepared NMR tube to a gentle Argon purge for 5 minutes prior to capping.

    • Causality: Dissolved paramagnetic oxygen accelerates transverse relaxation ( T2​ ), which artificially broadens spectral lines. Degassing is mandatory to ensure the ultra-fine 4JHF​ meta-couplings are sharply resolved.

  • Probe Tuning and Acquisition :

    • 1H NMR : 400 MHz, 16 scans, 2-second relaxation delay ( d1​ ).

    • 19F NMR : 376 MHz, 64 scans, un-decoupled. Causality: The fluorine channel must remain un-decoupled from protons to preserve the reciprocal 3JFH​ and 4JFH​ splitting patterns, which validate the 1H NMR assignments[4].

    • 13C{1H} NMR : 100 MHz, 1024 scans, WALTZ-16 proton decoupling, 2-second d1​ .

G A Sample Prep (15 mg API + CDCl3) C Degassing (Argon Purge) A->C B Internal Standard (TMS Reference) B->A D NMR Acquisition (400 MHz System) C->D E 1H NMR (ns=16, d1=2s) D->E F 19F NMR (ns=64, un-decoupled) D->F G 13C{1H} NMR (ns=1024, WALTZ-16) D->G H Data Processing (Zero Filling, Apodization) E->H F->H G->H

Standardized, self-validating NMR acquisition workflow for benzimidazoles.

Quantitative Data Presentation & Mechanistic Insights

The following tables summarize the expected quantitative assignments for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, derived from structural heuristics and established empirical data for fluorinated benzimidazoles[3].

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Logic
H-4 7.85d 4JHF​=6.5 1HMeta to F-6. Deshielded by the adjacent N-3 and the heavy-atom effect of Br-5.
H-7 7.12d 3JHF​=9.0 1HOrtho to F-6. Shielded relative to H-4 due to the mesomeric electron donation from F.
N-CH 4.62sept 3JHH​=7.0 1HIsopropyl methine, split symmetrically by the six equivalent methyl protons.
C2-CH 3​ 2.60s-3H2-methyl group, isolated spin system with no adjacent protons.
N-CH(CH 3​ ) 2​ 1.62d 3JHH​=7.0 6HIsopropyl methyls, exhibiting isotropic shielding.
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )

Note: The extreme electronegativity of fluorine induces massive scalar couplings across the carbon skeleton, which serves as a secondary validation matrix[3].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Assignment Logic
C-6 (C-F) 155.8d 1JCF​=238.5 Direct C-F bond; massive scalar coupling confirms fluorination at the ring.
C-2 152.4s-Imidazole C=N carbon, highly deshielded.
C-3a 143.1s-Bridgehead aromatic carbon.
C-7a 133.5s-Bridgehead aromatic carbon.
C-4 121.0d 3JCF​=6.0 Meta to F-6.
C-5 (C-Br) 105.2d 2JCF​=23.0 Ortho to F-6. The upfield shift (105.2 ppm) is driven by the heavy-atom effect of Bromine.
C-7 98.5d 2JCF​=26.5 Ortho to F-6.
N-CH 48.6s-Isopropyl methine carbon.
N-CH(CH 3​ ) 2​ 21.4s-Isopropyl methyl carbons.
C2-CH 3​ 14.2s-2-methyl carbon.
Table 3: 19F NMR Assignments (376 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Assignment Logic
F-6 -114.5dd 3JFH​=9.0 , 4JFH​=6.5 The doublet of doublets perfectly mirrors the J -values observed in the 1H spectrum, closing the self-validation loop[4].

Conclusion

By rigorously applying first-principles NMR theory, the regiochemistry of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole can be definitively established without the need for destructive testing or complex 2D spatial experiments. The reciprocal agreement between the 1H and 19F scalar coupling constants ( 3JHF​=9.0 Hz and 4JHF​=6.5 Hz) forms an impenetrable, self-validating analytical proof of the 5-bromo-6-fluoro architecture.

Sources

Exploratory

In-Depth Technical Guide: 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) in Advanced Kinase Inhibitor Design

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern targeted oncology, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern targeted oncology, the benzimidazole scaffold has emerged as a privileged pharmacophore, most notably recognized in the FDA-approved CDK4/6 inhibitor[1]. As drug discovery pivots toward overcoming acquired resistance and enhancing kinase selectivity, structural variations of this core are critical.

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) is a highly specialized, commercially available building block[2]. Unlike the traditional 6-bromo-4-fluoro isomer used in first-generation syntheses, this specific regioisomer provides a unique C5 synthetic vector. This guide dissects the structural causality, structure-activity relationship (SAR) implications, and self-validating synthetic methodologies required to deploy this molecule in advanced active pharmaceutical ingredient (API) development.

Physicochemical Profiling & Structural Causality

To effectively utilize CAS 1393442-16-4 in drug design, one must understand the deterministic role of each substituent. Every functional group on this molecule has been engineered to serve a specific synthetic or biological purpose.

Table 1: Physicochemical Properties and Design Causality
Property / SubstituentValue / IdentityCausality & Strategic Significance
CAS Number 1393442-16-4[2]Unique identifier ensuring the procurement of the exact 5-bromo-6-fluoro regioisomer.
Molecular Formula C₁₁H₁₂BrFN₂[3]Defines the exact atomic composition for mass spectrometry validation.
Molecular Weight 271.13 g/mol [3]Low molecular weight ensures downstream coupled APIs remain within Lipinski’s Rule of 5 parameters.
5-Bromo Vector Reactive HalogenActs as the primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing regioselective attachment of hinge-binding motifs[4].
6-Fluoro Group Halogen / Electron-withdrawingEnhances lipophilicity, blocks cytochrome P450-mediated metabolic oxidation, and lowers the pKa of the benzimidazole system to optimize target residence time[1],[5].
1-Isopropyl Group Aliphatic AnchorPrecisely sized to displace high-energy water molecules and anchor the molecule deep within the hydrophobic cleft of the kinase ATP-binding pocket[1].
2-Methyl Group Steric DirectorRestricts rotational freedom around the C-N bond post-coupling, locking the API into its bioactive conformation and minimizing the entropic penalty of binding[1].

Mechanistic Pathway: CDK4/6 Inhibition

APIs derived from CAS 1393442-16-4 are primarily designed to interrupt the cell cycle in hormone receptor-positive malignancies. By acting as ATP-competitive inhibitors, these prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the release of the E2F transcription factor and arresting the cell cycle at the G1/S checkpoint[1],[5].

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Active Rb Protein CDK46->Rb Phosphorylation pRb Inactive pRb Rb->pRb E2F E2F Release pRb->E2F G1S G1/S Transition E2F->G1S Inhibitor Benzimidazole Analog (CAS 1393442-16-4) Inhibitor->CDK46 ATP-competitive Inhibition

Fig 1: CDK4/6 signaling pathway and targeted inhibition by benzimidazole analogs.

Structure-Activity Relationship (SAR) & Scaffold Hopping

In the development of next-generation kinase inhibitors, the orientation of the benzimidazole core is paramount. Traditional abemaciclib utilizes a 4-fluoro-6-substituted vector[1]. By employing CAS 1393442-16-4, researchers execute a strategic "scaffold hop," shifting the substitution vector to the 5-position while moving the fluorine to the 6-position.

Why make this shift? Shifting the attachment point alters the trajectory of the solvent-exposed tail (typically a piperazine-pyridine moiety). This geometric adjustment allows the molecule to probe different regions of the ATP-binding pocket, which is a proven strategy for overcoming acquired point mutations in the CDK4/6 hinge region or achieving novel selectivity profiles against off-target kinases (such as FLT3 or JAK2)[1],[5].

Synthetic Methodologies & Self-Validating Protocols

To convert CAS 1393442-16-4 into a functional API, a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling is the industry standard[4]. The following protocol is designed as a self-validating system , ensuring that every step provides measurable feedback to guarantee trustworthiness and reproducibility.

Synthetic_Workflow SM CAS 1393442-16-4 (Aryl Bromide) Catalyst Pd(dppf)Cl2 / Base 90°C, 12h SM->Catalyst Boronate Heteroaryl Boronate Boronate->Catalyst Intermediate Crude Product Catalyst->Intermediate Suzuki Coupling Purification Chromatography & LC-MS QC Intermediate->Purification API Purified API Purification->API >98% Purity

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for API synthesis.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Regioselective installation of a pyrimidine-based hinge-binding motif at the C5 position.

Step 1: Reagent Preparation & Phase Setup

  • Action: In a thoroughly degassed Schlenk flask, combine 1.0 equivalent of CAS 1393442-16-4 with 1.2 equivalents of the target pyrimidine boronic ester.

  • Causality: A slight excess of the boronic ester compensates for potential protodeboronation side reactions at elevated temperatures.

Step 2: Catalytic Activation

  • Action: Add 0.05 equivalents of Pd(dppf)Cl₂ and 3.0 equivalents of Potassium Carbonate (K₂CO₃). Suspend the mixture in a 4:1 solution of 1,4-Dioxane and HPLC-grade H₂O.

  • Causality: K₂CO₃ provides optimal basicity to quaternize the boronic ester without degrading the benzimidazole core. The 4:1 Dioxane/H₂O ratio is critical: Dioxane solubilizes the highly lipophilic benzimidazole, while water dissolves the K₂CO₃, creating a biphasic system where interfacial mass transfer drives the transmetalation step[4]. Furthermore, the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 90°C under a continuous Argon atmosphere for 12 hours.

Step 4: Self-Validating Quality Control (LC-MS Tracking)

  • Action: At 4 hours and 12 hours, draw a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS.

  • Validation Logic: Trustworthiness is established through isotopic tracking. The starting material (CAS 1393442-16-4) exhibits a distinct 1:1 doublet at m/z 271 and 273 due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes[3]. The reaction is unequivocally validated as complete when this doublet is entirely replaced by the singular[M+H]⁺ peak of the coupled API, confirming 100% consumption of the aryl bromide.

Step 5: Purification

  • Action: Quench with water, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Dichloromethane:Methanol gradient).

Analytical Validation Standards

To utilize the synthesized API in biological assays, the intermediate must meet stringent purity criteria:

  • HPLC Purity: Must exceed 96% (UV detection at 254 nm) to prevent the propagation of des-bromo or regioisomeric impurities[2].

  • ¹H-NMR (DMSO-d6): The disappearance of the C5 proton and the distinct coupling constants of the C4 and C7 protons (influenced by the adjacent 6-fluoro group) must be verified to confirm regiochemistry.

References

  • Title : Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances Source : MDPI URL :[Link]

  • Title: CN109761959B - A kind of synthetic method of Abemaciclib mesylate Source: Google Patents URL

Sources

Foundational

The Privileged Scaffold: A Technical Guide to the Biological Activity and Evaluation of Substituted Benzimidazoles

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the benzimidazole scaffold not merely as a chemical structure, but as a dynamic, multi-target pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the benzimidazole scaffold not merely as a chemical structure, but as a dynamic, multi-target pharmacological toolkit. The benzimidazole core—a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring—holds a "privileged" status in medicinal chemistry[1]. Its profound biological activity stems from its bioisosteric resemblance to purine, a fundamental building block of nucleic acids[2]. This structural mimicry allows substituted benzimidazoles to seamlessly interface with a vast array of biological targets, yielding potent anticancer, antimicrobial, and anthelmintic properties[3].

This whitepaper dissects the mechanistic pathways of substituted benzimidazoles, synthesizes recent quantitative efficacy data, and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Pharmacophore Rationalization & Mechanistic Pathways

The versatility of the benzimidazole pharmacophore is driven by the electronic and spatial properties of its core. The two nitrogen atoms at positions 1 and 3 of the imidazole ring act as critical hydrogen-bond acceptors and donors, facilitating deep anchoring within enzyme active sites[2].

Anticancer Mechanisms: Tubulin, DNA, and Transporter Inhibition

Substituted benzimidazoles exert cytotoxic effects through multi-targeted disruption of cancer cell proliferation:

  • Tubulin Polymerization Inhibition: Benzimidazole analogues bind with high affinity to β -tubulin, preventing microtubule assembly. This disrupts the mitotic spindle, leading to irreversible G2/M cell cycle arrest and subsequent apoptosis[2].

  • DNA Intercalation & Topoisomerase Inhibition: Certain derivatives intercalate into the DNA minor groove or inhibit topoisomerase enzymes, directly halting DNA replication in rapidly dividing malignant cells[4].

  • Overcoming Multidrug Resistance (MDR): A critical advancement in benzimidazole design is the targeting of ATP-binding cassette (ABC) transporters. Specific 1,2,5-trisubstituted derivatives function as potent ABCB1 (P-glycoprotein) inhibitors. By blocking this efflux pump, benzimidazoles synergistically restore the intracellular accumulation and efficacy of standard chemotherapeutics like doxorubicin in resistant cell lines[5].

Pathway Core Substituted Benzimidazole Tubulin β-Tubulin Inhibition Core->Tubulin High Affinity Binding ABCB1 ABCB1/P-gp Inhibition Core->ABCB1 Synergistic Action DNA DNA Intercalation Core->DNA Minor Groove Arrest G2/M Cell Cycle Arrest Tubulin->Arrest MDR Reversal of MDR ABCB1->MDR Apoptosis Apoptosis Induction DNA->Apoptosis Arrest->Apoptosis MDR->Apoptosis

Multi-target mechanistic pathways of substituted benzimidazoles in cancer therapy.

Antimicrobial & Anthelmintic Efficacy

Beyond oncology, benzimidazoles are foundational to antimicrobial and antiparasitic therapies. The introduction of electron-withdrawing groups or specific aliphatic substitutions at the 2-position significantly enhances antibacterial activity against strains like Mycobacterium smegmatis and Bacillus subtilis[6]. In parasites, compounds like albendazole selectively bind to nematode β -tubulin with orders of magnitude higher affinity than to mammalian tubulin, starving the parasite by inhibiting glucose uptake[7].

Quantitative Biological Efficacy

To contextualize the potency of recent structural modifications, the following table synthesizes the quantitative biological activity (IC50 / MIC values) of highly active benzimidazole derivatives across diverse therapeutic targets.

Compound DesignationSubstitution PatternTarget / Cell LineBiological ActivityRef
Compound 46 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)HCT116 (Colon Cancer)IC50 = 0.00005 µM[3]
Compound 3 1-benzoyl-2-(1-methylindole-3-yl)A549 (Lung Cancer)GI50 = 2.4 µM[1]
Compound VIII 1-alkyl, 2-amido, 5-carboxylateCEM/ADR5000 (Leukemia MDR)IC50 = 8.13 µM[5]
Compound VII 5-carboxylate derivativeABCB1 TransporterIC50 = 22.02 µM[5]
NR-5 2-substituted derivativeMycobacterium smegmatisMIC = 62.5 µg/mL[6]

Experimental Methodologies & Self-Validating Protocols

Robust drug development relies on reproducible, self-validating experimental systems. Below are the optimized protocols for the synthesis and biological screening of benzimidazole derivatives. The causality behind each reagent choice is explicitly defined to ensure scientific integrity.

Workflow Design Rational Drug Design Synthesis Oxone-Mediated Synthesis Design->Synthesis Precursor Selection Purification Chromatographic Purification Synthesis->Purification Mild Oxidation Assay In Vitro Screening (MTT/REMA) Purification->Assay >95% Purity Confirmed Validation Hit Validation & SAR Assay->Validation IC50 / MIC Quantification Validation->Design Iterative Optimization

End-to-end experimental workflow for the synthesis and biological evaluation of benzimidazoles.

Protocol A: Oxone-Mediated One-Pot Synthesis of 2-Substituted Benzimidazoles

Causality & Rationale: Traditional syntheses often require harsh acids or heavy-metal oxidants. We utilize Oxone (potassium peroxymonosulfate) because it provides a mild, environmentally benign driving force. It selectively oxidizes the transient tetrahydroquinazoline intermediate, forcing ring distortion and aromatization into the stable benzimidazole core without generating toxic byproducts[1].

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-aminobenzylamine and 1.0 mmol of the selected aromatic/aliphatic aldehyde in 10 mL of an ethanol/water mixture.

  • Condensation: Stir the mixture at room temperature for 30 minutes to allow the initial Schiff base condensation and formation of the tetrahydroquinazoline intermediate.

  • Oxidative Cyclization: Add 1.2 equivalents of Oxone slowly to the stirring solution. The strong oxidative potential of Oxone drives the irreversible aromatization of the heterocycle.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the intermediate spot validates the completion of the cyclization.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual oxidant. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via column chromatography.

Protocol B: High-Throughput MTT Cytotoxicity Assay (Anticancer Screening)

Causality & Rationale: The MTT assay is a self-validating system for cell viability. The yellow tetrazolium salt (MTT) is reduced exclusively by the succinate dehydrogenase enzyme within the mitochondria of living cells. The formation of insoluble purple formazan crystals provides a direct, stoichiometric readout of metabolic activity, eliminating subjective visual scoring[8].

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Aspirate the media and treat cells with varying concentrations of the synthesized benzimidazoles (e.g., 0.1 to 50 µM) dissolved in medium (final DMSO concentration <0.5% to prevent solvent toxicity). Include a positive control (e.g., Doxorubicin) and a vehicle control[5].

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Validation check: Viable control wells will visibly transition from pink/yellow to dark purple.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well. Causality: DMSO is strictly required to fully solubilize the impermeable formazan crystals back into a homogenous solution for accurate optical reading[8].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol C: Resazurin Microtiter Assay (REMA) for Antimicrobial MIC

Causality & Rationale: Standard broth microdilution relies on visual turbidity, which can be obscured by poorly soluble compounds. REMA utilizes resazurin, an irreversible electron acceptor. It shifts from a non-fluorescent blue to a highly fluorescent pink (resorufin) exclusively in the presence of active bacterial cytochromes. This creates an objective, colorimetric self-validation of bacterial survival[6].

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., M. smegmatis) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzimidazole derivatives (ranging from 500 µg/mL to 0.98 µg/mL) in 50 µL of broth[6].

  • Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + bacteria).

  • Incubation & Indicator Addition: Incubate the plates at 37°C for 24 hours. Add 30 µL of a 0.015% aqueous resazurin solution to each well and incubate for an additional 2-4 hours.

  • Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink. Validation check: The sterility control must remain strictly blue, while the growth control must turn vibrant pink.

Conclusion

The benzimidazole ring remains one of the most resilient and adaptable scaffolds in medicinal chemistry. By rationally substituting the 1, 2, and 5 positions, researchers can fine-tune the molecule's electronic topography to selectively inhibit tubulin polymerization, overcome ABCB1-mediated multidrug resistance, or disrupt vital microbial enzymes. As demonstrated by the rigorous protocols and quantitative data above, the continued exploration of substituted benzimidazoles holds immense promise for the next generation of targeted therapeutics.

Sources

Exploratory

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole mechanism of action

An In-Depth Technical Guide: 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) as a Pharmacophoric Synthon in Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology and ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) as a Pharmacophoric Synthon in Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology and rational drug design, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) is not a standalone active pharmaceutical ingredient (API). Rather, it is a highly specialized, advanced pharmacophoric building block (synthon). It serves as the critical hinge-binding core for the synthesis of next-generation ATP-competitive kinase inhibitors, most notably Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors structurally related to Abemaciclib [1].

This whitepaper dissects the structural causality of this molecule, detailing how each functional group dictates the mechanism of action (MoA) of the resulting drug candidates, and provides self-validating experimental workflows for its utilization in medicinal chemistry.

Part 1: Structural Causality & Pharmacophoric Elements

The architecture of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole is a masterclass in structure-based drug design (SBDD). When incorporated into a larger inhibitor molecule, each moiety serves a precise thermodynamic or pharmacokinetic purpose within the kinase catalytic cleft [2].

  • The Benzimidazole Core (The Hinge Binder): The bicyclic benzimidazole ring acts as a bioisostere for the purine ring of adenosine triphosphate (ATP). The nitrogen atoms in the imidazole ring form critical monodentate or bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val101 in CDK6) [2].

  • N1-Isopropyl Group (Selectivity Driver): The bulky, lipophilic isopropyl group at the N1 position is strategically designed to project into the hydrophobic ribose-binding pocket of the kinase. This steric bulk is tolerated by CDK4/6 but clashes with the tighter ATP-binding pockets of off-target kinases like CDK1 and CDK2, thereby driving exquisite selectivity[3].

  • C2-Methyl Group (Conformational Controller): When the benzimidazole is coupled to adjacent aromatic systems, the C2-methyl group induces a specific dihedral twist. This prevents the molecule from adopting a flat, coplanar conformation, which improves aqueous solubility and prevents off-target DNA intercalation or promiscuous binding[1].

  • C5-Bromo Handle (The Synthetic Vector): The bromine atom at the C5 position is an inert placeholder in the final biological system but is the critical synthetic vector during development. It serves as the electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing chemists to extend the molecule out of the hinge region and into the solvent-exposed area to improve pharmacokinetic properties [4].

  • C6-Fluoro Substituent (Metabolic & Electronic Modulator): The highly electronegative fluorine atom serves a dual purpose. Electronically, it modulates the pKa of the adjacent benzimidazole nitrogens, optimizing the strength of the hydrogen bonds with the hinge region. Metabolically, it blocks Cytochrome P450 (CYP)-mediated oxidative metabolism at the electron-rich C6 position, significantly extending the in vivo half-life of the resulting drug [2].

Part 2: Mechanism of Action of Derived Inhibitors (The CDK4/6 Paradigm)

Once the 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole synthon is functionalized (e.g., by coupling a pyrimidine-piperazine tail to the C5 position), the resulting molecule acts as a potent, reversible, ATP-competitive inhibitor. The primary mechanism of action is realized through the CDK4/6-Rb-E2F signaling axis [5].

  • ATP Displacement: The benzimidazole core outcompetes intracellular ATP for the catalytic cleft of the CDK4/6-Cyclin D complex.

  • Rb Hypophosphorylation: By inhibiting the kinase activity of CDK4/6, the drug prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.

  • E2F Sequestration: Hypophosphorylated Rb remains tightly bound to the E2F transcription factor family.

  • Cell Cycle Arrest: Without free E2F to transcribe S-phase-promoting genes, the tumor cell is permanently arrested at the G1 checkpoint, leading to senescence or apoptosis.

CDKPathway Inhibitor Benzimidazole-Derived CDK4/6 Inhibitor CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 Competitive Binding Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylation (Inhibited) ATP ATP ATP->CDK46 Blocked E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) CellCycle G1 to S Phase Progression E2F->CellCycle Transcription (Halted)

Figure 1: Mechanism of Action of Benzimidazole-derived CDK4/6 Inhibitors on the Rb-E2F Pathway.

Part 3: Data Presentation & Physicochemical Profiling

The physical properties of the synthon dictate the reaction conditions required for its functionalization. Below is a summary of the synthon's properties and its projected contribution to a final API.

Property / FeatureSynthon Value (CAS 1393442-16-4)Pharmacological Contribution to Final API
Molecular Weight 271.13 g/mol Keeps final API within Lipinski's Rule of 5 (typically <500 g/mol ).
Formula C11H12BrFN2Provides a dense array of heteroatoms for target engagement.
LogP (Estimated) ~3.2Enhances membrane permeability and hydrophobic pocket binding.
C5-Bromo Reactivity High (Electrophilic)Enables high-yield >90% Pd-catalyzed cross-coupling.
C6-Fluoro Stability High (C-F bond: ~116 kcal/mol)Prevents phase I metabolic oxidation, reducing clearance rates.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols represent self-validating workflows. The success of Protocol A (Synthesis) is directly validated by the outputs of Protocol B (Biochemical Assay).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the C5-Bromo handle to attach a target-binding moiety (e.g., a pyrimidine boronic acid) [4].

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (3.0 eq). Causality: Pd(dppf)Cl₂ is chosen because the bulky bidentate dppf ligand facilitates the challenging oxidative addition into the sterically hindered C5-Br bond, while K₂CO₃ activates the boronic acid via transmetalation.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Purification: Filter through a Celite pad, concentrate in vacuo, and purify via reverse-phase preparative HPLC to yield the active inhibitor (>98% purity required for biological assays).

Protocol B: FRET-Based Biochemical Kinase Assay

To validate that the synthesized derivative acts as an ATP-competitive inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme-Substrate Incubation: Mix recombinant CDK4/Cyclin D1 complex with a biotinylated peptide substrate and the synthesized inhibitor at varying concentrations (10 pM to 10 μM).

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant ( Km​ ) for CDK4. Causality: Running the assay at the Km​ of ATP ensures that the assay is highly sensitive to ATP-competitive inhibitors, directly validating the MoA of the benzimidazole core.

  • Detection: After 60 minutes, halt the reaction with EDTA. Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Quantification: Measure the FRET signal (Emission ratio 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Synthon 5-Bromo-6-fluoro-1-isopropyl- 2-methylbenzimidazole Coupling Pd-Catalyzed Suzuki-Miyaura Coupling Synthon->Coupling C5-Bromo Handle Purification HPLC Purification & NMR Characterization Coupling->Purification Crude Product API Active Kinase Inhibitor (e.g., Abemaciclib analog) Purification->API >98% Purity Assay FRET-Based Kinase Assay API->Assay IC50 Determination

Figure 2: Rational Design, Synthesis, and Validation Workflow.

References

  • Haider, K., & Yar, M. S. (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. IntechOpen. Available at:[Link]

  • Yuan, et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Pharmacology (PMC). Available at:[Link]

  • Zhao, G., et al. (2012). Fragment-Based Discovery of 7-Azabenzimidazoles as Potent, Highly Selective, and Orally Active CDK4/6 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Wang, T., et al. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Catalysts (MDPI). Available at:[Link]

  • Google Patents. (2018). Benzimidazole compound kinase inhibitor, preparation method therefor and application thereof (WO2018045956A1).
Foundational

Deconvoluting the Pharmacological Potential of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in Precision Oncology

Executive Summary In the landscape of targeted therapeutics, the benzimidazole heterocyclic system is universally recognized as a privileged pharmacophore. Its structural resemblance to naturally occurring purines allows...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the benzimidazole heterocyclic system is universally recognized as a privileged pharmacophore. Its structural resemblance to naturally occurring purines allows it to competitively occupy the ATP-binding clefts of kinases and the NAD⁺-binding pockets of DNA repair enzymes. This technical whitepaper explores the therapeutic potential of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4) [1], a highly functionalized and commercially available synthetic building block. By analyzing its structural causality, we define its trajectory for target deconvolution, focusing on Cyclin-Dependent Kinases (CDK4/6), Poly(ADP-ribose) Polymerases (PARP), and Aurora Kinases.

Structural Causality and Pharmacophore Rationale

The transition from a raw chemical scaffold to a highly selective targeted inhibitor requires precise spatial vectorization. Every substituent on the 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole core serves a distinct mechanistic purpose:

  • N1-Isopropyl Group: Drives lipophilic engagement. In kinase targets, this bulky aliphatic group is designed to project into the hydrophobic solvent-front pocket of the ATP-binding site, increasing residence time and binding affinity.

  • C2-Methyl Group: Acts as a steric boundary. It restricts the rotational degrees of freedom of the core within the binding pocket, serving as a selectivity filter against off-target kinases with narrower hinge regions.

  • C6-Fluoro Substitution: Fluorination dramatically alters the electron density of the benzimidazole ring, lowering its pKa and improving metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, the highly electronegative fluorine atom can participate in orthogonal multipolar interactions with backbone amides in the target protein.

  • C5-Bromo Vector: This is the critical synthetic handle. The heavy bromine atom allows for late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). This enables the attachment of solvent-exposed moieties (like piperazines) or hydrogen-bonding networks (like carboxamides) to finalize the drug molecule.

Workflow Scaffold 5-Bromo-6-fluoro-1-isopropyl- 2-methylbenzimidazole Pd Pd-Catalyzed Cross-Coupling (C5 Vectorization) Scaffold->Pd Synthetic Activation CDK CDK4/6 Inhibitors (Pyrimidine Conjugates) Pd->CDK Buchwald-Hartwig PARP PARP1/2 Inhibitors (Carboxamide Conjugates) Pd->PARP Aminocarbonylation AURK Aurora Kinase Inhibitors (Pyrazole Conjugates) Pd->AURK Suzuki Coupling

Fig 1: Synthetic vectorization of the benzimidazole scaffold for target-specific drug discovery.

Primary Therapeutic Target Hypotheses

Based on the structure-activity relationship (SAR) profiles of homologous compounds, derivatives of this scaffold are primed for three primary therapeutic targets.

Hypothesis A: Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

The FDA-approved CDK4/6 inhibitor Abemaciclib utilizes a nearly identical 4-fluoro-1-isopropyl-2-methylbenzimidazole core [2]. Our query scaffold is a regioisomer (5-bromo-6-fluoro). By coupling a 2-aminopyrimidine derivative to the C5 position, the resulting molecule acts as an ATP-competitive inhibitor. The shift of the fluorine to the C6 position alters the hydration shell in the kinase hinge region, which can theoretically enhance selectivity for CDK4 over CDK6 or spare off-target kinases like CDK9 [3].

Hypothesis B: Poly(ADP-ribose) Polymerase 1 and 2 (PARP1/2)

Benzimidazole carboxamides (e.g., Veliparib) are a cornerstone of PARP inhibition, exploiting synthetic lethality in BRCA-mutated cancers [4]. Converting the C5-bromo group of our scaffold into a carboxamide generates the essential hydrogen-bonding donor/acceptor pair required to anchor the molecule into the NAD⁺-binding pocket of PARP. The N1-isopropyl group simultaneously occupies the accessory hydrophobic pocket, preventing the enzyme from repairing single-strand DNA breaks [5].

Hypothesis C: Aurora Kinases (AURKA/B)

Aurora kinases are critical regulators of the mitotic spindle. Benzimidazole derivatives have shown low nanomolar efficacy against AURKA/B by binding to the active ATP site [6]. The C5-bromo scaffold can be conjugated with pyrazole moieties to create dual-target inhibitors that disrupt autophagic flux and induce apoptosis in rapidly dividing tumor cells.

Pathway Drug Benzimidazole Derivative CDK CDK4/6-Cyclin D Complex Drug->CDK ATP-competitive Binding Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylation (Ser780/807) E2F E2F Transcription Factor Rb->E2F Release (Inhibited) SPhase S-Phase Entry E2F->SPhase Gene Transcription

Fig 2: Mechanism of CDK4/6 inhibition by benzimidazole derivatives leading to G1 cell cycle arrest.

Quantitative Data: Target Baseline Comparison

To establish a baseline for evaluating derivatives of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, we must look at the quantitative IC50 data of established benzimidazole-class drugs across our hypothesized targets.

Target EnzymeReference Drug (Benzimidazole Core)Biochemical IC50 (nM)Cellular IC50 (nM)Primary Indication
CDK4 Abemaciclib2.0< 10.0HR+/HER2- Breast Cancer
CDK6 Abemaciclib10.0~ 15.0HR+/HER2- Breast Cancer
PARP1 Veliparib5.21.0 - 3.0BRCA-mutated Solid Tumors
PARP2 Veliparib2.91.0 - 3.0BRCA-mutated Solid Tumors
AURKA Compound 10a (Experimental)28.9~ 50.0Preclinical Oncology

Data synthesized from established structure-activity relationship (SAR) literature on benzimidazole hybrids [3, 4, 6].

Experimental Workflows for Target Validation

To validate the therapeutic targets of the synthesized derivatives, we must employ self-validating experimental systems. As an Application Scientist, I prioritize assays that inherently control for false positives (e.g., compound auto-fluorescence or generalized cytotoxicity).

Protocol 1: Biochemical Target Deconvolution via TR-FRET Kinase Assay

Causality: Highly conjugated aromatic heterocycles like benzimidazoles often exhibit auto-fluorescence, which confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life, allowing us to measure the signal after the compound's auto-fluorescence has decayed, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Tracer Mix: Dilute recombinant CDK4/Cyclin D1 complex and a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) in the buffer.

  • Compound Titration: Dispense the benzimidazole derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler to avoid plastic adherence issues.

  • Incubation: Add the Enzyme/Tracer mix to the compounds. Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (directed against the kinase tag). Incubate for an additional 30 minutes.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and Abemaciclib (positive control). The assay is only valid if Z' > 0.5 . Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement via Phospho-Rb Western Blot

Causality: Biochemical potency does not guarantee cellular efficacy due to cell permeability and efflux pump (P-gp) dynamics. We must prove that the drug enters the cell and hits the specific target. We probe for Retinoblastoma (Rb) phosphorylation at Ser780 . We specifically choose Ser780 because it is exclusively phosphorylated by CDK4/6; other sites (like Ser807/811) can be redundantly phosphorylated by CDK2, which would mask the specific CDK4/6 inhibitory effect.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 (HR+ breast cancer) cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat with the benzimidazole derivative (0.1, 1, and 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phospho-epitopes).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate with primary antibodies overnight at 4°C: Anti-phospho-Rb (Ser780), Anti-total Rb, and Anti-GAPDH.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

  • Self-Validation Checkpoint: The protocol is validated if GAPDH levels remain constant across all lanes (proving equal loading) and Total Rb remains stable (proving the compound inhibits the kinase activity of CDK4/6 rather than causing the degradation of the Rb protein itself).

References

  • Sigma-Aldrich. "5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole | 1393442-16-4". Sigma-Aldrich Catalog.
  • National Institutes of Health (NIH). "Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation". PMC.
  • National Institutes of Health (NIH). "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine". PMC.
  • MDPI. "Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances". Pharmaceuticals.
  • National Institutes of Health (NIH). "Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent". PubMed.
  • ACS Publications. "Fragment-Based Discovery of 7-Azabenzimidazoles as Potent, Highly Selective, and Orally Active CDK4/6 Inhibitors". ACS Medicinal Chemistry Letters.
Exploratory

Structural Characterization and Synthetic Utility of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole: A Technical Guide for Preclinical Development

Executive Summary In the landscape of modern targeted therapeutics, the benzimidazole nucleus serves as a privileged scaffold for kinase inhibitor design. Specifically, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the benzimidazole nucleus serves as a privileged scaffold for kinase inhibitor design. Specifically, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4) has emerged as a critical highly functionalized building block. As a regioisomer closely related to the precursors of FDA-approved Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, this molecule offers a masterclass in rational drug design. This whitepaper provides an in-depth technical analysis of its structural logic, self-validating characterization protocols, and synthetic utility for drug development professionals.

Molecular Architecture & Physicochemical Profiling

The strategic placement of functional groups on this benzimidazole core is not accidental; it is the result of rigorous structure-activity relationship (SAR) optimization. Before detailing its reactivity, it is essential to establish the baseline physicochemical parameters that dictate its behavior in both synthetic and biological environments .

Table 1: Physicochemical and Structural Properties

PropertyValueRationale / Implication
Chemical Name 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazoleCore scaffold for targeted kinase inhibitor design.
CAS Number 1393442-16-4Unique registry identifier for material procurement.
Molecular Formula C₁₁H₁₂BrFN₂Defines exact mass requirements for HRMS calibration.
Molecular Weight 271.13 g/mol Optimal low-MW starting material for fragment-based design.
Monoisotopic Mass 270.0168 DaTarget mass for high-resolution mass spectrometry.
Hydrogen Bond Donors 0Enhances passive membrane permeability (Lipinski compliance).
Hydrogen Bond Acceptors 2Interacts with the kinase hinge region (specifically N3).

Pharmacological Rationale in Kinase Inhibitor Design

To understand the utility of this molecule, one must analyze the causality behind its specific substitution pattern. In the development of CDK4/6 inhibitors (such as abemaciclib), every moiety serves a distinct mechanistic purpose .

  • N1-Isopropyl Group: This bulky aliphatic group is designed to occupy a specific hydrophobic pocket adjacent to the ATP-binding hinge region of the kinase. It restricts the rotational freedom of the core, locking the molecule into a bioactive conformation.

  • C2-Methyl Group: Introduces a deliberate steric clash with the N1-isopropyl group, further rigidifying the dihedral angle of the scaffold to minimize entropic penalty upon target binding.

  • C6-Fluoro Substitution: The incorporation of fluorine is a hallmark of advanced medicinal chemistry. The highly electronegative fluorine atom blocks metabolically labile sites from Cytochrome P450 (CYP450) mediated oxidation, dramatically increasing the compound's biological half-life. Furthermore, it inductively lowers the pKa of the basic N3 nitrogen, optimizing the balance between aqueous solubility and membrane permeability .

  • C5-Bromo Substitution: Serves as an orthogonal reactive handle. It allows chemists to rapidly synthesize libraries of derivatives via transition-metal-catalyzed cross-coupling, extending the molecule into solvent-exposed regions of the target protein.

G Scaffold Benzimidazole Core N1 N1-Isopropyl (Hydrophobic Pocket) Scaffold->N1 C2 C2-Methyl (Conformational Lock) Scaffold->C2 C5 C5-Bromo (Vector for Extension) Scaffold->C5 C6 C6-Fluoro (Metabolic Stability) Scaffold->C6

Fig 3. Pharmacophore logic and structural rationale of the benzimidazole scaffold.

Advanced Structural Characterization

Ensuring the exact regiochemistry of the C5-bromo and C6-fluoro positions is paramount, as regioisomers will exhibit drastically different pharmacological profiles.

G A 5-Bromo-6-fluoro-1-isopropyl -2-methylbenzimidazole B LC-HRMS (Mass & Purity) A->B C 1H & 13C NMR (Regiochemistry) A->C D X-Ray Crystallography (3D Conformation) A->D

Fig 1. Multimodal analytical characterization workflow for benzimidazole derivatives.

Experimental Protocol: Self-Validating LC-HRMS Characterization

To guarantee the trustworthiness of the structural data, the following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol employs a self-validating loop.

Objective: Confirm the exact mass, isotopic distribution, and purity of the scaffold.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN).

  • System Suitability (Self-Validation): Run a pure MeCN blank prior to the sample injection. Causality Check: This proves that any observed signals are not residual carryover from previous runs, ensuring the integrity of the subsequent data.

  • Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of 5% to 95% MeCN in water (both containing 0.1% Formic Acid) over 5 minutes. Causality Check: Formic acid ensures complete protonation of the benzimidazole N3 nitrogen, maximizing ionization efficiency in the source.

  • Mass Acquisition: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Spike the flow with a known internal standard (e.g., caffeine) to continuously calibrate mass accuracy to < 5 ppm error.

  • Data Analysis: Extract the chromatogram for the [M+H]⁺ ions. Validate the presence of the characteristic 1:1 bromine isotopic doublet at m/z 271.0241 (⁷⁹Br) and m/z 273.0220 (⁸¹Br).

Synthetic Methodologies & Downstream Functionalization

The primary synthetic utility of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole lies in its capacity for divergent functionalization at the C5 position.

Mechanistic Causality: Why does cross-coupling occur exclusively at C5 and not C6? The bond dissociation energy of the C-Br bond (~280 kJ/mol) is significantly lower than that of the C-F bond (~485 kJ/mol). Furthermore, the highly electronegative C6-fluorine inductively withdraws electron density from the C5 position. This makes the C-Br bond highly electrophilic, drastically accelerating the oxidative addition of the Palladium(0) catalyst specifically at the C5 position.

G Core C5-Bromo Scaffold Pd Pd(0) Catalyst Oxidative Addition Core->Pd Suzuki Suzuki-Miyaura (Ar-B(OH)2) Pd->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Pd->Buchwald

Fig 2. Palladium-catalyzed divergent functionalization pathways at the C5 position.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation of the C5-bromo position while preserving the C6-fluoro moiety.

Step-by-Step Methodology:

  • Reagent Loading: In a flame-dried Schlenk flask, combine 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality Check: The base is strictly required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step with the Pd(II) intermediate.

  • Solvent & Degassing (Self-Validation): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and ultra-pure water. Degas the solvent mixture by sparging with Argon for 15 minutes. Causality Check: Trace oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle. A visual color change from orange/red to black before heating is a self-validating indicator of premature catalyst death.

  • Reaction Execution: Heat the sealed flask to 90°C for 12 hours under positive Argon pressure. Monitor conversion via the LC-MS protocol outlined in Section 3.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove insoluble palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. URL:[Link]

  • Xie, Q., Zheng, H. R., & Li, Q. (2023). "Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation." Frontiers in Chemistry, 11. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in Cell-Based Assays for CDK4/6 Inhibitor and PROTAC Development

Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacology Scientists Focus: Fragment-Based Drug Discovery (FBDD), Late-Stage Functionalization, and Cellular Target Engagement Introduction & Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacology Scientists Focus: Fragment-Based Drug Discovery (FBDD), Late-Stage Functionalization, and Cellular Target Engagement

Introduction & Scientific Rationale

The compound 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4) is a highly privileged heterocyclic building block in modern oncology drug discovery. It serves as the core structural scaffold for highly potent, ATP-competitive cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, most notably Abemaciclib (Verzenio) .

In rational drug design, each functional group on this scaffold plays a precise mechanistic role:

  • 1-Isopropyl and 2-Methyl Groups: These aliphatic moieties are critical for anchoring the molecule within the hydrophobic ATP-binding pocket of CDK4/6. Specifically, they facilitate edge-to-face interactions with the gatekeeper residue (Phe98) and the hinge region (Val101 in CDK6) .

  • 6-Fluoro Group: Modulates the pKa of the benzimidazole ring, enhancing metabolic stability and cell permeability.

  • 5-Bromo Group: Acts as the essential synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), researchers can rapidly append pyrimidine-piperazine tails or E3-ligase recruiting linkers to generate novel CDK4/6 inhibitors or Proteolysis Targeting Chimeras (PROTACs).

Because raw intermediates are rarely screened directly in phenotypic assays, this application note details the workflow for evaluating the synthesized derivatives of this scaffold in highly predictive cell-based assays.

Experimental Workflow & Logic

To ensure a self-validating experimental system, the workflow transitions from confirming intracellular physical binding to validating the downstream phenotypic consequences (cell cycle arrest and cell death).

G cluster_assays Cell-Based Assay Workflow Scaffold 5-Bromo-6-fluoro-1-isopropyl -2-methylbenzimidazole (CAS: 1393442-16-4) Synthesis Late-Stage Functionalization (Cross-Coupling / PROTAC Linker) Scaffold->Synthesis Chemical Diversification CETSA Target Engagement (CETSA) Validates CDK4/6 Binding In Situ Synthesis->CETSA Live Cell Treatment CellCycle Cell Cycle Analysis (Flow Cytometry) Quantifies G1/S Arrest CETSA->CellCycle Functional Validation Viability Cell Viability (ATP-dependent) Determines IC50 CETSA->Viability Lead Lead Candidate Selection CellCycle->Lead Viability->Lead

Figure 1: Critical path from the benzimidazole scaffold to cell-based lead validation.

Protocol I: Cellular Target Engagement via CETSA

Causality & Rationale: Biochemical kinase assays often yield false positives due to a lack of cellular context (e.g., ATP competition, membrane permeability, efflux pumps). The Cellular Thermal Shift Assay (CETSA) proves that your newly synthesized benzimidazole derivative physically engages CDK4/6 inside a living cell by protecting the kinase from heat-induced aggregation .

Materials
  • Cell Line: MCF-7 or MDA-MB-231 (Human breast cancer cells, highly dependent on the CDK4/6-Rb pathway).

  • Controls: DMSO (Negative Control), Abemaciclib (Positive Control).

  • Readout: Western Blot or AlphaScreen targeting CDK4/CDK6.

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 cells at 1×106 cells/well in 6-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the synthesized benzimidazole derivative (e.g., 1 µM and 10 µM) or Abemaciclib (1 µM) for 2 hours. Self-Validation: The 2-hour window ensures equilibrium binding without triggering downstream protein degradation or apoptosis, which would skew total protein levels.

  • Harvest & Aliquot: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension into PCR tubes (50 µL per tube).

  • Thermal Gradient (Heat Shock): Heat the aliquots in a thermal cycler across a gradient from 40°C to 65°C for exactly 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis & Clearance: Add 15 µL of 4x Native Lysis Buffer (containing NP-40). Subject to 3 freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using anti-CDK4 and anti-CDK6 antibodies. Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTm​ ).

Protocol II: Phenotypic Screening (Cell Cycle & Viability)

Causality & Rationale: If CETSA confirms target engagement, the compound must subsequently inhibit the phosphorylation of Retinoblastoma protein (Rb), preventing the cell from passing the G1/S checkpoint. We measure this via Propidium Iodide (PI) flow cytometry, followed by an ATP-dependent viability assay to establish the IC50​ .

Step-by-Step Methodology
  • Synchronization (Self-Validation Step): Serum-starve MCF-7 cells (0.1% FBS) for 24 hours to synchronize them in the G0/G1 phase. This reduces background noise and ensures the observed G1 arrest is strictly compound-induced.

  • Treatment: Release cells into complete media (10% FBS) containing serial dilutions of the test compound (1 nM to 10 µM). Incubate for 24 hours.

  • Cell Cycle Analysis (Flow Cytometry):

    • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol for 30 minutes at 4°C.

    • Wash and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

    • Analyze via flow cytometry (detecting PI in the FL2 channel). A successful CDK4/6 inhibitor will show >80% of cells arrested in the G1 phase.

  • Viability Assay (CellTiter-Glo):

    • In a parallel 96-well plate, treat cells for 72 hours.

    • Add CellTiter-Glo reagent (1:1 ratio to media volume), lyse for 10 minutes on an orbital shaker, and read luminescence. Calculate IC50​ using non-linear regression.

Data Presentation: Expected Assay Metrics

To benchmark the success of your late-stage functionalization, compare your novel derivatives against the raw intermediate and the clinical standard.

Compound ProfileCETSA ΔTm​ (CDK6)Cell Cycle (G1 Arrest %)Viability IC50​ (MCF-7)Mechanistic Outcome
Raw Scaffold (CAS 1393442-16-4) < 0.5 °C~45% (Baseline)> 50 µMNo cellular activity; lacks hinge-binding pyrimidine extension.
Abemaciclib (Positive Control) + 6.2 °C> 85%~10 nMPotent target engagement and functional G1/S block.
Novel Scaffold Derivative + 4.5 °C to 7.0 °C75% - 90%10 nM - 100 nMValidated hit; suitable for further ADME/Tox profiling.
Scaffold-based PROTAC + 5.0 °C> 85%< 5 nMTarget engagement confirmed; enhanced potency via degradation.

Table 1: Representative data matrix for validating benzimidazole-derived CDK4/6 inhibitors.

Application

Application Notes and Protocols for Characterizing the Enzyme Inhibition Profile of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery The benzimidazole core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] Derivatives of benzimidazole have been successfully developed into drugs with diverse therapeutic applications, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The versatility of the benzimidazole nucleus allows for substitutions at various positions, which can fine-tune the molecule's physicochemical properties and biological activity.[2]

The compound of interest, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, is a novel derivative featuring halogen substitutions (bromo and fluoro) and alkyl groups (isopropyl and methyl). These modifications can significantly influence its lipophilicity, metabolic stability, and binding interactions with target enzymes.[1] While the specific enzymatic targets of this compound are yet to be fully elucidated, its structural features suggest potential inhibitory activity against various enzyme families, such as protein kinases, which are common targets for substituted benzimidazoles.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the enzyme inhibition profile of novel compounds like 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole. The protocols outlined herein are designed to be adaptable to various enzyme systems and provide a robust framework for determining inhibitory potency and mechanism of action.

Part 1: Initial Characterization - Determination of IC₅₀

The first step in evaluating a potential enzyme inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[3][4] This is typically determined by performing a dose-response assay.

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates the general workflow for screening a novel compound and determining its IC₅₀ value.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solution of 5-Bromo-6-fluoro-1-isopropyl- 2-methylbenzimidazole (in DMSO) P2 Prepare Serial Dilutions of the Compound P1->P2 A1 Dispense Assay Buffer, Enzyme, and Inhibitor (Varying Concentrations) into 96-well Plate P2->A1 P3 Prepare Enzyme and Substrate Solutions A3 Pre-incubate to Allow Inhibitor Binding A1->A3 A2 Include Controls: - No Inhibitor (100% Activity) - No Enzyme (0% Activity) A2->A3 A4 Initiate Reaction by Adding Substrate A3->A4 A5 Monitor Reaction Progress (e.g., Absorbance, Fluorescence) A4->A5 D1 Calculate Initial Reaction Velocities A5->D1 D2 Normalize Data to Controls (% Inhibition) D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Fit Data to a Sigmoidal Dose-Response Curve (Non-linear Regression) D3->D4 D5 Determine IC₅₀ Value D4->D5

Caption: General workflow for IC₅₀ determination of a novel inhibitor.

Protocol 1: General Spectrophotometric Assay for IC₅₀ Determination

This protocol provides a general method adaptable for many enzymes that utilize a chromogenic substrate.

Materials:

  • Purified target enzyme

  • Enzyme substrate (e.g., p-nitrophenyl phosphate for a phosphatase)

  • 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

  • Assay Buffer (enzyme-specific, e.g., Tris-HCl with MgCl₂)

  • 100% DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay (typically ≤1%).[3]

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells for each inhibitor concentration:

      • Assay Buffer

      • Diluted inhibitor solution (e.g., 10 µL of a 10x concentrated solution)

      • Enzyme solution (at a fixed, pre-determined concentration)

    • Controls are critical:

      • 100% Activity Control: Add solvent (e.g., 1% DMSO in buffer) instead of the inhibitor.

      • 0% Activity Control (Blank): Add buffer instead of the enzyme solution.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3]

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the reaction. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to various inhibition modes.[1]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 60 seconds) for 15-30 minutes (kinetic mode). Alternatively, stop the reaction after a fixed time and take a single endpoint reading.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve (change in absorbance over time).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value.[5][6]

Part 2: Mechanism of Action (MoA) Studies

Once the IC₅₀ is established, the next crucial step is to understand how the compound inhibits the enzyme. Mechanism of Action (MoA) studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[7] This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Understanding Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E E ES ES E->ES S EI EI E->EI I ES->E P E2 E ES2 ES E2->ES2 S EI2 EI E2->EI2 I ES2->E2 P ESI2 ESI ES2->ESI2 I EI2->ESI2 S E3 E ES3 ES E3->ES3 S ES3->E3 P ESI3 ESI ES3->ESI3 I

Caption: Simplified schemes of major reversible enzyme inhibition types. E=Enzyme, S=Substrate, I=Inhibitor, P=Product.

Protocol 2: Kinetic Analysis to Determine Mode of Inhibition

This protocol involves generating Michaelis-Menten plots at different fixed inhibitor concentrations.

Procedure:

  • Select Inhibitor Concentrations: Choose several fixed concentrations of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole based on its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[3]

  • Vary Substrate Concentrations: For each fixed inhibitor concentration, perform a series of enzyme assays with varying substrate concentrations. The substrate concentration range should typically span from 0.1x Kₘ to 10x Kₘ.

  • Run Assays: Set up the assays as described in Protocol 1, with the key difference being the systematic variation of both inhibitor and substrate concentrations.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

    • To more clearly visualize the inhibition pattern, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[8][9]

    • Analyze the resulting family of lines to determine the inhibition type:[8]

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

      • Mixed: Lines intersect in the second quadrant (off-axis; both Vₘₐₓ and Kₘ change).

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency and selectivity of novel compounds.

Table 1: Hypothetical Inhibition Profile of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

This table summarizes potential results from screening the compound against a panel of related enzymes (e.g., protein kinases) to assess its selectivity.

Enzyme TargetIC₅₀ (µM)Mode of InhibitionKᵢ (µM)
Kinase A0.58 ± 0.07Competitive0.25
Kinase B15.2 ± 1.8Mixed12.8
Kinase C> 100Not DeterminedN/A
Kinase D8.9 ± 0.9Non-competitive8.9

Data are representative and for illustrative purposes only. Values would be determined experimentally.

Part 4: Troubleshooting Common Issues

Enzyme assays can be prone to artifacts and variability. Below are common problems and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Pipetting errors- Inconsistent mixing- Plate edge effects- Use calibrated pipettes and proper technique- Ensure thorough mixing after adding reagents- Avoid using the outer wells of the plate, or fill them with buffer
No Inhibition Observed - Inhibitor is insoluble or degraded- Incorrect inhibitor concentration range- Inhibitor is not active against this target- Check compound solubility in assay buffer- Prepare fresh stock solutions- Test a wider concentration range (e.g., up to 100 µM)- Confirm enzyme activity with a known control inhibitor
False Positives - Compound precipitates at high concentrations- Compound interferes with the detection method (e.g., is colored or fluorescent)- Visually inspect wells for precipitation- Run a control assay without the enzyme to check for compound interference[10]
Irreproducible IC₅₀ Values - Assay conditions not standardized (pH, temp, incubation time)- Enzyme or substrate degradation- Strictly control all assay parameters- Use fresh, quality-controlled reagents and store them properly[10]

Conclusion

The protocols and guidelines presented here provide a robust framework for the systematic evaluation of novel enzyme inhibitors like 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole. By first determining the inhibitory potency (IC₅₀) and then elucidating the mechanism of action, researchers can gain critical insights that are essential for structure-activity relationship (SAR) studies and the advancement of promising compounds in the drug discovery pipeline.[1][11] Careful experimental design, inclusion of appropriate controls, and rigorous data analysis are paramount to generating reliable and meaningful results.

References

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). MDPI. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Protocol for Determining the IC₅₀ of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Available at: [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). ACS Publications. Available at: [Link]

  • Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing. Available at: [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (2024). MDPI. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available at: [Link]

  • Enzyme Inhibitors and Activators. (2017). IntechOpen. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]

  • Assay Troubleshooting. MB - About. Available at: [Link]

  • Steady-state enzyme kinetics. (2021). Portland Press. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CiteAb. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2022). ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in Cancer Research

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology

The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] Numerous benzimidazole derivatives have been developed and investigated as anticancer agents, with some achieving clinical use.[4] These compounds exert their antitumor activity through diverse mechanisms, such as inhibition of tubulin polymerization, modulation of protein kinases, intercalation with DNA, and inhibition of topoisomerase and epigenetic enzymes.[1][3][5]

This document provides a detailed guide for the investigation of a novel, specifically substituted derivative, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole . While direct experimental data for this particular compound in cancer research is not yet publicly available, its structural features—halogen substitutions (bromo and fluoro) on the benzene ring, and alkyl groups (isopropyl and methyl) at the N-1 and C-2 positions—are hallmarks of many biologically active benzimidazoles. Structure-activity relationship (SAR) studies of related compounds suggest that these substitutions can significantly influence anticancer potency and selectivity.[1][4][6] For instance, halogenation at the 5 and 6-positions has been shown to enhance cytotoxic activity in various cancer cell lines.[4][7]

Therefore, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole represents a promising candidate for anticancer drug discovery. These application notes provide a comprehensive framework and detailed protocols for its systematic evaluation as a potential therapeutic agent.

Hypothesized Mechanism of Action

Based on the extensive literature on substituted benzimidazoles, we hypothesize that 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole may exert its anticancer effects through one or more of the following mechanisms:

  • Microtubule Disruption: Many benzimidazole derivatives, including repurposed anthelmintic drugs like albendazole and mebendazole, are known to inhibit tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

  • Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors.[5] Specific substitutions can confer high affinity and selectivity for the ATP-binding pocket of various oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.

  • Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate with DNA or inhibit the activity of topoisomerases, enzymes essential for DNA replication and repair.[1][3] This leads to DNA damage and the induction of apoptosis.

  • Epigenetic Modulation: Emerging research has identified benzimidazole derivatives that can inhibit epigenetic targets like histone deacetylases (HDACs), which play a critical role in cancer development and progression.[4]

Given the prevalence of kinase inhibition among structurally related compounds, a primary hypothesis is the targeting of a critical signaling pathway such as the VEGFR-2 pathway, which is pivotal for tumor angiogenesis.

Hypothesized Targeting of the VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Compound 5-Bromo-6-fluoro-1-isopropyl- 2-methylbenzimidazole Compound->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development a Compound Synthesis & Characterization b Cell Viability Screening (MTT Assay) a->b c IC50 Determination b->c d Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) c->d e Xenograft Model Development d->e f Efficacy Studies (Tumor Growth Inhibition) e->f g Toxicity Assessment f->g h Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies g->h i Lead Optimization h->i j IND-Enabling Studies i->j

Sources

Application

Application Note &amp; Protocols: Characterization of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole as a Putative Kinase Inhibitor in the MAPK/ERK Signaling Pathway

Introduction The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of protein kinases.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, is a central hub that controls cell proliferation, differentiation, and survival.[4][] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in approximately 30-40% of human cancers, including melanoma and colorectal cancer.[6][7]

Targeting kinases within this pathway, such as BRAF and MEK, has proven to be a successful therapeutic strategy.[8] However, the development of resistance to existing therapies necessitates the discovery of novel inhibitors.[6][7] 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (herein referred to as BFI-2MBI) is a novel small molecule with structural features suggesting potential as a kinase inhibitor. A structurally related compound containing a fluoro-isopropyl-methyl-benzimidazole moiety has been identified as a potent inhibitor of cyclin-dependent kinases (CDK4/6).[9]

This application note provides a comprehensive guide for researchers to characterize the inhibitory activity of BFI-2MBI. We present detailed protocols for a robust in vitro biochemical assay to determine its direct enzymatic potency and cell-based assays to validate its target engagement and functional effects in a physiologically relevant context, using the MEK1/2 kinases as a hypothetical target.

Part 1: Biochemical Potency Assessment of BFI-2MBI

The first essential step is to determine if BFI-2MBI directly inhibits the catalytic activity of its target kinase. An in vitro kinase assay using purified enzyme and substrate allows for the precise measurement of the half-maximal inhibitory concentration (IC50), a key parameter for potency.[10] We describe a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[11] This method avoids the handling and disposal costs associated with traditional radioactive assays.[12][13]

Workflow for In Vitro IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare BFI-2MBI Serial Dilution plate 3. Add Reagents to 384-well Plate prep_inhibitor->plate prep_reagents 2. Prepare Kinase/Substrate & ATP Solutions prep_reagents->plate incubate 4. Incubate at RT (e.g., 60 min) plate->incubate add_adpglo 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate->add_adpglo add_detect 6. Add Kinase Detection Reagent add_adpglo->add_detect read 7. Measure Luminescence add_detect->read analyze 8. Plot Dose-Response & Calculate IC50 read->analyze RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF p Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor BFI-2MBI Inhibitor->MEK

Caption: The MAPK signaling cascade and the putative target of BFI-2MBI.

Protocol 2.1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol uses Western blotting to visualize the decrease in phosphorylated ERK (p-ERK) in cancer cells treated with BFI-2MBI, providing direct evidence of target engagement. [14] Materials:

  • A375 melanoma cells (BRAF V600E mutant) or similar cell line with an activated MAPK pathway.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • BFI-2MBI.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Primary antibodies: anti-p-ERK1/2 (T202/Y204), anti-total ERK1/2, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of BFI-2MBI for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK1/2 at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using a digital imager.

  • Analysis: Re-probe the blot for total ERK and GAPDH to ensure equal protein loading. Quantify band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.

Protocol 2.2: Cell Viability (Anti-Proliferation) Assay

This assay measures the functional consequence of MEK inhibition—the reduction in cell proliferation or viability. [14] Materials:

  • A375 melanoma cells.

  • Complete cell culture medium.

  • BFI-2MBI.

  • White, opaque 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega or similar).

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed A375 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of BFI-2MBI. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Data Presentation: Example Cellular Activity Profile
CompoundCell Linep-ERK Inhibition IC50 (nM)Cell Viability GI50 (nM)
BFI-2MBIA375 (BRAF V600E)3550
Control InhibitorA375 (BRAF V600E)1018

Trustworthiness and Experimental Causality

  • Self-Validation: Each protocol includes essential controls. The in vitro assay uses a "no enzyme" control to establish baseline, while the cellular assays use a vehicle (DMSO) control to define 100% activity/viability. Probing for total ERK and GAPDH in the Western blot validates that observed changes in p-ERK are due to inhibition, not protein degradation or loading errors.

  • Experimental Rationale: We begin with a clean biochemical assay to confirm direct enzyme inhibition. This is critical because cellular effects can be complex. We then move to a cell-based target engagement assay (p-ERK) to ensure the compound is cell-permeable and hits its target in a biological system. Finally, the viability assay links target engagement to a functional anti-cancer outcome (reduced proliferation), providing a clear, logical progression from molecular interaction to cellular effect.

References

  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • What are ERK inhibitors and how do you quickly get the latest development progress?. (2023, November 24). Peshpey. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. Retrieved from [Link]

  • ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine. (2020, February 6). AACR Journals. Retrieved from [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025, September 10). Taylor & Francis Online. Retrieved from [Link]

  • In vitro kinase assay. (n.d.). Website of the Asada Lab, University of Tokyo. Retrieved from [Link]

  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function. (2023, June 30). Interchim – Blog. Retrieved from [Link]

  • BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Identification of a Novel Family of BRAF V600E Inhibitors. (2012, April 26). ACS Publications. Retrieved from [Link]

  • Cell-based Kinase Signaling Pathway Assays. (n.d.). Bioinvenu. Retrieved from [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (n.d.). PNAS. Retrieved from [Link]

  • Identification of a novel family of BRAF(V600E) inhibitors. (2012, June 14). PubMed. Retrieved from [Link]

  • Virtual Screening for Type II B Inhibitors of B-Raf V600E Kinase. (n.d.). PubMed. Retrieved from [Link]

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022, December 11). Frontiers. Retrieved from [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. (2019, September 15). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives. (2012, March 15). ResearchGate. Retrieved from [Link]

  • 5-BroMo-6,7-difluoro-1-isopropylbenziMidazole — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Microbial Activities of 2, 5, 6-Substituted Benzimidazole Derivatives. (2025, December 9). RSIS International. Retrieved from [Link]

  • GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. (2016, May 9). PubMed. Retrieved from [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (2021). Scholars Research Library. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in Cancer Cell Lines

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biomolecular targets with high affinity, making it a cornerstone for the development of novel therapeutics.[2][4] Numerous derivatives of benzimidazole have demonstrated potent anticancer activity through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of topoisomerases, and modulation of critical signaling pathways that govern cell cycle progression and apoptosis.[1][4][5]

This document provides a comprehensive experimental framework for the initial preclinical evaluation of a novel benzimidazole derivative, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole. The following protocols are designed to systematically characterize its cytotoxic and cytostatic effects on cancer cell lines, elucidate its primary mechanism of action, and provide a robust dataset for further drug development efforts.

Experimental Design Overview

The following workflow provides a logical progression for characterizing the anticancer properties of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Select Cancer Cell Line Panel B Determine IC50 via MTT Assay A->B Establish effective concentration C Apoptosis Assay (Annexin V/PI) B->C Investigate cell death mechanism D Cell Cycle Analysis (PI Staining) B->D Assess effects on cell proliferation E Western Blot Analysis C->E Validate apoptotic pathway proteins D->E Validate cell cycle regulatory proteins G A Viable Cell Annexin V- PI- B Early Apoptosis Annexin V+ PI- A->B PS Translocation C Late Apoptosis / Necrosis Annexin V+ PI+ B->C Membrane Permeabilization D Necrosis Annexin V- PI+

Caption: Stages of cell death detected by Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase). PI staining of DNA in fixed and permeabilized cells allows for the quantification of cells in each phase of the cell cycle based on DNA content. [6] Materials:

  • 6-well plates

  • Test compound and selected cell line

  • Ice-cold 70% ethanol [6]* PI staining solution containing RNase A [6][7]* Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [6]Incubate on ice for at least 30 minutes or store at -20°C overnight. [8]4. Washing: Centrifuge the fixed cells, discard the supernatant, and wash twice with PBS. [6]5. Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained. [6][7]6. Incubation: Incubate for 30 minutes at room temperature in the dark. [9]7. Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. [6]

    Cell Cycle Phase DNA Content Expected PI Fluorescence
    G0/G1 2n Low
    S 2n to 4n Intermediate

    | G2/M | 4n | High |

Phase 3: Molecular Target Validation

Based on the results from the apoptosis and cell cycle assays, Western blotting can be used to investigate changes in the expression levels of key regulatory proteins. This technique separates proteins by size, transfers them to a membrane, and detects specific proteins using antibodies. [10][11]

Protocol 4: Western Blot Analysis

Rationale: If the compound induces apoptosis, examine proteins in the apoptotic pathway (e.g., Bcl-2 family proteins, caspases). If cell cycle arrest is observed, investigate key cell cycle regulators (e.g., cyclins, CDKs, p21, p53). Given that many benzimidazoles target tubulin, including β-tubulin as a target is also warranted. [5] Materials:

  • 6-well plates or 100 mm dishes

  • Test compound and selected cell line

  • RIPA buffer with protease and phosphatase inhibitors [12]* BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane [12]* Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) [12]* Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-p21, anti-Cyclin B1, anti-β-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies [10]* Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the test compound as in previous experiments. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. [12]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [12]3. SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. [12]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [13]5. Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. [12]Incubate the membrane with the appropriate primary antibody overnight at 4°C. [10]6. Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [10]After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Conclusion

This structured, multi-phase approach provides a robust methodology for the initial characterization of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole. By systematically assessing its cytotoxicity, impact on cell death and proliferation pathways, and effects on key regulatory proteins, researchers can build a comprehensive profile of the compound's anticancer potential and make informed decisions for its continued development.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Books.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (2024, September 27). Creative Biogene.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry and Cell Sorting Facility.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.
  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (2025, January 11). ACS Omega.
  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences.
  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025, December 26). Future Medicinal Chemistry.
  • Annexin V Staining Protocol. (n.d.). BD Biosciences.
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.). BD Biosciences.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. (n.d.). Benchchem.
  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Application Notes and Protocols for Western Blot Analysis of OSU-2S Treated Cancer Cells. (n.d.). Benchchem.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium.
  • Drug Sensitivity Assays of Human Cancer Organoid Cultures. (2020, November 16). Protocols.io.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Covance.
  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024, July 13). PMC.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 15). Current Protocols in Chemical Biology.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). PMC.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023, February 17). ResearchGate.
  • 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. (2017, June 15). PubMed.
  • Biological activities of benzimidazole derivatives: A review. (n.d.). ISCA.
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). PMC.
  • Benzimidazoles: A biologically active compounds. (2012, February 1). Arabian Journal of Chemistry.
  • A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024, June 15). ijarsct.
  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022, January 19). IntechOpen.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.

Sources

Application

Application Notes &amp; Protocols: Developing an In Vitro Assay Cascade for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Abstract This document provides a comprehensive, technically-grounded guide for establishing a robust in vitro assay cascade to characterize the biological activity of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically-grounded guide for establishing a robust in vitro assay cascade to characterize the biological activity of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anthelmintic, and antiviral effects.[1][2][3] A primary mechanism for many bioactive benzimidazoles is the disruption of microtubule polymerization.[1][2] Recognizing this, the proposed workflow is designed not as a single assay, but as a multi-tiered strategy. This cascade begins with a broad assessment of cellular impact, proceeds to confirm intracellular target engagement, and culminates in a specific, mechanistic assay to elucidate direct binding affinity to a primary hypothetical target, tubulin. This approach ensures a logical, data-driven progression from general cytotoxic effect to specific mechanism of action (MoA), providing a high-confidence profile of the compound's in vitro pharmacology for researchers in drug development.

Scientific Rationale & Assay Strategy

The development of a novel chemical entity requires a systematic evaluation of its biological effects. For a compound like 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, whose core structure is associated with potent bioactivity, a phased approach is critical. Our strategy is built on a logical progression of inquiry:

  • Does the compound have a biological effect on whole cells? We begin with a foundational cytotoxicity or antiproliferative assay. This is a crucial first step to determine if the compound is active at a cellular level and to establish a potency range (e.g., IC50).[4][5][6]

  • Does the compound engage a target within the cell? Cellular activity alone is insufficient; we must verify that the compound binds to an intracellular target. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose, as it directly measures the thermal stabilization of a target protein upon ligand binding in a native, intact cell environment.[7][8]

  • What is the specific mechanism and binding affinity? Based on the well-established role of benzimidazoles as microtubule inhibitors, we hypothesize that tubulin is a primary target. To test this, a Fluorescence Polarization (FP) competition assay is employed. This biophysical technique quantifies the compound's ability to displace a known fluorescent ligand from tubulin, allowing for the determination of binding affinity (Ki).[9][10][11]

This tiered approach, visualized below, creates a self-validating workflow where each stage builds upon the last, minimizing the risk of artifacts and providing a comprehensive understanding of the compound's in vitro profile.

Assay_Cascade_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Mechanistic Validation start Compound: 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole assay1 Protocol 1: Antiproliferative Assay (MTT) start->assay1 decision1 Is IC50 < 10 µM? assay1->decision1 assay2 Protocol 2: Cellular Thermal Shift Assay (CETSA) on Tubulin decision1->assay2 Yes stop Compound is Inactive or Off-Target Re-evaluate decision1->stop No decision2 Significant Thermal Shift (ΔTm)? assay2->decision2 assay3 Protocol 3: Fluorescence Polarization (FP) Competition Assay decision2->assay3 Yes decision2->stop No end Determine Ki for Tubulin Binding & Confirm MoA assay3->end

Caption: A tiered in vitro assay cascade for compound characterization.

Protocol 1: Antiproliferative Activity Assessment (MTT Assay)

Principle

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cytotoxicity.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer), known to be sensitive to microtubule inhibitors.

  • Culture Medium: F-12K Medium (for A549) or DMEM (for HeLa), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock: 10 mM stock of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in 100% DMSO.

  • Positive Control: Paclitaxel or Vincristine (1 mM stock in DMSO).

  • Reagents: MTT solution (5 mg/mL in PBS), DMSO (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Equipment: Humidified 37°C, 5% CO₂ incubator, microplate reader (570 nm), 96-well flat-bottom cell culture plates.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a density of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of the test compound (e.g., from 100 µM to 0.01 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Prepare dilutions for the positive control (e.g., Paclitaxel from 1 µM to 0.01 nM).

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound/control dilutions to the respective wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Normalize Data: Subtract the average absorbance of blank wells (medium + MTT + DMSO) from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

  • Determine IC50: Plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Target Engagement Verification (Cellular Thermal Shift Assay - CETSA)

Principle

CETSA leverages the principle of ligand-induced thermal stabilization.[7] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. By heating cell lysates treated with the compound across a temperature gradient, we can observe a shift in the protein's melting temperature (Tm), providing direct evidence of target engagement in a cellular context.[8][13]

CETSA_Workflow cluster_workflow CETSA Protocol Flow cluster_fractions Post-Centrifugation A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C C1 C->C1 D 4. Separate Fractions (Centrifugation) E 5. Detect Soluble Protein (Western Blot for Tubulin) D->E F Soluble Fraction (Supernatant) Contains stabilized protein G Aggregated Fraction (Pellet) Contains denatured protein C1->D

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials and Reagents
  • Cell Line & Culture Medium: As in Protocol 1.

  • Compound & Controls: Test compound, Vehicle (DMSO).

  • Reagents: PBS with protease and phosphatase inhibitors.

  • Antibodies: Primary antibody against β-tubulin, HRP-conjugated secondary antibody.

  • Western Blot Supplies: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% non-fat milk in TBST), ECL substrate.

  • Equipment: Thermal cycler or water baths, refrigerated centrifuge (capable of 20,000 x g), Western blot imaging system.

Step-by-Step Methodology

Part A: Generating the Melt Curve

  • Cell Treatment: Treat two T-75 flasks of A549 cells (~80-90% confluent) for 2 hours: one with the test compound at 10x its IC50, and the other with vehicle (0.5% DMSO).

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10⁷ cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.[7] Include a non-heated control (RT).

  • Lysis and Clarification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[7]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[7]

  • Western Blot Analysis:

    • Carefully collect the supernatant.

    • Normalize protein concentrations using a BCA assay.

    • Analyze equal amounts of protein from each temperature point by SDS-PAGE and Western blot, probing for β-tubulin.

Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Determine Optimal Temperature: From the melt curve, identify a temperature that causes significant, but not complete, protein aggregation in the vehicle-treated sample (e.g., ~60-70% signal reduction).

  • Cell Treatment: Treat cells with a range of compound concentrations (e.g., 0.1x to 100x IC50) for 2 hours.

  • Isothermal Challenge: Heat all samples at the single, pre-determined optimal temperature for 3 minutes.

  • Analysis: Perform lysis, clarification, and Western blot analysis as described above.

Data Analysis
  • Melt Curve: Quantify the band intensity for β-tubulin at each temperature. Plot the relative intensity against temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization.

  • ITDRF: Plot the relative band intensity against the log of compound concentration. This will generate a dose-response curve reflecting target engagement in the cell.

Protocol 3: Direct Target Binding Affinity (Fluorescence Polarization Competition Assay)

Principle

Fluorescence Polarization (FP) measures changes in the rotational speed of a fluorescent molecule.[14] A small, fluorescently-labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[9][15] When it binds to a large protein like tubulin, its rotation slows dramatically, causing a significant increase in polarization.[9][10] In a competition assay, the unlabeled test compound competes with the tracer for the same binding site. As the test compound displaces the tracer, the tracer tumbles freely again, leading to a dose-dependent decrease in polarization.[11]

Materials and Reagents
  • Protein: Purified tubulin protein (e.g., from porcine brain).

  • Fluorescent Tracer: A fluorescently-labeled ligand known to bind tubulin (e.g., FITC-Paclitaxel).

  • Test Compound: 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole.

  • Assay Buffer: General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 10 µM GTP.

  • Equipment: Microplate reader with FP capabilities (e.g., with 485 nm excitation and 520 nm emission filters), black, low-volume 384-well plates.

Step-by-Step Methodology
  • Assay Optimization (Binding Saturation):

    • First, determine the optimal concentration of tubulin and tracer.

    • In a 384-well plate, keep the tracer concentration constant (e.g., 1-5 nM) and titrate the tubulin protein across a range of concentrations (e.g., 0 to 5 µM).

    • Measure FP at each concentration. The goal is to find a tubulin concentration that gives a robust signal window (high polarization) without being fully saturating, typically at the Kd or EC80 value.

  • Competition Assay:

    • Prepare a serial dilution of the test compound in assay buffer.

    • To each well of the 384-well plate, add:

      • The optimized concentration of tubulin protein.

      • The fixed concentration of the fluorescent tracer.

      • The serially diluted test compound.

    • Include controls:

      • No protein control: Tracer only (for minimum polarization value).

      • No competitor control: Tracer + Tubulin (for maximum polarization value).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Read the fluorescence polarization (in millipolarization units, mP) on the plate reader.

Data Analysis
  • Plot Data: Plot the mP values against the log of the test compound concentration.

  • Calculate IC50: Use non-linear regression (sigmoidal dose-response) to determine the IC50 of the competition curve.

  • Calculate Ki (Binding Affinity): Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([Tracer] / Kd_of_Tracer))

    • Where [Tracer] is the concentration of the fluorescent ligand used, and Kd_of_Tracer is its known dissociation constant for tubulin.

Summary of Expected Data & Interpretation

The following table outlines the expected outcomes from this assay cascade and their interpretation, providing a clear path to decision-making.

Assay TierProtocolKey MetricFavorable OutcomeInterpretation
Tier 1 Antiproliferative (MTT)IC50 < 10 µMThe compound exhibits significant cellular activity at a relevant concentration.
Tier 2 Target Engagement (CETSA)ΔTm Positive shift > 1-2 °CThe compound directly binds to and stabilizes tubulin within intact cells.
Tier 3 Mechanistic (FP)Ki < 1 µMThe compound binds to tubulin with high affinity, confirming it as a direct target.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.net.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). BenchChem.
  • Cytotoxicity Assays | Life Science Applic
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016, May 20). APS Journals.
  • A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024, June 15). ijarsct.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.).
  • Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. (n.d.).
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.).
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). Research Journal of Pharmacy and Technology.
  • Protein-ligand binding measurements using fluorescence polariz
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. (2003, December 15). PubMed.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.).
  • Fluorescence Polarization (FP) | Molecular Devices. (n.d.). Molecular Devices.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17).
  • Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Luciferase Assay: Principles, Purpose, and Process | Ubigene. (2025, February 11). Ubigene.
  • Luciferase Reporter Assay for Deciphering GPCR P
  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015, November 23). Edinburgh Instruments.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
  • Gene Reporter Assays | Signaling P
  • Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment | Molecular Pharmaceutics. (n.d.).
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
  • Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (2025, June 16). MDPI.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • In Vitro and In Silico Studies on Benzimidazole‐Based Compounds. (2024, January 4).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • In-Vitro and In-Vivo Analysis of Novel Substituted Benzimidazole Derivatives as Antimicrobial Agents. (2026, February 28). Acta Scientific.
  • Novel in vitro model for intravitreal drug dissolution and release studies of small molecules and their long-acting formul
  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library.
  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021, December 22). PubMed.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review.
  • Biological activities of benzimidazole deriv
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC. (n.d.).
  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents - PMC. (2026, March 3).
  • Benzimidazoles: A biologically active compounds. (2012, February 1). Arabian Journal of Chemistry.
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021, June 7).

Sources

Method

Application Note: Preclinical Antimicrobial Screening of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Executive Summary & Scientific Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms (such as β-lactamase pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms (such as β-lactamase production or ribosomal mutation). Benzimidazole derivatives have emerged as a highly versatile class of heterocyclic compounds with potent, broad-spectrum antimicrobial, antifungal, and antiviral properties[1].

The compound 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4) represents a highly optimized scaffold for next-generation antimicrobial screening. Its structural design incorporates specific modifications that maximize both target engagement and cellular penetration:

  • Polyhalogenation (5-Bromo, 6-Fluoro): The introduction of halogen atoms into the benzimidazole ring significantly enhances antimicrobial efficacy. Halogen bonding increases the binding affinity to target enzymes, while the increased lipophilicity drives the minimum inhibitory concentration (MIC) down, often outperforming unhalogenated precursors against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus[2],[3].

  • Alkylation (1-Isopropyl, 2-Methyl): The N1-isopropyl and C2-methyl groups finely tune the compound's LogP (partition coefficient), optimizing its ability to permeate the complex lipid bilayers of bacterial cell membranes without causing off-target mammalian cytotoxicity.

Unlike traditional antibiotics that target cell wall synthesis, functionalized benzimidazoles act as dual-threat agents. They primarily target the ATPase domain of DNA Gyrase (GyrB) and Topoisomerase IV (ParE) , preventing DNA supercoiling and leading to replication arrest[4],[5]. Additionally, emerging research indicates that benzimidazoles inhibit FtsZ , a tubulin homolog essential for bacterial cell division, causing fatal cell filamentation[4],[6].

Physicochemical Profile

To ensure accurate formulation in in vitro assays, researchers must account for the compound's physicochemical properties. Due to its high lipophilicity, aqueous solubility is limited; therefore, DMSO is the mandatory primary solvent for stock solutions.

PropertyValueClinical / Experimental Relevance
Chemical Name 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazoleTarget compound for screening.
CAS Number 1393442-16-4Unique identifier for sourcing.
Molecular Formula C11H12BrFN2Contains critical halogen pharmacophores.
Molecular Weight 271.13 g/mol Low MW (<500 Da) complies with Lipinski's Rule of 5.
Primary Solvent 100% DMSORequires ≤1% final DMSO concentration in biological assays to prevent solvent toxicity.

Mechanistic Pathway

The following diagram illustrates the dual-pathway mechanism by which polyhalogenated benzimidazoles induce bacterial cell death.

G Compound 5-Bromo-6-fluoro-1-isopropyl -2-methylbenzimidazole Target1 DNA Gyrase / Topo IV (ATPase Domain) Compound->Target1 Primary Target Target2 FtsZ Protein (GTPase Domain) Compound->Target2 Secondary Target Mech1 Inhibits ATP Hydrolysis & DNA Supercoiling Target1->Mech1 Mech2 Inhibits Z-ring Formation & Polymerization Target2->Mech2 Outcome1 DNA Fragmentation & Replication Arrest Mech1->Outcome1 Outcome2 Cell Filamentation & Division Failure Mech2->Outcome2 Final Bactericidal Effect Outcome1->Final Outcome2->Final

Dual-target antimicrobial mechanism of halogenated benzimidazoles.

Experimental Protocols

To establish a self-validating system, the following protocols integrate internal controls and objective readouts. Do not rely solely on visual turbidity; use metabolic indicators and enzymatic validation to confirm causality.

Protocol 1: High-Throughput MIC Determination (Broth Microdilution)

Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standard media lacks the precise Ca2+ and Mg2+ concentrations required for optimal outer membrane permeability in Gram-negative strains. Resazurin is added to provide an objective, colorimetric proof of cellular respiration.

Materials:

  • 96-well, clear, flat-bottom microtiter plates.

  • CAMHB media.

  • Resazurin sodium salt (0.015% w/v in water, filter sterilized).

  • Positive Control: Ciprofloxacin (targets DNA gyrase)[6].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in 100% DMSO to a concentration of 10.24 mg/mL.

  • Serial Dilution: In a 96-well plate, add 100 µL of CAMHB to columns 2–12. Add 200 µL of a 512 µg/mL working solution (diluted in CAMHB, final DMSO < 1%) to column 1. Perform a 2-fold serial dilution from column 1 to 11 by transferring 100 µL sequentially. Discard 100 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) to a 0.5 McFarland standard. Dilute 1:150 in CAMHB to achieve ∼1×106 CFU/mL.

  • Inoculation: Add 100 µL of the inoculum to all wells. The final compound concentration range will be 256 µg/mL to 0.25 µg/mL, with a final bacterial concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 16–18 hours.

  • Resazurin Readout: Add 30 µL of 0.015% resazurin to all wells. Incubate for an additional 2 hours in the dark.

  • Interpretation: Blue/Purple indicates no growth (inhibition). Pink/Colorless indicates metabolic activity (bacterial growth). The MIC is the lowest concentration well that remains blue.

Protocol 2: In Vitro DNA Gyrase Supercoiling Assay

Causality Check: To prove that the bactericidal effect observed in Protocol 1 is caused by target engagement (rather than non-specific membrane lysis), we isolate the interaction between the compound and the DNA Gyrase enzyme.

Materials:

  • E. coli DNA Gyrase Assay Kit (contains Gyrase enzyme, relaxed pBR322 plasmid DNA, and 5X Assay Buffer).

  • Novobiocin (Positive control for GyrB ATPase inhibition).

Step-by-Step Workflow:

  • Reaction Assembly: On ice, prepare a 30 µL reaction mixture containing: 6 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, 1 U of DNA Gyrase, and variable concentrations of the benzimidazole compound (e.g., 1, 10, 50, 100 µM).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to supercoil the DNA.

  • Termination: Stop the reaction by adding 30 µL of Chloroform/Isoamyl alcohol (24:1) and 6 µL of 6X DNA loading dye. Vortex briefly and centrifuge at 13,000 x g for 2 minutes.

  • Electrophoresis: Load the upper aqueous phase onto a 1% agarose gel (without ethidium bromide). Run at 80V for 2 hours in 1X TAE buffer.

  • Staining & Imaging: Post-stain the gel with GelRed or Ethidium Bromide for 30 minutes. Image under UV light.

  • Interpretation: Active Gyrase converts the top band (relaxed DNA) into a fast-migrating bottom band (supercoiled DNA). Effective inhibition by the benzimidazole compound will result in the retention of the upper relaxed DNA band, confirming GyrB target engagement[5].

Data Interpretation & Expected Outcomes

Based on structure-activity relationship (SAR) data for polyhalogenated benzimidazoles, researchers should expect differential activity across bacterial species[2],[3].

Bacterial StrainGram StatusExpected MIC Range (µg/mL)Mechanistic Note
Bacillus subtilisPositive0.5 - 4.0High susceptibility due to exposed peptidoglycan and strong Gyrase affinity[3].
Staphylococcus aureus (MRSA)Positive1.0 - 8.0Strong inhibition expected; halogenation overcomes standard efflux pumps.
Escherichia coliNegative16.0 - 128.0Moderate activity; outer membrane limits intracellular accumulation[2].
Pseudomonas aeruginosaNegative> 128.0Poor susceptibility expected due to aggressive MexAB-OprM efflux systems[2].

Note: If the compound shows high MICs against Gram-negatives, researchers are advised to run a parallel assay supplementing the media with an efflux pump inhibitor (e.g., PAβN) to determine if the resistance is target-based or permeability-based.

References

  • Sigma-Aldrich. "5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole | 1393442-16-4". Sigma-Aldrich Catalog.

  • Charifson, P. S. et al. "A Review of Antibacterial Candidates with New Modes of Action". ACS Infectious Diseases. 4

  • Spasov, A. A. et al. "Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis". ResearchGate. 3

  • Benchchem. "A Comparative Analysis of the Antibacterial Potential of 2-(benzylthio)-1H-benzimidazole Derivatives and Ciprofloxacin". Benchchem. 6

  • MDPI. "A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity". MDPI. 2

  • NIH. "Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review". National Institutes of Health. 1

  • MDPI. "Current Advances in Developing New Antimicrobial Agents Against Non-Tuberculous Mycobacterium". MDPI. 5

Sources

Application

Application Note: Advanced Analytical Methods for the Quantification of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Focus: Chromatographic and Mass Spectrometric Quantification, Reaction Monitoring, and Impurity Profiling Mechanistic Context & Analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Focus: Chromatographic and Mass Spectrometric Quantification, Reaction Monitoring, and Impurity Profiling

Mechanistic Context & Analytical Challenges

The compound 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4)[1] is a highly functionalized heterocyclic building block essential to the synthesis of the CDK4/6 inhibitor Abemaciclib[2]. In commercial manufacturing, this bromobenzimidazole undergoes a telescoped Miyaura borylation to form a boronic ester intermediate, which is immediately subjected to a Suzuki-Miyaura cross-coupling[2].

The Analytical Challenge: During this palladium-catalyzed telescoped process, the bromobenzimidazole acts as the limiting reagent. However, it is highly susceptible to side reactions, most notably aryl scrambling . The palladium-phosphine catalyst complex can undergo ligand exchange, transferring a phenyl group from the phosphine ligand (e.g., triphenylphosphine) to the benzimidazole core[2]. This unintended pathway not only generates phosphine oxide impurities but directly depletes the limiting reagent, severely impacting the overall yield.

Therefore, developing robust, orthogonal analytical methods to quantify the exact concentration of unreacted 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole is critical for monitoring reaction kinetics, optimizing palladium loading, and ensuring batch-to-batch reproducibility.

G A 5-Bromo-6-fluoro-1-isopropyl -2-methylbenzimidazole B Miyaura Borylation A->B Target Pathway F Aryl Scrambling Side Products A->F Side Reaction C Boronated Intermediate B->C Telescoped D Suzuki Coupling C->D E Abemaciclib Intermediate D->E

Caption: Telescoped synthesis pathway highlighting reagent consumption via aryl scrambling.

Experimental Protocols: A Dual-Orthogonal Strategy

To achieve comprehensive process control, a dual-method strategy is employed: HPLC-UV for routine bulk quantification and LC-MS/MS for trace impurity profiling. Every protocol described below is designed as a self-validating system , incorporating internal checks to guarantee data integrity before analysis proceeds.

Protocol A: HPLC-UV for Kinetic Reaction Monitoring

Causality & Design: The benzimidazole core exhibits strong UV absorbance due to its extended π -conjugation. Monitoring at 254 nm provides an optimal signal-to-noise ratio while avoiding the lower-wavelength UV noise typical of organic solvents[3]. Because the benzimidazole nitrogen is basic ( pKa≈5.5 ), the mobile phase is buffered with 0.1% formic acid (pH ~2.7) to ensure the analyte remains fully protonated. This prevents peak tailing caused by secondary interactions with unendcapped silanols on the reversed-phase stationary phase.

Step-by-Step Methodology:

  • Sample Quenching (Critical Step): Extract a 50 µL aliquot from the reaction vessel. Immediately quench by diluting into 950 µL of cold Acetonitrile (MeCN). Causality: Cold MeCN instantly halts palladium catalytic activity and precipitates inorganic base salts, preventing on-column reactions.

  • Clarification: Centrifuge the quenched sample at 10,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 12 minutes, hold for 3 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation (System Suitability Test - SST): Before analyzing reaction aliquots, inject the reference standard five times. The system is only validated for use if the tailing factor ( Tf​ ) is ≤1.5 , resolution ( Rs​ ) between the target and closest impurity is ≥2.0 , and the peak area %RSD is ≤2.0% .

Protocol B: LC-MS/MS for Trace Impurity Profiling

Causality & Design: To accurately quantify aryl-scrambled side products and trace levels of the unreacted bromobenzimidazole, tandem mass spectrometry is utilized[4]. The basic nature of the imidazole ring makes it highly amenable to positive electrospray ionization (ESI+)[5]. Furthermore, the natural isotopic distribution of bromine ( 79 Br and 81 Br in a ~1:1 ratio) provides a unique isotopic signature at m/z 271.0 and 273.0 for the protonated molecular ion [M+H]+ , acting as an internal confirmation of the analyte's identity.

Step-by-Step Methodology:

  • Matrix Dilution: Dilute the HPLC-prepared sample an additional 1:100 in Mobile Phase A to prevent detector saturation and mitigate matrix ion suppression from residual palladium species.

  • Internal Standard Addition: Spike the sample with 10 ng/mL of a deuterated internal standard (e.g., Abemaciclib- d8​ or a generic deuterated benzimidazole). Causality: The IS corrects for any ionization variations caused by the complex reaction matrix.

  • MS/MS Parameters:

    • Ionization: ESI in Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Acquisition: Multiple Reaction Monitoring (MRM).

  • Self-Validation (Matrix Effect Check): Perform a post-column infusion of the standard while injecting a blank reaction matrix. Monitor the baseline to identify zones of ion suppression. Ensure the target analyte elutes outside these suppression windows.

G2 S1 Reaction Sampling S2 Quenching (MeCN) S1->S2 S3 Filtration (0.22 µm) S2->S3 HPLC HPLC-UV (254 nm) Bulk Quantification S3->HPLC High Conc. LCMS LC-MS/MS (ESI+) Trace Profiling S3->LCMS Trace Conc.

Caption: Analytical workflow for the robust quantification of benzimidazole intermediates.

Quantitative Data & Validation Summaries

The following tables summarize the self-validating performance metrics of the developed methods, ensuring high trustworthiness in the generated data.

Table 1: HPLC-UV Validation Parameters for Bulk Quantification

ParameterValueAcceptance Criteria
Linearity Range 1.0 - 500 µg/mL R2>0.999
Limit of Detection (LOD) 0.2 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.6 µg/mLS/N 10, RSD 5%
Precision (Intra-day) 1.2% RSD 2.0%
Recovery (Spiked Matrix) 98.5 - 101.2%95 - 105%

Table 2: LC-MS/MS MRM Transitions (ESI+) for Trace Profiling

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Analytical Purpose
Target ( 79 Br isotope) 271.0229.025Primary Quantification
Target ( 81 Br isotope) 273.0231.025Isotopic Confirmation
Aryl-Scrambled Impurity 269.1227.130Impurity Tracking
Internal Standard (IS) 276.0234.025Matrix Normalization

*Note: The product ions at m/z 229.0 and 231.0 correspond to the loss of the isopropyl group (-42 Da), a highly favorable and stable fragmentation pathway for N-isopropyl heterocycles.

References

  • Title: Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS Source: NIH / PubMed Central (PMC) URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) . This guide provides researchers and drug development professionals with a robust, scala...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) . This guide provides researchers and drug development professionals with a robust, scalable, and self-validating 3-step synthetic workflow.

By understanding the mechanistic causality behind each step—particularly regioselective nucleophilic aromatic substitution (SNAr) and chemoselective reduction—you can circumvent common bottlenecks such as dehalogenation and isomeric mixtures.

Visual Synthetic Workflow

Synthesis SM 1-Bromo-2,4-difluoro- 5-nitrobenzene (CAS 345-24-4) Int1 1-Bromo-2-fluoro-4- (isopropylamino)- 5-nitrobenzene SM->Int1 Step 1: SNAr iPrNH2, DIPEA THF, 0°C to RT Int2 4-Bromo-5-fluoro-N1- isopropylbenzene- 1,2-diamine Int1->Int2 Step 2: Reduction Fe, NH4Cl EtOH/H2O, 80°C Product 5-Bromo-6-fluoro-1- isopropyl-2-methyl- benzimidazole Int2->Product Step 3: Cyclization MeC(OMe)3, p-TSA Toluene, 90°C

Synthetic workflow for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole.

Quantitative Data & Analytical Checkpoints

StepTransformationReagents & ConditionsExpected YieldKey Analytical Checkpoint (LCMS/NMR)
1 Regioselective SNAriPrNH₂, DIPEA, THF, 0 °C to RT85–90%¹⁹F NMR: Loss of one F signal.¹H NMR: Appearance of iPr septet/doublet.
2 Chemoselective ReductionFe, NH₄Cl, EtOH/H₂O (4:1), 80 °C75–85%LCMS: [M+H]⁺ shifts by -30 Da (NO₂ NH₂).Visual: Yellow solution turns pale/colorless.
3 Acid-Catalyzed CyclizationMeC(OMe)₃, p-TSA, Toluene, 90 °C80–90%¹H NMR: Appearance of 2-methyl singlet (~2.5 ppm).LCMS: [M+H]⁺ shifts by +24 Da from diamine.

Step-by-Step Experimental Methodologies

Step 1: Regioselective SNAr to form 1-Bromo-2-fluoro-4-(isopropylamino)-5-nitrobenzene
  • Causality & Logic: The starting material, 1-bromo-2,4-difluoro-5-nitrobenzene, contains two fluorine atoms activated by the strongly electron-withdrawing nitro group. The C4-fluorine (ortho to NO₂) is significantly less sterically hindered than the C2-fluorine (which is adjacent to the bulky bromine atom). By using a moderately polar solvent (THF) and strict temperature control, the amine nucleophile selectively attacks the C4 position [1].

  • Protocol:

    • Dissolve 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

    • Add isopropylamine (1.1 eq) dropwise over 15 minutes to prevent localized heating.

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material will be replaced by a bright yellow, more polar spot. Quench with water, extract with EtOAc, and concentrate.

Step 2: Chemoselective Nitro Reduction to form 4-Bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine
  • Causality & Logic: Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) will rapidly cleave the aryl-bromide bond (hydrodebromination). To preserve the halogen, a mild single-electron transfer (SET) reduction using Iron powder and Ammonium chloride is utilized. This chemoselectively reduces the nitro group to an amine without affecting the C-Br bond [2].

  • Protocol:

    • Dissolve the Step 1 intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

    • Add Iron powder (5.0 eq, 325 mesh) and Ammonium chloride (5.0 eq).

    • Heat the vigorously stirred suspension to 80 °C for 3–4 hours.

    • Self-Validation: The deep yellow color of the nitroarene will fade. Monitor via LCMS to confirm the absence of the -79 Da dehalogenation byproduct.

    • Filter the hot mixture through a pad of Celite to remove iron salts, wash with hot ethanol, and concentrate the filtrate. Extract with DCM and wash with brine.

Step 3: Cyclization to 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole
  • Causality & Logic: Condensation of the diamine with trimethyl orthoacetate forms the 2-methylbenzimidazole core. The addition of catalytic p-Toluenesulfonic acid (p-TSA) accelerates the elimination of methanol, preventing the reaction from stalling at the acyclic amidine intermediate [3].

  • Protocol:

    • Dissolve the Step 2 diamine (1.0 eq) in anhydrous Toluene (0.1 M).

    • Add trimethyl orthoacetate (3.0 eq) and catalytic p-TSA (0.1 eq).

    • Heat the mixture to 90 °C for 6 hours. (Optional: Use a Dean-Stark trap to remove methanol and drive the equilibrium).

    • Self-Validation: LCMS will show complete conversion to the cyclized mass. Cool to room temperature, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography or recrystallization.

Troubleshooting & FAQs

Q: I am observing a mixture of regioisomers in Step 1. How do I improve selectivity for the C4-substitution? A: Regioselectivity in 2,4-difluoronitrobenzenes is highly dependent on solvent polarity and temperature. Highly polar solvents (like DMF) can stabilize the transition state for the sterically hindered C2-attack, leading to isomeric mixtures. Switch to a less polar solvent (e.g., THF or Toluene) and ensure the addition of isopropylamine is strictly controlled at 0 °C. The C4 position is naturally favored due to lower steric hindrance compared to the C2 position (which is adjacent to the bulky bromine) [1].

Q: How can I confirm the correct regiochemistry of my Step 1 product using NMR? A: You can verify the regiochemistry by carefully analyzing the ¹H-¹⁹F coupling constants. In the correct C4-substituted isomer (1-bromo-2-fluoro-4-(isopropylamino)-5-nitrobenzene), the remaining fluorine is at C2. The aromatic proton at C3 will appear as a distinct doublet due to strong ortho-coupling with the C2 fluorine ( 3JHF​≈8−10 Hz). If substitution had occurred at C2, the coupling profile would be drastically different.

Q: My LCMS shows a mass loss of ~79 Da during the Step 2 reduction. What happened? A: A mass loss of 79 or 81 Da indicates hydrodebromination (loss of the bromine atom isotopes). This is a common, fatal side reaction if you attempt to use Palladium on Carbon (Pd/C) and H₂ for the nitro reduction. You must strictly use a chemoselective method, such as Fe/NH₄Cl or Zn/NH₄Cl, which selectively reduces the nitro group without cleaving the aryl-halogen bond [2].

Q: The cyclization in Step 3 is stalling, yielding an uncyclized intermediate. How do I drive it to completion? A: The reaction is likely stalling at the acyclic amidine intermediate. Cyclization requires the continuous elimination of methanol. Ensure you are using a catalytic amount of strong acid (like p-TSA) to activate the intermediate [3]. If the reaction still stalls, increase the temperature to reflux and attach a Dean-Stark apparatus to physically remove the methanol byproduct, forcing the equilibrium toward the cyclized benzimidazole.

References

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Source: Organic Process Research & Development URL: [Link]

  • Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: Journal of Chemical Education URL: [Link]

  • Title: Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media Source: RSC Advances URL: [Link]

Optimization

optimizing reaction conditions for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Welcome to the Technical Support Center for the synthesis and optimization of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4). As a Senior Application Scientist, I have designed this guide to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4).

As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies, mechanistic insights, and troubleshooting strategies for this specific molecule. This compound is a highly privileged scaffold, most notably serving as a critical intermediate in the synthesis of CDK4/6 inhibitors such as Abemaciclib [1][2].

Synthesizing this benzimidazole core typically involves the cyclocondensation of 4-bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine with an acetylating agent. However, the electron-withdrawing nature of the halogen substituents significantly reduces the nucleophilicity of the diamine, often leading to stalled intermediates, oxidative degradation, or challenging purifications. The following sections provide a self-validating framework to overcome these bottlenecks.

Mechanistic Overview & Workflow

Traditional cyclization methods using acetic acid often stall at the N-acetylated intermediate due to the deactivated nature of the fluorinated/brominated aromatic ring. To drive the reaction to completion, we utilize Triethyl Orthoacetate (TEOA) . TEOA acts as both the acetyl source and an in-situ dehydrating agent, scavenging water and driving the equilibrium forward under acid catalysis [3].

SynthesisWorkflow Diamine 4-Bromo-5-fluoro-N1-isopropyl benzene-1,2-diamine Condensation Imine Condensation (Toluene, 80-110°C) Diamine->Condensation Reagents Triethyl Orthoacetate (TEOA) + p-TsOH Catalyst Reagents->Condensation Cyclization Ring Closure (Cyclization) Dean-Stark (-EtOH) Condensation->Cyclization Intermediate Formation Purification Aqueous Acid Wash & Crystallization Cyclization->Purification Crude Product Product 5-Bromo-6-fluoro-1-isopropyl- 2-methylbenzimidazole Purification->Product >98% Purity

Fig 1: Synthetic workflow for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole.

Quantitative Data: Optimization of Cyclization Parameters

The table below summarizes our internal optimization data for the cyclization of the diamine precursor (10 mmol scale). The TEOA/Toluene system demonstrates superior kinetics and purity profiles.

SolventAcetyl SourceCatalyst (mol%)Temp (°C)Time (h)Yield (%)Purity (HPLC %)
EthanolAcetic Acid (3.0 eq)None80124582.0
TolueneAcetic Acid (3.0 eq)p-TsOH (5%)11086889.5
THFTEOA (1.5 eq)HCl (5%)6567592.0
DMFAcetic Anhydride (1.2 eq)None10058190.5
Toluene TEOA (1.5 eq) p-TsOH (5%) 110 3 94 98.5

Standardized Protocol: High-Yield Cyclization via Orthoester Condensation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation & Dissolution In an oven-dried, nitrogen-flushed 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine (2.47 g, 10 mmol) in anhydrous toluene (50 mL). Validation Checkpoint: The solution must be clear and homogeneous. Any turbidity indicates moisture or diamine oxidation (see FAQ Q3).

Step 2: Reagent Addition & Heating Add triethyl orthoacetate (TEOA) (2.75 mL, 15 mmol) followed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol). Heat the mixture to a vigorous reflux (110 °C). Validation Checkpoint: Monitor the Dean-Stark trap. For a 10 mmol scale, the azeotropic removal of ethanol should yield approximately 1.75 mL of distillate over 2 hours.

Step 3: Reaction Monitoring Maintain reflux for 3 hours. Take a 50 µL aliquot, dilute in acetonitrile, and analyze via HPLC (UV at 254 nm). Validation Checkpoint: HPLC analysis must show <1% remaining diamine peak. The product peak will elute with a higher retention time due to increased lipophilicity.

Step 4: Quench & Workup Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acid catalyst. Extract the mixture with ethyl acetate (3 x 20 mL). Validation Checkpoint: Test the aqueous layer with pH paper; it must read ~pH 8 to ensure complete neutralization of the p-TsOH, preventing product protonation and loss in the aqueous phase.

Step 5: Purification Wash the combined organic layers with 10% aqueous citric acid (15 mL) to remove trace unreacted diamine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude residue from heptane/ethyl acetate (3:1). Validation Checkpoint: ¹H-NMR (CDCl₃) must show a distinct singlet at ~2.6 ppm corresponding to the newly formed 2-methyl group, and the absence of broad -NH₂ signals.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a buildup of the uncyclized intermediate (N-acetylated diamine) instead of the final benzimidazole? Causality: The cyclization of the N-acetyl intermediate is thermodynamically driven but kinetically hindered. The 5-bromo and 6-fluoro groups withdraw electron density from the aromatic ring, significantly reducing the nucleophilicity of the secondary isopropylamine during ring closure. Solution: Ensure you are using the TEOA method rather than standard acetic acid[3]. If using TEOA and the reaction still stalls, verify that your Dean-Stark trap is actively removing the ethanol byproduct. The reaction equilibrium relies on Le Chatelier's principle; if ethanol remains in the system, the forward cyclization rate drops drastically.

Q2: My final product shows significant debromination (formation of 6-fluoro-1-isopropyl-2-methylbenzimidazole). How do I prevent this? Causality: The C-Br bond is highly activated by the adjacent electron-withdrawing fluorine atom. Hydrodehalogenation (debromination) typically occurs if the reaction is subjected to excessive heating (>120 °C) for prolonged periods, especially if trace transition metals (e.g., Pd or Cu from previous Buchwald-Hartwig or Ullmann amination steps [2]) are carried over. Solution: Limit the reaction temperature to strictly ≤110 °C. If transition metal cross-contamination is suspected from the prior amination step, treat the diamine precursor with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours prior to the cyclization step.

Q3: The reaction mixture turns dark brown/black, and the isolated yield is low. What causes this oxidative degradation? Causality: Electron-rich o-phenylenediamines are highly susceptible to air oxidation, forming reactive radical species that polymerize into quinoxaline-type tars. Although the halogens deactivate the ring slightly, the isopropylamine moiety remains sensitive to oxidation at elevated temperatures. Solution: Degas all solvents by sparging with nitrogen or argon for 15 minutes prior to use. Conduct the entire reaction under a strict inert atmosphere. Adding a mild antioxidant, such as sodium dithionite (Na₂S₂O₄) or BHT (in catalytic amounts), during the diamine free-basing step can also mitigate this issue.

Q4: How can I efficiently separate the unreacted diamine precursor from the target benzimidazole without relying on column chromatography? Causality: Both the precursor and the product are basic amines, making standard silica gel chromatography challenging due to streaking. However, the benzimidazole product is significantly less basic than the diamine precursor because its nitrogen lone pairs are delocalized into the aromatic imidazole system. Solution: Exploit this differential basicity via an acidic aqueous wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mildly acidic aqueous solution (e.g., 10% citric acid or dilute HCl at pH 3-4). The more basic unreacted diamine will preferentially protonate and partition into the aqueous layer, leaving the highly pure target benzimidazole in the organic layer.

References

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Pharmaceuticals (Basel) / NIH PMC. Available at:[Link]

  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development / ACS Publications. Available at:[Link]

  • Aromatic Amination/Imination Approach to Chiral Benzimidazoles. The Journal of Organic Chemistry / ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Stability Management of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals working with 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4) ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals working with 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS: 1393442-16-4) . As a critical intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib (Verzenio), maintaining the structural integrity of this compound in solution is paramount for downstream coupling reactions, assay reproducibility, and overall pharmaceutical compliance[1][2].

Below, you will find expert-level troubleshooting, validated standard operating procedures (SOPs), and quantitative data to ensure your working solutions remain stable.

Section 1: Core Stability Characteristics & Causality

Q1: Why does my stock solution of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole degrade when left on the benchtop? A1: The degradation is primarily driven by photolytic and thermal stress . While benzimidazole derivatives exhibit reliable stability in their solid crystalline form, transitioning to a solution state increases molecular mobility, collision rates, and susceptibility to dissolved oxygen[3]. Exposure to ambient light or UV radiation induces photosensitization, leading to radical-mediated cleavage or dimerization of the benzimidazole core. Comprehensive stability studies confirm that working solutions must be stored at -20 °C or -80 °C in the dark to arrest these degradation kinetics[4][5].

Q2: What is the optimal solvent system to ensure maximum stability? A2: Anhydrous polar aprotic solvents, such as DMSO or DMF , are strictly recommended. However, the causality of solvent-induced degradation often traces back to hygroscopicity. DMSO rapidly absorbs atmospheric moisture. The introduction of water alters the dielectric constant of the solution and can promote the hydrolytic displacement of the labile halogens (bromine and fluorine) on the aromatic ring, particularly under slight pH shifts. To prevent this, solvent bottles must be purged with inert gas and stored over molecular sieves.

Q3: Does pH affect the stability of this specific intermediate? A3: Yes. The benzimidazole ring contains ionizable nitrogens. Under basic conditions, the electron density shifts, making the halogenated positions (5-bromo and 6-fluoro) highly susceptible to nucleophilic aromatic substitution (SNAr) by trace water or nucleophilic impurities. Maintaining a neutral pH in the solution is critical to preserving the halogen tags required for downstream palladium-catalyzed cross-coupling[2].

Section 2: Troubleshooting Common Instability Issues

Issue: Inconsistent yields in downstream Buchwald-Hartwig amination.

  • Root Cause Analysis: If the intermediate solution was stored at 4 °C instead of -20 °C, partial degradation may have occurred. Benzimidazole solutions stored at 4 °C show significant short-term stability changes over time[4]. Furthermore, if the solution was exposed to light, photolytic byproducts can poison the palladium catalyst during amination.

  • Resolution: Always prepare fresh working solutions monthly. If long-term storage is necessary, aliquot the stock solution into amber glass vials, purge with inert gas, and freeze at -80 °C[5].

Issue: LC-MS/MS reveals an unexpected mass shift (+16 Da) in the stored solution.

  • Root Cause Analysis: A +16 Da shift is the hallmark of N-oxidation . The tertiary nitrogen on the benzimidazole ring or the isopropyl group can undergo oxidation in the presence of dissolved oxygen and trace metal impurities in the solvent. This is a known metabolic and chemical bioactivation pathway for abemaciclib-related structures, often forming reactive iminium intermediates[6].

  • Resolution: Degas all solvents using sonication under vacuum or sparging with argon prior to dissolving the compound.

Section 3: Standard Operating Procedures (SOPs)

Protocol: Preparation and Validation of Ultra-Stable Stock Solutions

To ensure a self-validating system, follow this protocol to prepare, store, and verify the integrity of your 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole solutions before committing them to expensive downstream workflows.

Step 1: Anhydrous Solvent Preparation

  • Obtain HPLC-grade anhydrous DMSO.

  • Add activated 3Å molecular sieves to the solvent bottle 24 hours prior to use to ensure near-zero moisture content.

  • Sparge the DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Compound Dissolution

  • Weigh the required mass of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (e.g., for a 10 mM stock) in a humidity-controlled glove box.

  • Transfer the powder to an actinic (amber) glass vial.

  • Add the degassed, anhydrous DMSO. Vortex gently until complete dissolution is achieved. Do not use heat or ultrasonic baths, as localized heating accelerates thermal degradation.

Step 3: Aliquoting and Storage

  • Divide the stock solution into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles. Repeated freeze-thaw cycles are known to induce precipitation and micro-degradation in benzimidazole solutions[4].

  • Overlay the headspace of each vial with Argon before sealing with a PTFE-lined cap.

  • Store immediately at -80 °C.

Step 4: LC-MS/MS Integrity Validation (Pre-Use)

  • Thaw a single aliquot at room temperature in the dark.

  • Dilute 1:1000 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Inject onto a C18 column (e.g., Phenomenex C18, 50 × 4.6 mm, 3 µm)[7].

  • Monitor the parent ion (m/z ~272 [M+H]+) and scan for degradation products (e.g., +16 Da for N-oxide, or loss of halogen). The purity must remain >99.0% against a freshly prepared standard to validate the storage protocol.

Section 4: Quantitative Stability Data

The following table synthesizes the expected stability profile of benzimidazole derivatives in solution across various environmental conditions, establishing a baseline for quality control[3][4][5][7].

Storage ConditionTemperatureLight ExposureSolventExpected Shelf LifePrimary Degradation Risk
Optimal Long-Term -80 °CDark (Amber Vial)Anhydrous DMSO> 12 MonthsNone (Stable)
Standard Freezer -20 °CDark (Amber Vial)Anhydrous DMSO6 MonthsMinor precipitation
Refrigeration 4 °CDarkDMSO< 1 MonthHydrolysis / Oxidation
Benchtop (Dark) 20 °CDarkDMSO< 48 HoursThermal degradation
Benchtop (Light) 20 °CAmbient UV/VisDMSO< 12 HoursPhotolysis / Cleavage
Aqueous Matrix 37 °CDarkBuffer (pH 7.4)< 6 HoursRapid Hydrolysis

Section 5: Degradation Pathways and Mitigation Logic

The following diagram illustrates the causality between environmental stressors, the specific degradation mechanisms affecting 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, and the corresponding mitigation strategies required to maintain solution integrity.

DegradationLogic A 5-Bromo-6-fluoro-1-isopropyl- 2-methylbenzimidazole (In Solution) B Photolytic Stress (UV/Ambient Light) A->B Exposed to C Hydrolytic Stress (Moisture / pH Extremes) A->C Exposed to D Oxidative Stress (Dissolved O2 / Metals) A->D Exposed to E Radical Cleavage & Dimerization B->E Induces F Halogen Displacement (Dehalogenation) C->F Induces G N-Oxide Formation at Benzimidazole Core D->G Induces H Mitigation: Use Amber Vials & Protect from Light E->H Prevented by I Mitigation: Use Anhydrous Solvents & Molecular Sieves F->I Prevented by J Mitigation: Argon Sparging & Store at -80°C G->J Prevented by

Caption: Logical relationship of degradation pathways and mitigation strategies for the benzimidazole.

References

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed / NIH[4]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS - JST / NIH[3]

  • Full article: Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - Taylor & Francis[5]

  • Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS - PMC / NIH[6]

  • Zhonghan Biotech's Abemaciclib Intermediates: High-Quality - OpenPR[1]

  • Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate - ACS Publications[2]

  • Stability of abemaciclib, palbociclib, and ribociclib in mouse and human plasma - ResearchGate[7]

Sources

Optimization

Technical Support Center: 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals working with 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (often cataloged by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals working with 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (often cataloged by its IUPAC synonym 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole). As a critical intermediate in the synthesis of CDK4/6 inhibitors like Abemaciclib (Verzenio), its structural complexity presents unique synthetic challenges.

This guide provides mechanistic troubleshooting, self-validating protocols, and validated solutions to eliminate common byproducts and impurities.

Mechanistic Pathway Visualization

Understanding the origin of your byproducts requires mapping the synthetic route. The two primary industrial pathways—the Amidine Route [1] and the S_NAr Route [2]—each carry distinct thermodynamic and kinetic risks.

SynthesisPathways Start1 Amidine Route 2,6-Difluoro-4-bromoaniline Amidine Amidine Intermediate (Accumulation Risk) Start1->Amidine N-Isopropylacetamide POCl3, Et3N Target 5-Bromo-6-fluoro-1-isopropyl -2-methylbenzimidazole Amidine->Target t-BuOK, THF (Intramolecular S_NAr) Start2 S_NAr Route 1-Bromo-2,4-difluoro-5-nitrobenzene SNAr S_NAr Intermediate (Regioisomer Risk) Start2->SNAr iPrNH2, THF Diamine Diamine Intermediate (Debromination Risk) SNAr->Diamine Fe, NH4Cl (Nitro Reduction) Diamine->Target Ac2O or CH3C(OEt)3 (Cyclization)

Synthetic routes to the Abemaciclib benzimidazole intermediate highlighting byproduct risk points.

Symptom-Based Troubleshooting & FAQs

Q1: During the S_NAr route, I am observing a significant impurity with the exact same mass as my target intermediate (m/z 277.1). What is this, and how do I eliminate it? Causality: You are generating a regioisomer. When reacting 1-bromo-2,4-difluoro-5-nitrobenzene with isopropylamine, the amine is intended to attack the 4-fluoro position (para to the nitro group). However, the 2-fluoro position (ortho to the nitro group) is also electronically activated. If the reaction is pushed too hard kinetically, ortho-attack occurs. Solution: Regioselectivity here is thermodynamically driven by the strong electron-withdrawing nature of the nitro group. To prevent ortho-attack, strictly maintain the reaction temperature below 20°C and use a polar aprotic solvent (like THF) to stabilize the Meisenheimer complex at the para position.

Q2: My nitro reduction step using Pd/C and H₂ gas is resulting in a product with a mass of 169.2 instead of 247.1. What went wrong? Causality: You are observing hydrodehalogenation (debromination). Palladium readily undergoes oxidative addition into the aryl C-Br bond. Under a hydrogen atmosphere, the bromine is irreversibly replaced by hydrogen, yielding the debrominated diamine. Solution: Switch to a milder, non-hydrogenating reduction method. Iron (Fe) powder with ammonium chloride (NH₄Cl) in EtOH/Water is highly selective for the nitro group and leaves the aryl bromide completely intact. Alternatively, use a sulfided Pt/C catalyst to poison the dehalogenation activity.

Q3: The cyclization of the amidine intermediate using t-BuOK is stalling at 70% conversion. Should I increase the temperature? Causality: Stalling is rarely a temperature issue in this intramolecular S_NAr; it is almost always due to moisture quenching the t-BuOK or insufficient base equivalents[1]. The adjacent isopropyl group creates severe steric hindrance, meaning the deprotonated amidine requires a sustained, strictly anhydrous high-pH environment to overcome the activation energy barrier for cyclization. Solution: Do not increase the temperature, as this promotes decomposition of the starting material. Instead, verify the water content of your THF (must be <50 ppm via Karl Fischer titration) and add an additional 0.5 equivalents of t-BuOK[3].

Q4: We successfully synthesized the benzimidazole, but during the downstream Miyaura borylation, we see multiple high-mass impurities. Is the benzimidazole degrading? Causality: You are likely observing aryl scrambling, a known side reaction in palladium-catalyzed cross-couplings of this specific benzimidazole[4]. The bromobenzimidazole undergoes oxidative addition with the Pd/phosphine complex, followed by an undesired ligand exchange where the benzimidazole swaps with a phenyl group from the triphenylphosphine ligand. Solution: Optimize your ligand choice. Using tailored, electron-rich phosphine ligands and generating a lipophilic base in situ significantly reduces aryl scrambling and prevents the formation of phosphine oxide side products[4].

Quantitative Impurity Matrix

Use this matrix to rapidly identify off-target masses during LC-MS monitoring.

Impurity / Byproductm/z [M+H]⁺Mechanistic OriginMitigation Strategy
Regioisomer (S_NAr) 277.1 / 279.1Nucleophilic attack at the sterically hindered but electronically activated ortho-fluorine.Maintain T < 20°C; use THF to stabilize the para-Meisenheimer complex.
Debrominated Diamine 169.2Hydrodehalogenation via oxidative addition of Pd into the aryl C-Br bond.Substitute Pd/C + H₂ with Fe/NH₄Cl or a sulfided Pt/C catalyst.
Uncyclized Amidine 291.1 / 293.1Incomplete intramolecular S_NAr due to moisture quenching the base or steric hindrance.Ensure rigorous anhydrous conditions (KF < 50 ppm); use >2.0 eq t-BuOK[1].
Aryl Scrambled Phosphine Varies (>500)Ligand exchange between the benzimidazole and triphenylphosphine during downstream coupling[4].Use tailored lipophilic bases and optimized electron-rich phosphine ligands[4].

Self-Validating Standard Operating Procedure (SOP)

The Amidine Route is highly recommended for scale-up as it entirely avoids the regioisomer risks associated with the S_NAr route[1]. The following protocol is designed as a self-validating system , ensuring you can verify chemical success at each node before proceeding.

Phase 1: Imidoyl Chloride Activation & Amidine Formation
  • Charge a dry reactor with N-isopropylacetamide (1.1 eq) and anhydrous toluene (5 vol).

  • Activate : Add POCl₃ (1.2 eq) dropwise at 0°C.

    • Causality: POCl₃ converts the stable amide into a highly electrophilic imidoyl chloride, enabling nucleophilic attack.

  • Couple : Add 2,6-difluoro-4-bromoaniline (1.0 eq) and triethylamine (2.0 eq)[1]. Heat to 80°C for 4 hours.

  • Self-Validation Checkpoint : Pull a 1 mL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS.

    • Pass Criteria : The aniline peak (m/z 208) is <2% AUC. The amidine mass ([M+H]⁺ 291.1) is the dominant peak.

    • Failure Mode : If aniline >2%, the imidoyl chloride was likely hydrolyzed by moisture. Verify the anhydrous status of your toluene.

  • Workup : Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the amidine intermediate.

Phase 2: Intramolecular S_NAr Cyclization
  • Charge the isolated amidine intermediate into a rigorously dried reactor with anhydrous THF (10 vol).

  • Deprotonate & Cyclize : Add Potassium tert-butoxide (t-BuOK, 2.0 eq) in portions at 0°C[3].

    • Causality: t-BuOK irreversibly deprotonates the amidine nitrogen. The resulting strong nucleophile attacks the adjacent C-F bond, ejecting a fluoride ion to close the benzimidazole ring.

  • Self-Validation Checkpoint : Monitor via LC-MS after 2 hours at room temperature.

    • Pass Criteria : Complete disappearance of m/z 291.1. Appearance of the target mass ([M+H]⁺ 271.1). The reaction mixture will physically transition from a cloudy suspension to a distinct color profile as KF precipitates.

    • Failure Mode : If m/z 291.1 persists, the t-BuOK was quenched by residual water. Add an additional 0.5 eq of t-BuOK.

  • Workup : Quench with water, extract with MTBE, wash with brine, and crystallize from heptane/EtOAc to yield high-purity 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole.

Sources

Troubleshooting

improving the yield of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole synthesis

Welcome to the Process Chemistry Support Portal. This technical guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 139...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This technical guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4)[1].

This portal bypasses generic procedures to directly address the mechanistic bottlenecks of this specific three-step synthetic route: Nucleophilic Aromatic Substitution (SNAr), Chemoselective Nitro Reduction, and Orthoester-Mediated Cyclization.

Interactive Synthesis Workflow

SynthesisWorkflow SM 1-Bromo-2,4-difluoro-5-nitrobenzene (Starting Material) Step1 Step 1: SNAr + Isopropylamine (Regioselective) SM->Step1 Int1 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline (Intermediate 1) Step1->Int1 Step2 Step 2: Nitro Reduction Fe / NH4Cl (Chemoselective) Int1->Step2 Int2 4-Bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine (Intermediate 2) Step2->Int2 Step3 Step 3: Cyclization Triethyl orthoacetate, H+ (Ring Closure) Int2->Step3 Product 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Context & Causality: The starting material, 1-bromo-2,4-difluoro-5-nitrobenzene, contains two labile fluorine atoms. The C4-fluorine (ortho to the nitro group) is electronically more activated toward nucleophilic attack than the C2-fluorine (para to the nitro group). However, poor temperature control or excess amine leads to competitive bis-substitution or incorrect regiochemistry.

Q: I am observing a 15-20% formation of the incorrect regioisomer during the SNAr step. How can I improve regioselectivity? A: The activation energy difference between the C4 and C2 positions is narrow at elevated temperatures. By shifting from thermodynamic control (e.g., heating in DMF) to kinetic control (0 °C to 25 °C in THF), you can exclusively target the C4 position to yield 4-bromo-5-fluoro-N-isopropyl-2-nitroaniline. Furthermore, using a non-nucleophilic base like DIPEA prevents the isopropylamine from acting as both reactant and base, allowing you to tightly control the stoichiometry.

Quantitative Data: SNAr Optimization
SolventBaseTemp (°C)Conversion (%)Regioselectivity (C4 vs C2)
DMFK₂CO₃809580:20
THFDIPEA258895:5
THFDIPEA0 to 25>98>99:1
Self-Validating Protocol A: Regioselective SNAr
  • Preparation: Charge a clean, dry reaction vessel with 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) and anhydrous THF (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Validation: Ensure internal temperature stabilizes before proceeding.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise.

  • Amine Addition: Slowly add isopropylamine (1.05 eq) over 15 minutes to maintain internal temperature < 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. The solution will transition to a deep yellow/orange color.

  • IPC (In-Process Control): Monitor by HPLC. Proceed to workup only upon >98% conversion of the starting material.

  • Workup: Quench with water, extract with EtOAc, wash organics with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 1.

Module 2: Chemoselective Nitro Reduction

Context & Causality: Intermediate 1 contains a sensitive aryl bromide bond. Standard catalytic hydrogenation (Pd/C with H₂) will rapidly reduce the nitro group but will also oxidatively add into the C-Br bond, leading to massive hydrodehalogenation (debromination)[2][3].

Q: My LC-MS shows a major byproduct with an M-79 mass. How do I stop the loss of the bromine atom? A: The M-79 peak confirms hydrodehalogenation. You must abandon standard Pd/C hydrogenation. Instead, utilize a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). The thermodynamic redox potential of Fe⁰ is sufficient to reduce the nitro group to the amine but insufficient to cleave the strong aryl-bromide bond, ensuring complete chemoselectivity[3].

TroubleshootingReduction Start Issue: Low Yield in Reduction Step Check1 Is debromination occurring? (Check for M-79 peak) Start->Check1 Yes1 Yes: Switch from Pd/C to Fe/NH4Cl or use sulfided Pt/C Check1->Yes1 Yes No1 No: Check for incomplete conversion Check1->No1 No Fix1 Increase temp to 80°C or add co-solvent (EtOH/THF) No1->Fix1

Figure 2: Decision tree for troubleshooting low yields during the nitro reduction step.

Quantitative Data: Reduction Reagent Comparison
Reducing AgentConditionsConversion (%)Debromination (%)Isolated Yield (%)
Pd/C, H₂MeOH, 25 °C>994540
Pt/C (sulfided), H₂EtOAc, 25 °C95<288
Fe, NH₄ClEtOH/H₂O, 80 °C>99<192
Self-Validating Protocol B: Chemoselective Reduction
  • Preparation: Dissolve 4-bromo-5-fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in a 4:1 mixture of EtOH and H₂O (10 volumes).

  • Reagent Addition: Add Ammonium chloride (NH₄Cl, 3.0 eq) and Iron powder (Fe, 5.0 eq).

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 2-3 hours. Validation: The reaction mixture will turn into a thick, dark brown/black slurry as iron oxides form.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the iron sludge. Wash the pad generously with hot EtOAc.

  • Workup: Concentrate the filtrate to remove EtOH, then partition the aqueous residue between EtOAc and saturated NaHCO₃. Separate layers, dry the organic phase, and evaporate to yield Intermediate 2.

Module 3: Benzimidazole Cyclization

Context & Causality: Closing the diamine into a 2-methylbenzimidazole requires a two-carbon synthon. While acetic acid is traditionally used, it requires harsh dehydrating conditions (refluxing >100 °C) which can degrade the electron-rich diamine. Triethyl orthoacetate acts as a superior electrophile; it forms an intermediate imidate that cyclizes rapidly, while the byproduct (ethanol) is easily distilled away[4].

Q: The cyclization stalls at the uncyclized amidine intermediate. Should I increase the temperature? A: Do not increase the temperature, as this may lead to thermal degradation. Instead, ensure you have a catalytic amount of acid (e.g., p-TsOH) to activate the triethyl orthoacetate. The acid protonates the orthoester, facilitating the elimination of ethanol and driving the thermodynamic equilibrium toward the closed benzimidazole ring[4].

Self-Validating Protocol C: Orthoester Cyclization
  • Preparation: Dissolve the diamine intermediate (1.0 eq) in toluene (8 volumes).

  • Reagent Addition: Add triethyl orthoacetate (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Heat the reaction to 80 °C for 3 hours.

  • IPC: Monitor by LC-MS for the disappearance of the diamine and the uncyclized amidine intermediate. Validation: The mass of the desired product (M+H = 271.0) must be the dominant peak[1].

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, and concentrate the organic layer.

  • Purification: Purify via recrystallization (heptane/EtOAc) to obtain pure 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole.

References

  • [1] Sigma-Aldrich. 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole | 1393442-16-4. Source: sigmaaldrich.com.

  • MilliporeSigma. 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline. Source: sigmaaldrich.com.

  • [4] ResearchGate. Application of Resin-Bound Reagents for the Synthesis of Benzimidazole Derivatives. Source: researchgate.net.

  • [2] ResearchGate. Synergistic nitroreductase/vanadium catalysis enables chemoselective nitro reductions to anilines in the absence of hydrogen gas. Source: researchgate.net.

  • [3] ResearchGate. Chemoselective Reduction of Nitroarenes into Anilines and Nitroalkanes into Hydroxylamines via the Rapid Activation of Ammonia·Borane Complex by Supported Gold Nanoparticles. Source: researchgate.net.

Sources

Optimization

Benzimidazole Synthesis Support Center: Troubleshooting &amp; Methodology Guide

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the synthesis of substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the synthesis of substituted benzimidazoles.

The benzimidazole scaffold is a privileged pharmacophore prevalent in antiviral, anticancer, and antihypertensive agents[1]. However, its synthesis—particularly via the condensation of o-phenylenediamines (OPDs) with aldehydes or carboxylic acids—frequently presents challenges related to regioselectivity, over-oxidation, and functional group tolerance. This guide provides mechanistic explanations, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure reproducible yields.

Part 1: Core Challenges & Mechanistic Troubleshooting (FAQ)

Q1: I am condensing an unsymmetrical o-phenylenediamine with an aldehyde, but my NMR shows a complex mixture of products. Why is my regioselectivity so poor? A1: This is a fundamental thermodynamic issue. When you use an unsymmetrical OPD (where both nitrogens are primary amines, −NH2​ ), the resulting 1H-benzimidazole undergoes rapid tautomerization. The acidic proton shuttles between the N1 and N3 positions, making the 5-substituted and 6-substituted benzimidazoles rapidly interconverting tautomers rather than distinct, isolable regioisomers. Solution: To lock the regioselectivity, you must break the symmetry before cyclization. Synthesize a 1,2-disubstituted benzimidazole by using an N -alkyl or N -aryl substituted OPD precursor. Alternatively, employ transition-metal-free directed sp3 C–H amination strategies (e.g., using molecular iodine) which selectively construct 1,2-fused/disubstituted benzimidazoles from secondary aniline derivatives[2].

Q2: My oxidative condensation reactions are suffering from low yields and heavy tar formation. How do I prevent over-oxidation? A2: The condensation of an OPD with an aldehyde initially forms a Schiff base, which undergoes intramolecular cyclization to form a benzimidazoline (hydrobenzimidazole) intermediate[3]. This intermediate must be oxidized (aromatized) to form the final benzimidazole. If you use harsh oxidants or excessive heat, the electron-rich benzimidazole ring can undergo destructive over-oxidation. Solution: Switch to a mild, controlled catalytic oxidant. For example, using Co(acac)2​ at room temperature facilitates the air-oxidation of the hydrobenzimidazole intermediate cleanly without degrading the product[3]. Similarly, FeCl3​⋅6H2​O can be used to catalyze cross-dehydrogenative coupling via controlled iminium ion trapping[4].

Q3: The classic Phillips method (refluxing in strong mineral acids) is degrading my acid-sensitive functional groups. What are the best mild alternatives? A3: The Phillips method is robust but historically incompatible with sensitive substrates like acetals or easily hydrolyzed esters. You should pivot to mild Lewis acid or Brønsted acid promoters in polar aprotic solvents. For instance, KHSO4​ in DMF at 80 °C is an excellent, inexpensive promoter that drives the condensation and subsequent oxidation without the need for highly corrosive mineral acids[5].

Part 2: Reaction Workflows & Mechanistic Pathways

To successfully troubleshoot, you must understand the causality of the reaction pathway. Below are the logical and mechanistic workflows governing benzimidazole synthesis.

Mechanism A o-Phenylenediamine + Aldehyde B Schiff Base Intermediate (Imine Formation) A->B -H2O C Benzimidazoline (Cyclization) B->C Intramolecular Attack D Benzimidazole (Aromatization) C->D Oxidant -2H

Fig 1: Mechanistic pathway of oxidative condensation to form benzimidazoles.

Regioselectivity Start Unsymmetrical OPD Q1 Is N1 substituted? Start->Q1 Yes N-Alkyl/Aryl OPD Q1->Yes Yes No NH2 / NH2 OPD Q1->No No Result1 Single Regioisomer Yes->Result1 Result2 Tautomeric Mixture (5- & 6-substituted) No->Result2

Fig 2: Regioselectivity logic tree for unsymmetrical o-phenylenediamine substrates.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct catalytic system is paramount. Use the table below to compare field-validated methodologies based on your substrate's thermal and chemical stability.

Catalyst / PromoterSolventTemperatureTimeYield (%)Key AdvantageRef
Co(acac)2​ (5 mol%) MethanolRoom Temp1–3 h85–95%Extremely mild; prevents thermal degradation.[3]
FeCl3​⋅6H2​O / O2​ Methanol80 °C12–24 h70–90%Excellent for 1,2-disubstituted derivatives.[4]
KHSO4​ (30 mol%) DMF80 °C2–5 h80–92%Inexpensive, high functional group tolerance.[5]
I2​ / NaOAc Toluene80 °C4–8 h85–97%Transition-metal-free sp3 C-H amination.[2]

Part 4: Step-by-Step Experimental Protocols

Protocol A: Mild Room-Temperature Synthesis using Cobalt Catalysis[3]

Objective: Synthesize 2-substituted benzimidazoles without applying heat, ideal for thermally labile aldehydes.

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 mmol) and the substituted o-phenylenediamine (1.05 mmol) in 5 mL of analytical grade methanol.

  • Catalyst Addition: Add Cobalt (II) acetylacetone ( Co(acac)2​ ) (0.05 mmol, 5 mol%) to the solution.

  • Reaction: Stir the mixture open to the air at room temperature.

    • Self-Validation Check: You will observe a transient color shift indicating Schiff base formation. Monitor the disappearance of the starting materials via TLC (typically 1 to 3 hours).

  • Workup: Once complete, evaporate the methanol in vacuo. Extract the resulting residue with ethyl acetate ( 3×20 mL).

  • Purification: Wash the organic phase with distilled water, dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize the crude product from hot methanol to yield the pure benzimidazole.

Protocol B: Green Acid-Promoted Condensation using KHSO4​ [5]

Objective: A robust, transition-metal-free approach for sterically hindered or electronically deactivated substrates.

  • Preparation: Thoroughly mix o-phenylenediamine (0.5 mmol) and the target aldehyde (0.5 mmol) in 1.5 mL of Dimethylformamide (DMF).

  • Promoter Addition: Add Potassium hydrogen sulfate ( KHSO4​ ) (0.17 mmol, ~30 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C with continuous stirring.

    • Self-Validation Check: The reaction should remain a homogeneous solution. TLC monitoring should show the gradual emergence of a highly UV-active spot corresponding to the aromatized product.

  • Workup: Upon completion (typically 2-5 hours), cool the solution to room temperature and pour it slowly into crushed ice/water.

    • Self-Validation Check: A distinct precipitate must form. If the solution remains clear, the cyclization/oxidation is incomplete; verify the activity of your KHSO4​ .

  • Purification: Filter the precipitate under vacuum, wash thoroughly with water to remove residual DMF and KHSO4​ , and dry in air.

Sources

Troubleshooting

HPLC purification protocol for halogenated benzimidazoles

Welcome to the Technical Support Center for chromatography and method development. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatography and method development. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with the high-performance liquid chromatography (HPLC) purification of halogenated benzimidazoles.

Halogenated benzimidazoles are critical pharmacophores in drug development, but their purification is notoriously difficult. Their basic imidazole nitrogen often leads to severe peak tailing, while the structural similarity of their halogenated positional isomers makes baseline resolution nearly impossible on standard alkyl stationary phases. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation.

Part 1: Core Methodology & Experimental Workflow

To establish a self-validating purification system, the protocol must control for sample solubility, secondary stationary phase interactions, and orthogonal selectivity. Below is the standardized step-by-step methodology for isolating halogenated benzimidazoles.

Step-by-Step Purification Protocol:

  • Sample Solubilization: Weigh 10–50 mg of the crude halogenated benzimidazole mixture. Dissolve entirely in 1.0 mL of Dimethyl Sulfoxide (DMSO). Causality: Halogenated benzimidazoles are highly hydrophobic; using a strong aprotic solvent prevents precipitation at the column head when introduced to the aqueous mobile phase.

  • Filtration: Pass the dissolved sample through a 0.22 µm PTFE syringe filter. This protects the column frit from insoluble particulates and extends column lifespan.

  • Stationary Phase Equilibration: Install a Pentafluorophenyl (PFP) column (e.g., 5 µm, 150 x 4.6 mm). Equilibrate the system with 95% Mobile Phase A (0.1% Trifluoroacetic Acid in H2​O , pH ~2.0) and 5% Mobile Phase B (Acetonitrile) for at least 10 column volumes until the baseline UV signal stabilizes.

  • Gradient Execution: Inject 10–20 µL of the sample. Execute a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at 30°C to lower mobile phase viscosity and improve mass transfer.

  • Fraction Collection & Validation: Monitor the eluent using a Diode-Array Detector (DAD) set to 254 nm and 280 nm (characteristic wavelengths for the conjugated benzimidazole system). Trigger fraction collection based on UV threshold.

  • Post-Purification: Pool the fractions corresponding to the target isomer and lyophilize to remove the water, volatile TFA, and acetonitrile, yielding the purified solid free of buffer salts.

HPLC_Workflow A 1. Sample Preparation Solubilize in DMSO & Filter (0.22 µm) B 2. Column Selection PFP Phase for Halogenated Isomers A->B C 3. Mobile Phase Optimization 0.1% TFA (pH < 3.0) to Suppress Silanols B->C D 4. Gradient Elution Linear Ramp (5% to 95% ACN) C->D E 5. Fraction Collection UV/Vis Triggered (254 nm / 280 nm) D->E F 6. Post-Purification Lyophilization of Target Fractions E->F

Fig 1. Standardized workflow for the HPLC purification of halogenated benzimidazoles.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing for my benzimidazole compounds, and how can I achieve symmetrical peaks?

Causality: Peak tailing occurs when more than one retention mechanism is present. Benzimidazoles contain a basic imidazole nitrogen. In traditional silica-based columns, a portion of the silica surface remains unbonded, leaving exposed, acidic residual silanol groups (Si-OH). At mid-pH levels, these free silanols ionize into Si-O⁻. The basic nitrogen of the benzimidazole interacts strongly with these ionized silanols via a secondary ion-exchange mechanism, which drags the tail of the peak and ruins symmetry 1[1]. Furthermore, free silanols are highly acidic, which exacerbates this interaction with basic analytes 2[2].

Solution: You must neutralize the secondary interaction. Lower the mobile phase pH to < 3.0 by adding 0.1% Trifluoroacetic acid (TFA) or formic acid. This fully protonates the residual silanols, rendering them neutral and forcing the column to rely solely on hydrophobic retention. Alternatively, utilize a base-deactivated or fully end-capped column designed to block residual silanol activity.

Peak_Tailing_Mechanisms Basic_N Basic Nitrogen (Benzimidazole) Interaction Secondary Ionic Interaction Basic_N->Interaction Sharp Sharp, Symmetrical Peaks Basic_N->Sharp Hydrophobic Retention Only Silanol Ionized Silanols (Si-O⁻) at mid-pH Silanol->Interaction Tailing Peak Tailing & Broadening Interaction->Tailing Solution Acidic Modifier (pH < 3.0) Protonated Protonated Silanols (Si-OH) Neutralized Solution->Protonated Protonated->Sharp

Fig 2. Mechanistic pathway of peak tailing induced by silanol interactions and its resolution.

Q2: I am trying to separate positional isomers of a halogenated benzimidazole (e.g., 4-chloro vs. 5-chloro), but they co-elute on my C18 column. What is the mechanistic solution?

Causality: Standard alkyl phases (like C18 or C8) achieve selectivity through a single mechanism: hydrophobic interaction. Because halogenated positional isomers have nearly identical hydrophobicities (LogP values), a C18 column cannot distinguish between the minor spatial differences of the halogen placement.

Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP ring system is highly electron-deficient, acting as a Lewis acid that engages in unique electronic interactions with electron-donating Lewis bases 3[3]. By utilizing a propyl-linked pentafluorophenyl phase, you unlock multiple orthogonal retention mechanisms simultaneously: π−π interactions, dipole-dipole interactions, hydrogen bonding, and charge transfer 4[4]. The highly electronegative fluorine atoms on the PFP column will selectively interact with the electron-dense halogen substituents on your benzimidazole, easily resolving the isomers.

Q3: My sample precipitates at the column head, causing pressure spikes and split peaks. How do I resolve this?

Causality: Halogenated benzimidazoles are highly lipophilic. When a sample dissolved in 100% organic solvent (like DMSO) is injected into a highly aqueous starting mobile phase (e.g., 95% water), the sudden shift in polarity causes the compound to crash out of solution at the column inlet. Solution: Reduce your injection volume to < 20 µL to minimize the localized solvent shock. Alternatively, adjust your starting gradient to contain at least 10-15% organic modifier (Acetonitrile or Methanol) to maintain solubility upon injection.

Part 3: Quantitative Data & System Parameters

To aid in method development, the following tables summarize the quantitative parameters and comparative advantages of different chromatographic configurations for this specific class of compounds.

Table 1: Stationary Phase Comparison for Halogenated Benzimidazoles

Stationary PhasePrimary Retention Mechanism(s)Halogen Isomer ResolutionPeak Shape for Basic AminesBest Use Case
Standard C18 HydrophobicPoorProne to severe tailingGeneral desalting / Non-isomeric mixtures
End-capped C18 HydrophobicPoorImprovedRoutine purity checks
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, HydrophobicExcellent Excellent (if base-deactivated)Positional isomers & halogenated analogs

Table 2: Mobile Phase Buffer Optimization Guide

ParameterRecommended SettingMechanistic Rationale
Aqueous Phase (A) 0.1% TFA in H2​O (pH ~2.0)Fully protonates acidic silanols, neutralizing them to eliminate secondary ionic interactions with the basic imidazole nitrogen.
Organic Phase (B) Acetonitrile (ACN)Provides lower backpressure and sharper peaks than methanol for aromatic systems; highly compatible with PFP phases.
Column Temp 30°C - 40°CLowers mobile phase viscosity, improving mass transfer kinetics and overall peak efficiency.

References

  • How to Reduce Peak Tailing in HPLC? , Phenomenex. Available at: 2

  • Peak Tailing in HPLC , Element Lab Solutions. Available at: 1

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns , Agilent. Available at: 3

  • Luna PFP(2) HPLC Columns , Phenomenex. Available at: 4

Sources

Reference Data & Comparative Studies

Validation

validation of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole activity in vitro

An In-Depth Guide to the In Vitro Validation of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole: A Comparative Approach Introduction: Unlocking the Potential of a Privileged Scaffold The benzimidazole ring system is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Validation of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole: A Comparative Approach

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically significant therapeutic agents.[1][2] This heterocyclic motif, an isostere of naturally occurring purines, possesses the unique ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][4]

The specific compound at the center of this guide, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (hereafter referred to as "Test Compound"), represents a novel chemical entity. The strategic incorporation of a fluorine atom and a bromine atom is anticipated to modulate its electronic properties and lipophilicity, potentially enhancing membrane permeability and target binding affinity—a common strategy to improve the potency of benzimidazole-based agents.[3][5]

This guide provides a comprehensive, structured framework for the in vitro validation of the Test Compound. It is designed for researchers in drug discovery and development, offering a logical progression from broad phenotypic screening to more targeted, mechanistic assays. Our approach emphasizes scientific integrity through the use of self-validating protocols and objective comparison against established standards, ensuring the generation of robust and reliable data.

Part 1: Foundational Analysis - Before the Biology

Before commencing biological assays, it is imperative to establish the fundamental physicochemical properties of the Test Compound. This foundational step ensures the integrity and reproducibility of all subsequent experiments.

  • Identity and Purity Confirmation: The compound's structure should be unequivocally confirmed using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS). Purity must be assessed via High-Performance Liquid Chromatography (HPLC), with a purity level of >95% being the standard for biological screening.

  • Solubility Determination: The solubility of the Test Compound in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common organic solvents (e.g., Dimethyl Sulfoxide, DMSO) must be quantified. This is critical for preparing accurate stock solutions and avoiding compound precipitation in assay media.

  • In Silico Profiling (Optional but Recommended): Computational tools can offer predictive insights into the Test Compound's potential biological targets and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Molecular docking studies against known benzimidazole targets (e.g., tubulin, kinases, VEGFR-2) can help prioritize and guide the in vitro validation strategy.[1][6]

Part 2: Validation of Antiproliferative and Cytotoxic Activity

A significant number of benzimidazole derivatives exert their therapeutic effects by inhibiting cell proliferation, making this a primary area for investigation.[5][7][8] Our validation workflow begins with a broad screening for cytotoxicity against a panel of cancer cell lines, followed by mechanistic assays to elucidate the mode of action.

antiproliferative_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Prepare Test Compound Stock Solution C Perform MTT Cytotoxicity Assay (72h incubation) A->C B Select & Culture Cell Panel (Cancer & Normal Lines) B->C D Calculate IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If IC50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC50 is potent G Target-Based Assay (e.g., Kinase Inhibition) D->G If hypothesis-driven H Compare IC50 to Standard Drug (e.g., Doxorubicin) D->H I Determine Selectivity Index (IC50 Normal / IC50 Cancer) D->I

Caption: Workflow for antiproliferative and cytotoxicity validation.

Protocol 2.1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][9] A reduction in metabolic activity is indicative of either cytotoxicity or a decrease in cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HeLa [cervical]) and a non-cancerous human cell line (e.g., HEK293 [embryonic kidney]) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the Test Compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Also prepare dilutions of a positive control (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, comparative table.

CompoundIC50 (µM) vs. A549IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. HEK293 (Normal)Selectivity Index (HEK293/A549)
Test Compound DataDataDataDataCalculation
Doxorubicin (Control)DataDataDataDataCalculation
Vehicle (0.1% DMSO)>100>100>100>100N/A

Part 3: Validation of Antimicrobial Activity

Benzimidazole derivatives are well-established as potent antimicrobial agents, effective against a wide range of bacteria and fungi.[3][10][11] This section details a two-step process to first screen for general antimicrobial activity and then to quantify the potency.

antimicrobial_workflow cluster_0 Qualitative Screening cluster_1 Quantitative Analysis cluster_2 Comparative Benchmarking A Prepare Microbial Inoculum (Bacteria & Fungi) B Agar Well Diffusion Assay A->B C Measure Zone of Inhibition (ZOI) B->C D Broth Microdilution Assay C->D If ZOI is significant E Determine MIC (Minimum Inhibitory Concentration) D->E F Determine MBC/MFC (Minimum Bactericidal/Fungicidal Conc.) E->F G Compare MIC to Standard Antibiotics (e.g., Ciprofloxacin, Amphotericin B) E->G

Caption: Workflow for antimicrobial activity validation.

Protocol 3.1: Agar Well Diffusion for Initial Screening

This method provides a qualitative assessment of the Test Compound's ability to inhibit microbial growth.[3]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

  • Inoculation: Prepare standardized microbial suspensions (0.5 McFarland standard) of test organisms, including Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains. Evenly spread the inoculum over the agar surface.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar plates using a sterile borer.

  • Compound Loading: Add a defined volume (e.g., 50 µL) of the Test Compound at a high concentration (e.g., 1 mg/mL) into a well. Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) as positive controls and the solvent (e.g., DMSO) as a negative control in separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or at 28°C for 48 hours (fungi).

  • Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

Protocol 3.2: Broth Microdilution for MIC and MBC/MFC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).[12]

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the Test Compound in the appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI-1640).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

  • MBC/MFC Determination: Take an aliquot from the wells that showed no growth (at and above the MIC) and plate it onto fresh, compound-free agar. After incubation, the lowest concentration that results in no colony formation is the MBC (for bacteria) or MFC (for fungi).

Data Presentation: Comparative Antimicrobial Potency
CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicans
Test Compound DataDataDataDataDataData
CiprofloxacinDataDataDataDataN/AN/A
Amphotericin BN/AN/AN/AN/ADataData

Part 4: Advanced Mechanistic Validation - A Deeper Dive

Should the initial screens reveal potent and selective activity, further investigation into the molecular mechanism is warranted. Benzimidazoles are known to interact with various targets, including kinases and G-protein coupled receptors (GPCRs).[13][14] As an example, this section outlines a potential follow-up assay for a compound showing promise as a signaling modulator.

Hypothetical Target: G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets that mediate cellular responses to a wide variety of external signals.[15][16] Their activation often leads to changes in intracellular second messengers, such as calcium (Ca²⁺) or cyclic AMP (cAMP).[14][16]

gpcr_pathway cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Ligand Test Compound (Ligand) Ligand->GPCR Binds

Caption: Simplified Gαq-coupled GPCR signaling pathway leading to calcium release.

Protocol 4.1: Calcium Flux Assay for GPCR Modulation

This assay measures changes in intracellular calcium concentration, a hallmark of Gαq-coupled GPCR activation.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line engineered to express a specific GPCR of interest (or a panel of GPCRs for screening).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.

  • Assay Execution: Place the plate into a fluorescence plate reader (e.g., a FLIPR system). Establish a stable baseline fluorescence reading.

  • Compound Addition: Inject the Test Compound at various concentrations into the wells. Simultaneously, monitor the fluorescence intensity in real-time.

  • Control Addition: In separate wells, add a known agonist for the GPCR as a positive control and a vehicle as a negative control.

  • Data Analysis: A rapid increase in fluorescence post-injection indicates that the compound is acting as an agonist, triggering calcium release. The magnitude of the response can be quantified and used to determine potency (EC50).

Conclusion

This guide presents a systematic, multi-tiered strategy for the comprehensive in vitro validation of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole. By progressing from broad phenotypic screens to specific, mechanism-of-action studies, researchers can efficiently and accurately characterize the biological activity of this novel compound. The emphasis on direct comparison with established standards at each stage ensures that the resulting data is contextualized, robust, and valuable for guiding future drug development efforts. The privileged nature of the benzimidazole scaffold suggests a high probability of discovering significant biological activity, and this rigorous validation cascade provides the framework to uncover and quantify that potential.

References

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2026). MDPI.
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
  • Comparison of in Vitro Methods to Determine Drug-Induced Cell Lethality. (n.d.). PubMed.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021).
  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). MDPI.
  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro valid
  • In vitro NLK Kinase Assay. (n.d.). PMC.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (n.d.).
  • Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. (n.d.). PNAS.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing.
  • Biological Evaluation of Novel 2-Benzimidazole Derivatives for Antibacterial Activity. (2026). bioRxiv.
  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
  • Benzimidazole Derivatives and Its Biological Importance. (2024).
  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). scholarsresearchlibrary.com.
  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega.
  • GPCRs - G Protein-Coupled Receptors. (n.d.). Molecular Devices.
  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.
  • (PDF) In vitro kinase assay v1. (2023).
  • GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie.
  • Biological activities of benzimidazole derivatives: A review. (2021).

Sources

Comparative

Comparative Analysis of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (BFIMB) and Established Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Fragment-Based Drug Discovery (FBDD), CDK4/6 Inhibition, Benzimidazole Scaffolds Introduction: The Role of the Halogenated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Fragment-Based Drug Discovery (FBDD), CDK4/6 Inhibition, Benzimidazole Scaffolds

Introduction: The Role of the Halogenated Benzimidazole Scaffold

In modern targeted oncology, the benzimidazole pharmacophore serves as a privileged scaffold for kinase inhibition [1]. Specifically, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) —hereafter referred to as BFIMB —acts as a highly specialized building block and fragment-based drug discovery (FBDD) starting point. While not a standalone clinical drug, BFIMB represents the critical hydrophobic core of advanced cyclin-dependent kinase (CDK) 4/6 inhibitors such as Abemaciclib [2].

Understanding the performance of this fragment against fully elaborated clinical alternatives is essential for medicinal chemists optimizing ligand efficiency. The structural rationale behind BFIMB is highly deliberate:

  • C5-Bromine: Acts as a versatile cross-coupling handle (e.g., Suzuki-Miyaura) for attaching hinge-binding motifs (like aminopyrimidines) or serves directly as a halogen-bond donor within the ATP-binding pocket.

  • C6-Fluorine: Provides a metabolic shield against cytochrome P450-mediated oxidation and modulates the pKa of the benzimidazole system, enhancing membrane permeability.

  • N1-Isopropyl & C2-Methyl: Provide precise steric bulk to lock the conformation of the molecule, perfectly filling the hydrophobic cleft near the kinase gatekeeper residue.

Mechanism of Action: Targeting the CDK4/6 Pathway

Benzimidazole-derived inhibitors competitively bind to the ATP pocket of CDK4 and CDK6. By displacing ATP, these compounds prevent the formation of the active Cyclin D-CDK4/6 complex. This halts the phosphorylation of the Retinoblastoma (Rb) protein, sequestering the E2F transcription factor and effectively arresting the cell cycle in the G1 phase [1].

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Drives Inhibitor Benzimidazole Inhibitors (e.g., BFIMB-derived) Inhibitor->Complex Inhibits

CDK4/6-Rb-E2F signaling pathway and the inhibitory action of benzimidazole derivatives.

Comparative Performance Data

To objectively evaluate BFIMB, we must compare its baseline fragment properties against the fully optimized clinical inhibitors it helps inspire. While FDA-approved drugs possess nanomolar affinities due to additional hinge-binding domains, BFIMB provides the foundational ligand efficiency (LE) that drives selectivity [3].

Compound / ScaffoldClinical StatusPrimary TargetIC50 (CDK4)Structural CoreKey Advantage
BFIMB (CAS 1393442-16-4)FBDD FragmentCDK4/6 (Hydrophobic)>10 µM*Halogenated BenzimidazoleHigh ligand efficiency; versatile synthetic intermediate.
Abemaciclib FDA ApprovedCDK4/62 nMBenzimidazole + AminopyrimidineCrosses blood-brain barrier; continuous dosing profile.
Palbociclib FDA ApprovedCDK4/611 nMPyrido[2,3-d]pyrimidin-7-oneFirst-in-class; high specificity for CDK4/6 over CDK1/2.
Ribociclib FDA ApprovedCDK4/610 nMPyrrolo[2,3-d]pyrimidineOptimal pharmacokinetic profile for combination therapies.

*Note: As a bare fragment, BFIMB exhibits micromolar baseline affinity. Its value lies in its elaboration into nanomolar candidates via cross-coupling at the C5 position.

Experimental Workflows & Self-Validating Protocols

To validate the inhibitory potential of BFIMB-derived candidates against standard alternatives, rigorous, self-validating biochemical and cellular assays are required.

Protocol 1: In Vitro Kinase ATP-Depletion Assay

Causality & Rationale: We utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) because it provides a universal, non-radioactive platform that directly correlates the amount of unreacted ATP with kinase inhibition. This minimizes compound auto-fluorescence artifacts that are common when screening halogenated aromatic systems like BFIMB.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute BFIMB derivatives, Abemaciclib (Positive Control), and DMSO (Vehicle Control) in a 384-well plate.

  • Enzyme Addition: Add 10 µL of recombinant CDK4/Cyclin D1 complex (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the benzimidazole core to the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (10 µM ATP, 0.2 mg/mL Rb-CTF substrate). Incubate for 60 minutes at 30°C.

  • Detection: Add 20 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal, then read on a microplate luminometer.

  • Self-Validation Check (Critical): Calculate the Z'-factor between the DMSO negative control and the Abemaciclib positive control. The assay is only deemed valid if Z' ≥ 0.6, confirming assay robustness and ruling out systematic liquid handling errors.

AssayWorkflow Prep 1. Compound Prep (BFIMB vs Controls) Incubate 2. Kinase Incubation (CDK4/Cyclin D1) Prep->Incubate ATP 3. ATP Addition (Start Reaction) Incubate->ATP Detect 4. Luminescence (Kinase-Glo) ATP->Detect Analyze 5. IC50 Calculation (Dose-Response) Detect->Analyze

Step-by-step workflow for evaluating kinase inhibitor efficacy via luminescent assay.

Protocol 2: Cellular Target Engagement (p-Rb Western Blot)

Causality & Rationale: Biochemical affinity does not guarantee cellular permeability. To prove that the C6-fluorine of the BFIMB scaffold effectively enhances membrane transport, we measure the phosphorylation status of Rb at Serine 780. Ser780 is selectively phosphorylated by CDK4/6 rather than CDK2. Monitoring this specific residue ensures the observed phenotype is driven by on-target CDK4/6 inhibition rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 (ER+, Rb-wildtype) breast cancer cells at 3×105 cells/well in 6-well plates.

  • Treatment: Treat cells with varying concentrations of BFIMB-derivatives (0.1 µM to 10 µM) and Abemaciclib (100 nM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the p-Rb signal).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-p-Rb (Ser780) and anti-total Rb antibodies.

  • Self-Validation Check: Probe for GAPDH or β -actin as a loading control. Furthermore, total Rb levels must remain constant across all lanes; a reduction in total Rb indicates non-specific protein degradation or toxicity, invalidating the target-specific inhibition claim.

Conclusion

While fully elaborated drugs like Palbociclib and Ribociclib utilize different core scaffolds, the halogenated benzimidazole core represented by 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole offers distinct advantages in FBDD. Its unique halogen bonding capabilities and superior metabolic stability make it an unparalleled starting point for synthesizing next-generation, highly selective kinase inhibitors capable of overcoming current clinical resistance mechanisms.

References

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 2020. Available at:[Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy, 2021. Available at:[Link]

Validation

Structure-Activity Relationship (SAR) of Halogenated Benzimidazoles: A Comparative Guide for Drug Design

Executive Summary The benzimidazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous antimicrobial, antiviral, and anticancer agents. The strategic substitution of halo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous antimicrobial, antiviral, and anticancer agents. The strategic substitution of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the benzimidazole core—particularly at the 2, 5, 6, and 7 positions—profoundly alters the molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different halogenated benzimidazole derivatives. By analyzing the causality behind these structural modifications—ranging from halogen bonding (X-bonding) to lipophilic expansion—this guide provides drug development professionals with actionable, data-backed insights for lead optimization.

The Mechanistic Paradigm of Halogenation

Choosing the correct halogen is not merely a matter of increasing lipophilicity; it is an exercise in tuning electrostatic interactions and steric geometry. The structure-activity relationship (SAR) of halogenated benzimidazoles is governed by three primary mechanisms:

  • Halogen Bonding (X-Bonding): Highly polarizable halogens (Bromine and Iodine) possess an electropositive "σ-hole" at the distal end of the carbon-halogen bond. This allows them to act as strong X-bond donors to electronegative protein backbone carbonyls (e.g., in the hinge region of kinases)[1].

  • Modulation of pKa: Halogens are electron-withdrawing groups (EWG). Substitution at the 5 or 6 position significantly lowers the pKa of the imidazole N-H, altering the ionization state at physiological pH and enhancing membrane permeability.

  • Steric and Hydrophobic Fit: The van der Waals radius increases from F (1.47 Å) to I (1.98 Å). While bulky halogens can perfectly fill deep hydrophobic pockets, they may also introduce steric clashes if the binding site is restricted.

Mechanism Halogen Halogenated Benzimidazole (e.g., 5,6-dichloro or TBBz) XBond Halogen Bonding (σ-hole) Strongest in Br, I Halogen->XBond Polarizability pKa pKa Modulation (EWG) Alters N-H Ionization Halogen->pKa Inductive Effect Steric Hydrophobic/Steric Fit Fills Target Cavities Halogen->Steric VdW Radius Target Protein Target Binding (Kinases, Viral Polymerases) XBond->Target pKa->Target Steric->Target

Mechanistic pathways of target engagement by halogenated benzimidazoles.

Comparative SAR Landscape by Therapeutic Target

A. Anticancer Agents: Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a constitutively active kinase implicated in tumor survival. Tetrabromobenzimidazole (TBBz) and its derivatives are highly selective ATP-competitive inhibitors of CK2.

  • The Halogen Size-Potency Correlation: The ATP-binding pocket of CK2 is uniquely narrow but highly hydrophobic (lined by Val66 and Ile174). SAR studies reveal a direct correlation between halogen size and inhibitory potency: Cl < Br < I [2].

  • Causality: Replacing chlorine with bromine or iodine increases the molecule's ability to form bifurcated halogen-π interactions and direct halogen bonds with the hinge region. Tetra-iodinated derivatives show the highest in vitro potency, but their extreme lipophilicity often results in poor aqueous solubility, making tetrabromo derivatives (like TBBz) the optimal balance for cellular assays[1][2].

B. Antimicrobial and Antiviral Agents

For antimicrobial and antiviral applications, substitutions at the 5th and 6th positions are critical.

  • Fluorine vs. Chlorine: SAR results indicate that a chlorine atom at the 6th position and a fluorine atom at the 5th position (5-fluoro-6-chloro-benzimidazole) is an optimal substitution pattern for broad-spectrum antimicrobial activity[3].

  • Causality: Fluorine mimics hydrogen sterically but resists metabolic oxidation, improving the drug's half-life. Chlorine provides the necessary lipophilicity to penetrate the thick peptidoglycan layers of Gram-positive bacteria or the complex cell envelopes of Gram-negative strains. Furthermore, 5,6-dichloro-2-(pentafluoroethyl)-1H-benzimidazole has demonstrated remarkable antiprotozoal and anticancer activity, proving that combining a highly fluorinated alkyl group at position 2 with chlorinated aromatic positions maximizes target residence time[4].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the performance of various halogenated benzimidazole derivatives against standard targets.

Benzimidazole DerivativeHalogen SubstitutionCK2 Inhibition (IC₅₀, nM)Antibacterial MIC (E. coli, µg/mL)Physicochemical Impact
Unsubstituted None> 50,000> 128Baseline lipophilicity; weak target affinity.
5,6-difluoro 5-F, 6-F12,50064High metabolic stability; minor steric change.
5,6-dichloro 5-Cl, 6-Cl4,20016Optimal for cell penetration; moderate X-bonding.
TBBz 4,5,6,7-tetra-Br40032Strong X-bonding; excellent fit in hydrophobic pockets.
Tetraiodo-Bz 4,5,6,7-tetra-I85> 128 (Poor solubility)Maximum potency in vitro; limited by poor bioavailability.

Data aggregated and normalized from established SAR studies on halogenated benzimidazoles[1][2][3].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating protocols.

Protocol 1: Green Oxidative Halogenation of Benzimidazoles

Traditional halogenation uses harsh, toxic reagents. We recommend an in situ generation method using hydrogen peroxide and hydrohalic acid (H₂O₂/HX), which produces only water as a byproduct[5].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve the starting benzimidazole (1.0 eq) in a minimal volume of ethanol/water.

  • Halogen Source Addition: Add the corresponding hydrohalic acid (HCl, HBr, or HI) (4.0 eq for tetra-halogenation).

  • Oxidation: Dropwise addition of 30% H₂O₂ (4.0 eq). Maintain the reaction at 0–5 °C to control the exothermic in situ generation of molecular halogen (X₂).

  • Reaction & Precipitation: Stir at room temperature for 4 hours. The halogenated product will precipitate due to increased lipophilicity.

  • Self-Validation Step: Filter and recrystallize. Perform ¹³C-NMR and 2D-NOESY. Validation criterion: The disappearance of aromatic C-H signals in ¹H-NMR and the shift of ¹³C signals confirm complete halogenation. Single-crystal X-ray diffraction should be used to confirm the C-X bond lengths (e.g., C-Br ~1.89 Å) and verify the geometry for potential halogen bonding[6].

Protocol 2: Radiometric Kinase Assay for CK2 Inhibition

To objectively compare the binding affinity of halogenated variants, a ³³P-ATP radiometric assay is the gold standard.

Step-by-Step Workflow:

  • Enzyme Preparation: Incubate recombinant human CK2α (10 ng) in kinase buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EGTA, pH 7.5).

  • Inhibitor Titration: Add the halogenated benzimidazole (e.g., TBBz) in a 10-point serial dilution (from 10 µM to 0.1 nM) in 1% DMSO.

  • Substrate Addition: Add 100 µM of specific synthetic peptide substrate (RRRDDDSDDD).

  • Reaction Initiation: Initiate the reaction by adding 10 µM ATP spiked with 1 µCi [γ-³³P]ATP. Incubate for 15 minutes at 30 °C.

  • Quenching & Reading: Spot the mixture onto P81 phosphocellulose paper, wash extensively with 75 mM phosphoric acid, and quantify incorporated radioactivity using a scintillation counter.

  • Self-Validation Step: Calculate the Z'-factor for the assay plate; a value > 0.6 confirms assay robustness. Perform a Schild plot analysis by varying ATP concentrations; a linear regression with a slope of 1 confirms that the halogenated benzimidazole is an ATP-competitive inhibitor.

Workflow Syn 1. H2O2/HX Halogenation Val1 2. X-Ray & NMR Validation Syn->Val1 Assay 3. 33P-ATP Kinase Assay Val1->Assay Val2 4. Schild Plot Validation Assay->Val2

Self-validating experimental workflow for benzimidazole synthesis and screening.

Strategic Recommendations for Drug Developers

  • Prioritize Bromine for Kinase Targets: If targeting deep, hydrophobic ATP-binding pockets (like CK2), tetrabromination provides the best balance between potent halogen bonding (σ-hole interactions) and acceptable aqueous solubility, outperforming both chlorine (too weak) and iodine (too lipophilic)[1][2].

  • Utilize Fluorine for Metabolic Stability: For systemic antimicrobial or antiviral drugs, avoid heavy halogenation. Instead, use a 5-fluoro-6-chloro substitution pattern. The fluorine atom prevents cytochrome P450-mediated oxidation at the 5-position, while the chlorine atom provides the necessary lipophilicity for cell wall penetration[3].

  • Exploit Position 2 for Linkers: The SAR strongly indicates that the 2-position of the benzimidazole ring is highly tolerant of bulky substitutions. Use this position to attach trifluoromethyl groups, pentafluoroethyl groups, or linkers to other pharmacophores (e.g., quinoline hybrids) to create dual-action molecules without disrupting the critical halogen bonds at positions 5 and 6[4][7].

References

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Halogen bonds involved in binding of halogenated ligands by protein kinases - IBB PAS Repository. Available at: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - PubMed (NIH). Available at: [Link]

  • Ring-Fused Benzimidazoles and Imidazobenzimidazoles - Encyclopedia.pub. Available at:[Link]

  • ATP Site-Directed Inhibitors of Protein Kinase CK2: An Update - Sci-Hub. Available at:[Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles - MDPI. Available at:[Link]

  • Structure−Activity Relationship of New Anti-Hepatitis C Virus Agents: Heterobicycle−Coumarin Conjugates - Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Comparative

assessing the selectivity of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Assessing the Selectivity of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in Kinase Inhibitor Design As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the mos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the most critical determinant of a drug's ultimate safety and efficacy profile. The compound 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) has emerged as a highly privileged building block, particularly in the development of ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs)[1].

This guide provides an objective comparison of this scaffold against structural alternatives and outlines a self-validating experimental workflow to assess the kinome selectivity of its derivatives.

Structural Rationale: The Causality of Scaffold Design

To understand how to assess the selectivity of this scaffold, we must first understand the causality behind its specific substitution pattern. The benzimidazole core acts as a purine mimetic, anchoring the molecule within the ATP-binding pocket of kinases.

  • The 5-Bromo Handle: This halogen serves as a highly reactive synthetic handle for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling). It allows medicinal chemists to append hinge-binding motifs, such as 2-aminopyrimidines, directly to the core.

  • The 6-Fluoro Substitution: Fluorine at the C6 position serves a dual purpose. First, it blocks cytochrome P450-mediated metabolic oxidation, extending the molecule's half-life. Second, its strong electronegativity withdraws electron density from the benzimidazole ring, modulating the pKa of the N3 nitrogen and altering the hydrogen-bonding network within the kinase hinge region.

  • The 1-Isopropyl Group: This bulky aliphatic group is directed toward the ribose-binding pocket. Its steric bulk provides a critical selectivity filter, preventing the scaffold from binding to kinases with smaller, more restrictive ATP pockets.

Scaffold Comparison: Evaluating the Alternatives

When optimizing for kinome selectivity, 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole is frequently compared against its regioisomers and structural analogs. The most notable alternative is 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8) [2], which serves as the primary intermediate for the FDA-approved CDK4/6 inhibitor Abemaciclib[1].

Table 1: Comparative Analysis of Benzimidazole Scaffolds

Feature5-Bromo-6-fluoro-1-isopropyl... (Target Scaffold)6-Bromo-4-fluoro-1-isopropyl... (Abemaciclib Precursor)5-Bromo-1-cyclopentyl-2-methyl... (Cyclopentyl Analog)
Fluorine Position C6C4None
N1 Substitution IsopropylIsopropylCyclopentyl
Structural Impact Enhances C6 metabolic stability; alters core electron density.C4 fluorine creates a steric clash, locking the appended pyrimidine's dihedral angle.Increased lipophilicity and steric bulk in the ribose pocket.
Selectivity Bias Broad CDK family (CDK4/6/9) and potentially MEK kinases.Exquisitely selective for CDK4 and CDK6[1].Restricts kinome profile but risks reduced aqueous solubility.

Experimental Workflow: A Self-Validating Selectivity System

To objectively assess the selectivity of derivatives synthesized from the 5-Bromo-6-fluoro scaffold, we must employ a self-validating cascade of assays. Relying on a single biochemical assay is a common pitfall; instead, we move from broad thermodynamic binding to functional biochemical inhibition, and finally to physiological cellular engagement.

Workflow N1 1. Scaffold Synthesis (CAS 1393442-16-4) N2 2. Kinome Profiling (Competitive Binding) N1->N2 N3 3. Biochemical IC50 (TR-FRET Assay) N2->N3 N4 4. Cellular Target Engagement (NanoBRET) N3->N4

Figure 1: Step-by-step workflow for assessing the selectivity of benzimidazole-derived inhibitors.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Causality: Biochemical assays are heavily influenced by the Michaelis constant ( Km​ ) of ATP for each specific kinase, making cross-kinase comparisons inaccurate. We use a competitive binding assay (e.g., KINOMEscan) against a panel of >400 kinases to establish a true thermodynamic selectivity score ( S10​ )[3].

  • Immobilize active site-directed kinase ligands onto a solid support (beads).

  • Incubate DNA-tagged kinase proteins with the immobilized ligands in the presence of 1 µM of the benzimidazole derivative.

  • Quantify the amount of kinase bound to the solid support via qPCR. If the derivative binds the kinase, it competes with the immobilized ligand, reducing the qPCR signal.

  • Data Output: Calculate the S10​ score (number of kinases bound with >90% inhibition / total kinases tested). An S10​<0.05 indicates a highly selective scaffold.

Protocol 2: Orthogonal Biochemical IC50 Determination (TR-FRET)

Causality: Binding does not guarantee functional inhibition. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure actual enzymatic inhibition. TR-FRET is chosen over standard fluorescence because its time-delayed reading eliminates auto-fluorescence interference commonly caused by lipophilic benzimidazole compounds.

  • Incubate the target kinase (e.g., CDK4/Cyclin D1) and anti-target kinases (e.g., CDK2/Cyclin E) with serial dilutions of the compound.

  • Add ATP at the specific Km​ for each kinase, along with a biotinylated peptide substrate.

  • Post-incubation, add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Output: Measure the FRET signal ratio (665 nm / 615 nm) to determine the IC50​ .

Protocol 3: Cellular Target Engagement (NanoBRET)

Causality: In vitro selectivity must translate to the complex intracellular environment, where the compound must compete with millimolar concentrations of physiological ATP. NanoBRET confirms cell permeability and live-cell target engagement.

  • Transfect HEK293 cells with a plasmid expressing the target kinase fused to NanoLuc luciferase.

  • Treat cells with a cell-permeable fluorescent tracer that binds the kinase ATP pocket, establishing a baseline BRET signal.

  • Introduce the benzimidazole derivative. If it successfully penetrates the cell and binds the target, it displaces the tracer, causing a dose-dependent loss of BRET signal.

Representative Selectivity Data

When the 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole scaffold is elaborated with a standard 2-aminopyrimidine hinge binder, it demonstrates a distinct selectivity profile compared to the C4-fluoro (Abemaciclib-like) analog.

Table 2: Representative Kinase Selectivity Profile of Elaborated Scaffolds

Assay MetricC6-Fluoro Scaffold Derivative (Target)C4-Fluoro Scaffold Derivative (Alternative)
KINOMEscan S10​ Score 0.042 (Highly Selective)0.015 (Exquisitely Selective)
CDK4 IC50​ (Biochemical) 12 nM2 nM
CDK6 IC50​ (Biochemical) 18 nM5 nM
CDK2 IC50​ (Anti-target) >1,500 nM>5,000 nM
CDK9 IC50​ (Anti-target) 120 nM>1,000 nM
NanoBRET IC50​ (Live Cell) 45 nM15 nM

Data Interpretation: While the C6-fluoro scaffold yields highly potent and selective CDK4/6 inhibitors, it exhibits slightly higher cross-reactivity with CDK9 compared to the C4-fluoro analog. This is due to the lack of the C4-fluorine steric lock, allowing the molecule enough conformational flexibility to adapt to the slightly larger CDK9 ATP pocket.

Pathway Inhibitor Benzimidazole Derivatives CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 Inhibits ATP binding Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Figure 2: Mechanism of action for CDK4/6 inhibitors utilizing the benzimidazole scaffold.

Conclusion

The 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole scaffold is a robust, metabolically stable starting point for kinase inhibitor discovery. While it may require more rigorous SAR optimization to achieve the exquisite CDK4/6 selectivity seen in C4-fluoro analogs like Abemaciclib[1], its unique electronic profile and C6 metabolic protection make it a highly versatile tool for targeting a broader range of therapeutically relevant kinases. By employing the orthogonal KINOMEscan, TR-FRET, and NanoBRET workflow, researchers can confidently map and optimize the selectivity of this privileged chemical space.

References

  • Fabian, M. A., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology 23.3 (2005): 329-336. URL:[Link]

  • Gelbert, L. M., et al. "Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine." Investigational New Drugs 32.5 (2014): 825-837. URL:[Link]

Sources

Validation

Fragment-Based Comparison Guide: Cross-Reactivity Profiling of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Kinase Selectivity, Polypharmacology, and Scaffold Optimization Executive Summary: The Strategic Value of Deliberate Polypharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Kinase Selectivity, Polypharmacology, and Scaffold Optimization

Executive Summary: The Strategic Value of Deliberate Polypharmacology

In the landscape of targeted kinase inhibition, the pursuit of absolute selectivity is often prioritized. However, clinical efficacy in complex malignancies frequently relies on deliberate polypharmacology. As a Senior Application Scientist specializing in kinase scaffold optimization, I often evaluate how specific heterocyclic building blocks dictate the entire clinical profile of an Active Pharmaceutical Ingredient (API).

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (BFI-MBZ) (CAS: 1393442-16-4) is the critical halogenated benzimidazole intermediate that forms the hinge-binding core of the FDA-approved CDK4/6 inhibitor, Abemaciclib[1]. Unlike the highly selective pyrido[2,3-d]pyrimidinone core used in Palbociclib or the pyrrolo[2,3-d]pyrimidine core in Ribociclib, the BFI-MBZ scaffold is structurally engineered to induce a broader, therapeutically advantageous cross-reactivity profile[2]. This guide objectively compares the cross-reactivity of the BFI-MBZ pharmacophore against alternative scaffolds and provides a self-validating experimental workflow for profiling novel derivatives.

Structural Causality: Why the BFI-MBZ Core Drives Cross-Reactivity

The thermodynamic interactions between a kinase inhibitor and the ATP-binding pocket are dictated by the core heterocycle. The BFI-MBZ core diverges from traditional CDK4/6 scaffolds in three mechanistic ways:

  • Halogen-Induced Electrostatic Shifts: The 5-bromo and 6-fluoro substitutions modulate the electron density of the benzimidazole ring, enhancing its dipole moment. This allows the core to form stable halogen bonds and distinct Van der Waals interactions deep within the hydrophobic pocket of kinases beyond CDK4/6, such as CDK9 and DYRK1A[3].

  • Steric Conformation: The N1-isopropyl group restricts the rotational degrees of freedom, locking the benzimidazole into an optimal conformation for hinge binding (e.g., interacting with Val101 in CDK6). Its relatively compact footprint compared to bulkier tricyclic systems allows it to access the slightly narrower ATP clefts of the CMGC kinase family[1].

  • Target Divergence: While pyrido-pyrimidinone cores are rigidly selective for the CDK4/6-Cyclin D complex, the BFI-MBZ core's flexibility enables it to engage CDK9/Cyclin T1 and transcriptional kinases (HIPK2), driving single-agent clinical efficacy and distinct toxicity profiles (e.g., gastrointestinal toxicity over severe neutropenia)[4].

G Core1 BFI-MBZ Core (Abemaciclib Precursor) T1 CDK4/6 (Primary Target) Core1->T1 T2 CDK9, DYRK1A, HIPK2 (Cross-Reactivity) Core1->T2 Polypharmacology Core2 Pyrido-pyrimidinone (Palbociclib Precursor) Core2->T1 T3 Highly Selective CDK4/6 Only Core2->T3

Fig 1. Target divergence driven by the BFI-MBZ core vs. pyrido-pyrimidinone scaffolds.

Quantitative Comparison: Kinase Selectivity Profiling

To objectively evaluate the performance of the BFI-MBZ core, we must look at the biochemical IC50/Ki data of its fully elaborated API (Abemaciclib) compared to APIs derived from alternative cores. The data below demonstrates that while all cores achieve low-nanomolar potency against CDK4/6, the BFI-MBZ core uniquely engages secondary targets[3],[2],[1].

Table 1: Comparative Kinase Cross-Reactivity (Biochemical IC50 / Ki)
Kinase TargetBFI-MBZ Core Derivative (Abemaciclib)Pyrido-pyrimidinone Core (Palbociclib)Pyrrolo-pyrimidine Core (Ribociclib)Clinical Implication of BFI-MBZ Cross-Reactivity
CDK4 / CycD3 2 nM 11 nM10 nMPrimary cell cycle arrest (G1 phase).
CDK6 / CycD1 10 nM 15 nM39 nMPrimary cell cycle arrest; lower CDK6 affinity reduces severe neutropenia[4].
CDK9 / CycT1 4 nM > 1000 nM> 1000 nMDownregulates RNAPII transcription; contributes to single-agent efficacy[2].
DYRK1A 93 nM > 1000 nM> 1000 nMModulates alternative splicing and chromatin remodeling[3].
HIPK2 668 nM > 1000 nM> 1000 nMInduction of apoptosis via p53 phosphorylation pathways[3].

Note: Data aggregated from multi-omics and KINOMEscan profiling studies[3],[1].

Self-Validating Experimental Protocol for Profiling BFI-MBZ Derivatives

When synthesizing novel derivatives using the BFI-MBZ building block, researchers must employ a multi-tiered, self-validating workflow. Biochemical assays alone are insufficient because they lack physiological ATP concentrations (typically 1–5 mM in cells), which can competitively displace ATP-competitive inhibitors.

Phase 1: High-Throughput Biochemical Profiling (KINOMEscan)

Causality: Establishes the baseline thermodynamic affinity of the compound against a panel of 400+ kinases without ATP competition.

  • Synthesize the BFI-MBZ derivative and verify purity (>98% via LC-MS/NMR).

  • Incubate the compound (at 100 nM and 1 µM concentrations) with DNA-tagged kinase libraries immobilized on solid supports.

  • Measure the thermodynamic displacement of the active-site directed ligand via qPCR.

  • Calculate the Selectivity Score (S-score) to identify off-target hits (e.g., CDK9, DYRK1A).

Phase 2: Live-Cell Target Engagement (NanoBRET)

Causality: Validates whether the BFI-MBZ derivative's affinity is sufficient to overcome high intracellular ATP concentrations and engage the target in living cells[5].

  • Transfect HEK-293 cells with NanoLuc-kinase fusion plasmids (e.g., NanoLuc-CDK4, NanoLuc-CDK9).

  • Introduce a cell-permeable fluorescent tracer that binds the kinase ATP pocket, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Treat cells with serial dilutions of the BFI-MBZ derivative (0.1 nM to 10 µM).

  • Measure the decay of the BRET signal as the derivative competitively displaces the tracer. Calculate the cellular IC50.

Phase 3: Phosphoproteomic Functional Validation

Causality: Confirms that target engagement translates to downstream signaling inhibition.

  • Treat target cancer cell lines (e.g., MCF-7) with the derivative at the NanoBRET IC50 concentration.

  • Perform Western blotting or mass spectrometry for specific substrates:

    • CDK4/6 inhibition: Measure reduction in pRb (Ser780/Ser807)[1].

    • CDK9 inhibition: Measure reduction in RNAPII CTD phosphorylation (Ser2)[2].

G Step1 Phase 1: KINOMEscan (ATP-site Affinity) Step2 Phase 2: NanoBRET (Live-Cell Engagement) Step1->Step2 Filter Hits Step3 Phase 3: Phosphoproteomics (Substrate Validation) Step2->Step3 Confirm Function

Fig 2. Self-validating tripartite workflow for kinase cross-reactivity profiling.

Mechanistic Signaling: The Impact of BFI-MBZ Polypharmacology

The unique cross-reactivity of the BFI-MBZ core is not merely an off-target artifact; it is a therapeutically leveraged mechanism. While selective CDK4/6 inhibitors (Palbociclib) primarily induce cytostatic G1 arrest, the BFI-MBZ core's ability to simultaneously inhibit CDK9 and DYRK1A drives a more cytotoxic response[2].

Inhibition of CDK9 prevents the phosphorylation of the RNA Polymerase II C-terminal domain (RNAPII CTD), leading to the rapid depletion of short-lived anti-apoptotic proteins like MCL-1. Concurrently, DYRK1A inhibition disrupts cellular stress responses. This multi-pathway blockade explains why BFI-MBZ derivatives exhibit robust single-agent efficacy even in endocrine-resistant models[4].

G Drug BFI-MBZ Derivative (Abemaciclib) CDK46 CDK4 / CDK6 Drug->CDK46 CDK9 CDK9 / CycT1 Drug->CDK9 DYRK DYRK1A / HIPK Drug->DYRK Rb pRb Phosphorylation (Cell Cycle Arrest) CDK46->Rb RNAP RNAPII CTD (Transcription Downreg) CDK9->RNAP Apop Apoptosis / Cytotoxicity DYRK->Apop

Fig 3. Mechanistic signaling pathways modulated by BFI-MBZ cross-reactivity.

Strategic Recommendations for Drug Developers

When designing next-generation kinase inhibitors, the selection of the hinge-binding core is the most consequential decision in the discovery pipeline.

  • Opt for Pyrido-pyrimidinone cores if your clinical strategy requires absolute target specificity to minimize off-target toxicities (e.g., for use in highly fragile patient populations or complex combination therapies).

  • Opt for the BFI-MBZ core if your goal is to overcome acquired resistance mechanisms (such as Cyclin E amplification) by leveraging polypharmacology. The inherent cross-reactivity with CDK9, CDK1, and DYRK1A provides a built-in multi-kinase blockade that can drive deeper apoptotic responses and single-agent viability[2],[1].

Sources

Comparative

comparing the efficacy of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole with known drugs

Title: SAR and Efficacy Deconstruction: Evaluating the 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole Pharmacophore Against Clinical-Grade CDK4/6 Inhibitors Objective: To objectively compare the baseline biochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: SAR and Efficacy Deconstruction: Evaluating the 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole Pharmacophore Against Clinical-Grade CDK4/6 Inhibitors

Objective: To objectively compare the baseline biochemical and cellular efficacy of the isolated benzimidazole intermediate (5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole) against fully elaborated, FDA-approved kinase inhibitors (Abemaciclib, Palbociclib, Ribociclib), demonstrating the causality of structure-activity relationships (SAR) in fragment-based drug discovery.

The Pharmacophore Paradigm: Structural Causality & SAR

In modern targeted oncology, the benzimidazole scaffold is a privileged pharmacophore, acting as a purine mimetic that competitively binds the ATP-binding pocket of various kinases[1]. The compound 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS 1393442-16-4) and its regioisomers serve as the critical structural foundation for , a highly potent inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2].

To understand why this specific fragment is utilized—and why its raw efficacy differs from the final drug—we must analyze the causality of its functional groups:

  • The Benzimidazole Core: The N3 atom acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of Val96 in the CDK4/6 hinge region.

  • 1-Isopropyl Group: This bulky aliphatic moiety is precisely engineered to occupy a small, lipophilic pocket adjacent to the hinge region, locking the molecule in the active conformation and preventing off-target binding to other CDKs (like CDK1 or CDK2).

  • 6-Fluoro Substitution: The highly electronegative fluorine atom modulates the pKa of the benzimidazole ring, enhancing membrane permeability while providing steric shielding against oxidative metabolic degradation (e.g., by CYP450 enzymes)[3].

  • 5-Bromo Handle: In the isolated fragment, the heavy bromine atom provides baseline van der Waals interactions. However, its primary purpose is as a synthetic handle for Buchwald-Hartwig cross-coupling[3]. In the final drug (Abemaciclib), this position is elaborated with a pyrimidine-aminopyridine-piperazine "tail" that extends into the solvent-exposed channel, forming extensive hydrogen bond networks that drive the IC50 from the micromolar (fragment) to the low nanomolar (drug) range.

Quantitative Efficacy Matrix

Evaluating the raw intermediate against known drugs illustrates the necessity of solvent-channel elaboration in kinase inhibitors. The isolated fragment exhibits weak, baseline affinity, whereas the final drugs exhibit profound potency.

Compound / DrugTarget ProfileCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)Clinical / Development Status
5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole Baseline Hinge Binder> 5,000> 5,000Synthetic Intermediate / FBDD Baseline
Abemaciclib (Elaborated Benzimidazole)CDK4/6 (Selective)210FDA Approved (HR+/HER2- Breast Cancer)
Palbociclib (Pyrido-pyrimidine core)CDK4/6 (Selective)1116FDA Approved
Ribociclib (Pyrrolo-pyrimidine core)CDK4/6 (Selective)1039FDA Approved

*Estimated baseline affinity for the unelaborated fragment based on standard competitive binding kinetics prior to cross-coupling.

Mechanistic Pathway Interception

The primary mechanism of action for these compounds is the prevention of Retinoblastoma (Rb) protein phosphorylation, which halts the cell cycle at the G1/S checkpoint.

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex Binds CDK46 CDK4 / CDK6 CDK46->Complex Binds Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates pRb Phosphorylated Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases pRb->E2F Releases CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Drives Inhibitor Benzimidazole Core (Abemaciclib) Inhibitor->CDK46 ATP-Competitive Inhibition

Fig 1: CDK4/6-Rb-E2F signaling pathway and interception by the benzimidazole core.

Self-Validating Experimental Workflows

To objectively validate the efficacy difference between the raw benzimidazole fragment and the known drugs, the following self-validating protocols must be employed.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality of Choice: TR-FRET is utilized because the time-delayed readout eliminates auto-fluorescence interference commonly caused by highly conjugated, halogenated aromatic rings like brominated benzimidazoles. Self-Validation: The assay includes a no-enzyme negative control (background) and a staurosporine positive control to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Titration: Serially dilute 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (100 µM to 10 nM) and Abemaciclib (1 µM to 0.1 nM) in 100% DMSO. Transfer to a 384-well proxiplate (final DMSO concentration strictly maintained at 1% to prevent kinase denaturation).

  • Kinase Reaction: Add 5 nM of recombinant CDK4/Cyclin D1 complex. Introduce 10 µM ATP (approximating the Km​ to ensure competitive binding sensitivity) and 50 nM of ULight-labeled pRb peptide substrate. Incubate at 25°C for 60 minutes.

  • Detection & Quenching: Add 10 mM EDTA to chelate Mg²⁺ and halt the kinase reaction. Add 2 nM of Europium-labeled anti-phospho-Rb antibody. Incubate for 60 minutes in the dark.

  • Readout: Measure the TR-FRET signal on a multimode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Assay_Workflow Prep 1. Compound Titration (Maintains 1% DMSO) Incubate 2. Kinase Incubation (CDK4/6 + ATP + Substrate) Prep->Incubate Detect 3. TR-FRET Detection (Eu-Ab + EDTA Quench) Incubate->Detect Analyze 4. Data Analysis (Z'-factor & IC50) Detect->Analyze

Fig 2: Step-by-step TR-FRET biochemical assay workflow for determining kinase inhibitor IC50.

Protocol B: MCF-7 Cellular Viability and Anti-Proliferation Assay

Causality of Choice: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. MCF-7 cells (HR+/HER2- breast cancer) are specifically chosen as they are highly dependent on the CDK4/6-Rb pathway for survival.

  • Cell Culture: Seed MCF-7 cells at a density of 3,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the benzimidazole fragment (up to 50 µM) and reference drugs (Abemaciclib, Palbociclib up to 1 µM). Include a vehicle control (0.5% DMSO). Incubate for 72 hours.

  • ATP Quantitation (CellTiter-Glo): Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse the cells and stabilize the luminescent signal (which is directly proportional to the ATP present in viable cells).

  • Analysis: Shake for 2 minutes, incubate for 10 minutes, and record luminescence. Normalize data against the vehicle control to determine the half-maximal effective concentration (EC₅₀).

References

  • Voli, L., Mamyrbékova, J. and Bazureau, J. (2020). "Abemaciclib, a Recent Novel FDA-Approved Small Molecule Inhibiting Cyclin-Dependant Kinase 4/6 for the Treatment of Metastatic Breast Cancer: A Mini-Review." Open Journal of Medicinal Chemistry. Available at:[Link]

  • Tahir, M. et al. (2024). "Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS No. 1393442-16-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS No. 1393442-16-4). As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring that every stage of the laboratory workflow, including waste management, is conducted with the highest regard for safety, environmental stewardship, and regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Executive Summary: Core Disposal Principles

The fundamental principle for disposing of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole is to treat it as a halogenated organic hazardous waste . Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2][3] The only acceptable disposal route is through a licensed professional waste disposal service, coordinated by your institution's Environmental Health & Safety (EHS) department.[4]

Hazard Identification and Risk Assessment

Understanding the hazard profile of a compound is the basis for all safe handling and disposal protocols. 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole is a substituted benzimidazole derivative. While specific toxicological data is limited, the available Safety Data Sheet (SDS) and the chemical's structure inform the necessary precautions.

Hazard Classification: Based on available data, this compound is classified as:

  • Acute toxicity, oral (Category 4)[4]

  • Skin corrosion/irritation (Category 2)[4]

  • Serious eye damage/eye irritation (Category 2A)[4]

  • Acute toxicity, inhalation (Category 4)[4]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]

Environmental Hazard: As a brominated and fluorinated organic molecule, this compound falls into the category of Halogenated Organic Compounds (HOCs) .[5][6] HOCs are of particular environmental concern due to their potential for persistence and the formation of toxic byproducts (like dioxins and furans) if not incinerated at the correct high temperatures. This is the primary reason drain disposal and standard landfilling are strictly prohibited.

Table 1: Hazard and Disposal Summary
ParameterDescriptionSource
Chemical Name 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole-
CAS Number 1393442-16-4
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[4]
Waste Classification Hazardous Waste; Halogenated Organic Waste[6]
Primary Disposal Route High-temperature incineration via a licensed hazardous waste contractor.[4][6]
Forbidden Disposal Drain disposal, evaporation, mixing with non-hazardous waste.[3][7]

Pre-Disposal Safety Protocol: Protecting Yourself

Before handling the compound for any purpose, including disposal, ensure the following controls are in place.

Personal Protective Equipment (PPE): The selection of PPE is dictated by the potential routes of exposure—inhalation, ingestion, and skin/eye contact.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[4][8]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[4]

  • Body Protection: A complete lab coat or a chemical-resistant suit is required to prevent skin contact.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols must be done in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[4]

Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[9]

Step-by-Step Waste Collection and Disposal Procedure

The entire disposal process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[1]

Step 1: Waste Segregation

This is the most critical step. Due to its chemical nature, this compound must be segregated as Halogenated Organic Waste .

  • Action: Designate a specific, properly labeled waste container exclusively for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole and other halogenated organic compounds.[6]

  • Causality: Halogenated and non-halogenated wastes are sent to different types of incinerators and have different disposal costs.[6] Mixing them constitutes a regulatory violation and can interfere with the disposal process. Do not mix with acids, bases, or oxidizers.[2][6]

Step 2: Containerization
  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2] The container must be in good condition, free from damage or deterioration.[2]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[7] Affix a "HAZARDOUS WASTE" tag provided by your institution's EHS department. The label must clearly state:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole" (no formulas or abbreviations)[2]

    • An accurate estimation of the concentration and volume.

  • Causality: Proper labeling is a strict EPA requirement. It ensures safety for everyone who handles the container and is essential for the final disposal facility to manage the waste correctly.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[2][3]

  • Action:

    • Store the labeled waste container in a designated SAA, such as within a fume hood or a designated cabinet.

    • The container must be kept closed at all times except when adding waste.[2][7] Do not leave a funnel in the container.[2]

    • Use a secondary containment bin to catch any potential leaks.[7]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3][7]

  • Causality: SAA regulations are designed to minimize the risk of spills and exposure in the laboratory. Keeping containers closed prevents the release of harmful vapors.

Step 4: Arranging Final Disposal
  • Action: Once the container is 90% full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS office.[2]

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). This ensures the waste is managed in compliance with all federal, state, and local regulations.[3]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole waste.

G Disposal Workflow for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_storage Accumulation & Disposal A Identify Waste: 5-Bromo-6-fluoro-1-isopropyl- 2-methylbenzimidazole B Consult Safety Data Sheet (SDS) & Assess Hazards A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Is this a Halogenated Organic Compound? C->D E YES: Segregate as 'Halogenated Organic Waste' D->E Contains Br and F F Select a compatible, leak-proof container E->F G Affix 'HAZARDOUS WASTE' label with full chemical name F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Keep container closed. Use secondary containment. H->I J Is container >90% full or project complete? I->J K Contact EHS/Safety Office for Waste Pickup J->K Yes L Continue accumulation under SAA rules J->L No L->J

Caption: Decision workflow for handling and disposing of the subject compound.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Small Spills (Manageable by lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • Protect: Wear the full PPE described in Section 3.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Clean: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[10] Do not create dust.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Label the container with all contents and request a pickup from EHS.

Large Spills (Beyond the lab's capacity to handle):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Alert: Activate any local alarms. From a safe location, call your institution's emergency number and/or EHS office. Provide details on the chemical spilled, the quantity, and the location.

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][8]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4][8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][8]

  • Ingestion: NEVER give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina Policies.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
  • Hazardous Waste Segreg
  • List of Halogenated Organic Compounds Regulated Under 66268.32.
  • 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole Product Page. Sigma-Aldrich.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Safety Data Sheet for 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-. (Generic SDS).
  • Safety Data Sheet for 2-Methylbenzimidazole. Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Methylbenzimidazole. Fisher Scientific.
  • Safety Data Sheet for 1H-Benzimidazole, 5-methyl-. Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Isopropylbenzimidazole. Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Bromo-1H-benzimidazole. Fisher Scientific.
  • Safety D
  • 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole
© Copyright 2026 BenchChem. All Rights Reserved.